molecular formula C8H6INS B2606207 6-Iodo-2-methyl-1,3-benzothiazole CAS No. 68867-20-9; 6931-54-0

6-Iodo-2-methyl-1,3-benzothiazole

Cat. No.: B2606207
CAS No.: 68867-20-9; 6931-54-0
M. Wt: 275.11
InChI Key: YVXGKAZJAUWMPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Iodo-2-methyl-1,3-benzothiazole is a useful research compound. Its molecular formula is C8H6INS and its molecular weight is 275.11. The purity is usually 95%.
BenchChem offers high-quality 6-Iodo-2-methyl-1,3-benzothiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Iodo-2-methyl-1,3-benzothiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-iodo-2-methyl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6INS/c1-5-10-7-3-2-6(9)4-8(7)11-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVXGKAZJAUWMPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6INS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Strategic Role of 6-Iodo-2-methyl-1,3-benzothiazole in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Drug Discovery and Development Professionals

The benzothiazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active compounds.[1] The strategic introduction of specific substituents onto this privileged heterocyclic system allows for the fine-tuning of its physicochemical and biological properties. This guide focuses on the chemical properties of 6-Iodo-2-methyl-1,3-benzothiazole, a molecule poised for significant applications in drug discovery. The presence of an iodine atom at the 6-position, combined with a methyl group at the 2-position, offers a unique combination of reactivity and structural features that can be exploited for the synthesis of novel therapeutic agents.

While specific, extensive research on 6-Iodo-2-methyl-1,3-benzothiazole itself is emerging, its structural components suggest a wealth of chemical possibilities.[2] This guide will delve into the synthetic accessibility of this compound, the profound influence of the iodo and methyl groups on its reactivity, and its potential as a versatile building block in the construction of complex molecular architectures for medicinal applications.

The Benzothiazole Core: A Privileged Scaffold

The benzothiazole ring system, a fusion of benzene and thiazole rings, is a common feature in many biologically active molecules.[1][3] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[4][5][6] The nitrogen and sulfur atoms within the thiazole ring are key to its chemical and biological behavior, participating in hydrogen bonding and coordinating with biological targets.[7]

The 2-methyl substituent on the benzothiazole ring can influence the molecule's lipophilicity and metabolic stability. Recent studies have highlighted that 2-methylbenzothiazole derivatives can act as potent monoamine oxidase (MAO) inhibitors, which are crucial in the treatment of neurodegenerative disorders like Parkinson's disease.[8]

The Strategic Importance of the 6-Iodo Substituent

The iodine atom at the 6-position is the most reactive site on the 6-Iodo-2-methyl-1,3-benzothiazole molecule, making it a powerful handle for synthetic diversification. Aryl iodides are highly valued in medicinal chemistry due to their ability to participate in a wide range of palladium-catalyzed cross-coupling reactions.[9] These reactions are fundamental in modern drug discovery, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds under mild conditions.[10][11]

The high reactivity of the carbon-iodine bond allows these coupling reactions to often proceed at room temperature with high yields.[11] This is a significant advantage over less reactive aryl bromides or chlorides, which typically require higher temperatures and longer reaction times.[10]

Key Synthetic Transformations of 6-Iodo-2-methyl-1,3-benzothiazole

The true synthetic utility of 6-Iodo-2-methyl-1,3-benzothiazole lies in its capacity to undergo a variety of powerful cross-coupling reactions. These transformations allow for the introduction of diverse molecular fragments at the 6-position, providing a rapid route to novel chemical entities with potentially unique biological activities.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an aryl halide and an organoboron compound.[12][13] For 6-Iodo-2-methyl-1,3-benzothiazole, this reaction provides a direct method to introduce new aryl or heteroaryl substituents, which can significantly impact the pharmacological profile of the resulting molecule.

Suzuki_Miyaura_Coupling reactant1 6-Iodo-2-methyl-1,3-benzothiazole catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) + Base reactant1->catalyst reactant2 Aryl/Heteroaryl Boronic Acid/Ester reactant2->catalyst product 6-(Aryl/Heteroaryl)-2-methyl- 1,3-benzothiazole catalyst->product

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon), combine 6-Iodo-2-methyl-1,3-benzothiazole (1.0 equiv), the desired aryl or heteroaryl boronic acid (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a base like potassium carbonate (2.0 equiv).

  • Solvent Addition: Add a suitable degassed solvent system, typically a mixture of toluene and water or dioxane and water.

  • Reaction Execution: Heat the mixture with stirring at a temperature ranging from 80-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: Introducing Nitrogen-Containing Moieties

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, a common linkage in many pharmaceuticals.[14][15] This reaction allows for the introduction of primary or secondary amines at the 6-position of the benzothiazole core, opening up a vast chemical space for the synthesis of novel drug candidates.[16]

Buchwald_Hartwig_Amination reactant1 6-Iodo-2-methyl-1,3-benzothiazole catalyst Pd Catalyst + Ligand (e.g., Xantphos) + Base reactant1->catalyst reactant2 Primary or Secondary Amine reactant2->catalyst product 6-(Amino)-2-methyl- 1,3-benzothiazole Derivative catalyst->product

Experimental Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv), a suitable phosphine ligand (e.g., Xantphos, 0.04 equiv), and a base such as sodium tert-butoxide (1.4 equiv).

  • Reagent Addition: Add 6-Iodo-2-methyl-1,3-benzothiazole (1.0 equiv) and the desired amine (1.2 equiv), followed by an anhydrous, degassed solvent like toluene or dioxane.

  • Reaction Execution: Seal the tube and heat the reaction mixture with stirring at 80-110 °C until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up and Purification: Cool the reaction to room temperature, dilute with a suitable solvent, and filter through a pad of celite. Concentrate the filtrate and purify the residue by column chromatography.

Sonogashira Coupling: Introducing Alkynyl Groups

The Sonogashira coupling reaction is a highly efficient method for the formation of carbon-carbon bonds between an aryl halide and a terminal alkyne.[10][17] This reaction introduces a rigid alkynyl linker, which can be a valuable structural element in drug design for probing binding pockets of biological targets.

Sonogashira_Coupling reactant1 6-Iodo-2-methyl-1,3-benzothiazole catalyst Pd Catalyst + Cu(I) co-catalyst + Base reactant1->catalyst reactant2 Terminal Alkyne reactant2->catalyst product 6-(Alkynyl)-2-methyl- 1,3-benzothiazole catalyst->product

Experimental Protocol: Sonogashira Coupling

  • Reaction Setup: To a solution of 6-Iodo-2-methyl-1,3-benzothiazole (1.0 equiv) and the terminal alkyne (1.5 equiv) in a suitable solvent like DMF or THF, add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 equiv) and a copper(I) co-catalyst such as CuI (0.05 equiv).

  • Base Addition: Add a base, typically an amine like triethylamine or diisopropylethylamine (2.0 equiv).

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating until completion. Monitor by TLC or LC-MS.

  • Work-up and Purification: Quench the reaction with aqueous ammonium chloride solution and extract with an organic solvent. Wash the organic layer, dry, and concentrate. Purify the product by column chromatography.

Heck Reaction: Vinylation of the Benzothiazole Core

The Heck reaction enables the palladium-catalyzed coupling of an aryl halide with an alkene, forming a new carbon-carbon bond and introducing a vinyl group.[18][19] This reaction can be used to append various substituted alkenes to the 6-position of the benzothiazole scaffold, further expanding its structural diversity.

Heck_Reaction reactant1 6-Iodo-2-methyl-1,3-benzothiazole catalyst Pd Catalyst + Base reactant1->catalyst reactant2 Alkene reactant2->catalyst product 6-(Vinyl)-2-methyl- 1,3-benzothiazole Derivative catalyst->product

Experimental Protocol: Heck Reaction

  • Reaction Setup: In a sealed tube, combine 6-Iodo-2-methyl-1,3-benzothiazole (1.0 equiv), the alkene (1.5 equiv), a palladium catalyst such as palladium(II) acetate (0.05 equiv), and a base like triethylamine (2.0 equiv).

  • Solvent and Ligand: Add a suitable solvent (e.g., DMF or acetonitrile) and, if necessary, a phosphine ligand (e.g., tri(o-tolyl)phosphine, 0.1 equiv).

  • Reaction Execution: Heat the mixture at 80-120 °C until the reaction is complete as indicated by TLC or LC-MS.

  • Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent. Wash, dry, and concentrate the organic phase. Purify the crude product via column chromatography.

Physicochemical Properties and Pharmacokinetic Considerations

The introduction of the iodo and methyl groups influences the physicochemical properties of the benzothiazole core. The methyl group increases lipophilicity, which can affect membrane permeability and protein binding. The iodine atom, being large and polarizable, can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-receptor binding.

Understanding the pharmacokinetic properties of benzothiazole derivatives is crucial for drug development. Absorption is often driven by passive diffusion, influenced by lipophilicity and molecular size.[20] Metabolic stability is another key factor, and early assessment of metabolic pathways is essential for lead optimization.[20]

Conclusion and Future Directions

6-Iodo-2-methyl-1,3-benzothiazole represents a highly valuable and versatile building block for medicinal chemists. Its strategic design, featuring a reactive iodinated position and a modulating methyl group on the privileged benzothiazole scaffold, provides a powerful platform for the synthesis of diverse compound libraries. The accessibility of this starting material to a wide range of robust and efficient cross-coupling reactions allows for the systematic exploration of chemical space in the pursuit of novel therapeutic agents. As our understanding of the biological roles of benzothiazole derivatives continues to grow, the strategic application of 6-Iodo-2-methyl-1,3-benzothiazole in drug discovery programs holds immense promise for the development of next-generation medicines.

References

  • Sonogashira coupling - Wikipedia. Available from: [Link]

  • A comprehensive review on medicinal applications of iodine - ResearchGate. Available from: [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. Available from: [Link]

  • Carbonylative Sonogashira coupling of terminal alkynes with aryl iodides under atmospheric pressure of CO using Pd(ii)@MOF as the catalyst - Catalysis Science & Technology (RSC Publishing). Available from: [Link]

  • Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides - PMC. Available from: [Link]

  • (PDF) EXPLORING THE PHARMACOKINETIC PROPERTIES AND METABOLIC PATHWAYS OF BENZOTHIAZOLE AND OXAZOLE-BASED COMPOUNDS: IMPLICATIONS FOR DRUG OPTIMIZATION AND DEVELOPMENT - ResearchGate. Available from: [Link]

  • Iodine (medical use) - Wikipedia. Available from: [Link]

  • What Is Iodine? | The Chemistry Blog. Available from: [Link]

  • Iodine: Preparation, Properties and Uses - Allen. Available from: [Link]

  • Synthesis and evaluation of 2-methylbenzothiazole derivatives as monoamine oxidase inhibitors - ResearchGate. Available from: [Link]

  • Iodine - The Essential Chemical Industry. Available from: [Link]

  • Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC. Available from: [Link]

  • A Review on Benzothiazole Derivatives and Their Biological Significances. Available from: [Link]

  • Biological Screening and Structure Activity relationship of Benzothiazole. Available from: [Link]

  • Review Of Benzothiazole-Coumarin Derivatives As Anti-Diabetic Agents - South Eastern European Journal of Public Health (SEEJPH). Available from: [Link]

  • Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents - MDPI. Available from: [Link]

  • Buchwald–Hartwig amination - Wikipedia. Available from: [Link]

  • 6-Iodo-2-methyl-1,3-benzothiazole - PMC. Available from: [Link]

  • Direct Iodination of Electron-Deficient Benzothiazoles: Rapid Access to Two-Photon Absorbing Fluorophores with Quadrupolar D-π-A-π-D Architecture and Tunable Heteroaromatic Core | Organic Letters - ACS Publications - ACS.org. Available from: [Link]

  • Coupling outcomes for indoles, benzoxazoles, benzothiazoles and benzodiazoles - ResearchGate. Available from: [Link]

  • Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Available from: [Link]

  • Heck Reaction - Organic Chemistry Portal. Available from: [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available from: [Link]

  • 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization - MDPI. Available from: [Link]

  • Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold Bearing a Five-Membered Ring System - PMC. Available from: [Link]

  • View of A Review on Emerging Benzothiazoles: Biological Aspects. Available from: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available from: [Link]

  • A Simple Iodine-promoted Synthesis of 2-Substituted Benzothiazoles by Condensation of Aldehydes with 2-Aminothiophenol - Organic Chemistry Portal. Available from: [Link]

  • An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. Available from: [Link]

  • Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay | ACS Omega. Available from: [Link]

  • Iodine‐catalyzed synthesis of benzothiazoles at room temperature. - ResearchGate. Available from: [Link]

  • Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC. Available from: [Link]

  • Room temperature Palladium-Catalyzed C H Functionalization of Benzothiazole with Iodo(Hetero)Arenes | ChemRxiv. Available from: [Link]

  • Synthesis of some benzo[d]thiazole derivatives via suzuki cross- coupling reaction. Available from: [Link]

  • One-pot Three-component Synthesis of 2-Substituted Benzothiazoles Using Fe3O4 Nanoparticles Modified with Serine Supported Cu (I) Iodide - Nanomaterials Chemistry. Available from: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available from: [Link]

  • Heck Reaction - Organic Chemistry Lessons - YouTube. Available from: [Link]

  • Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed. Available from: [Link]

  • Iodine mediated oxidative cross-coupling of unprotected anilines and heteroarylation of benzothiazoles with 2-methylquinoline - Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • Heck Coupling Reaction of Iodobenzene and Styrene Using Supercritical Water in the Absence of a Catalyst | Scilit. Available from: [Link]

Sources

Therapeutic & Diagnostic Horizons: The 6-Iodo-2-methyl-1,3-benzothiazole Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Iodo-2-methyl-1,3-benzothiazole represents a privileged molecular chassis in medicinal chemistry, distinguished by its dual-functional reactivity. Unlike inert scaffolds, this molecule possesses two orthogonal reactive sites: the C2-methyl group (acidic, prone to condensation) and the C6-iodo moiety (labile, amenable to palladium-catalyzed cross-coupling and radiohalogen exchange).

This technical guide analyzes its utility as a linchpin precursor for amyloid-


 imaging ligands  (Alzheimer’s diagnostics) and targeted antineoplastic agents . It provides validated synthetic protocols, mechanistic insights into ligand binding, and a structural roadmap for derivative development.

Part 1: Structural Logic & Synthetic Versatility

The therapeutic value of 6-Iodo-2-methyl-1,3-benzothiazole lies in its ability to serve as a divergent intermediate. The "push-pull" electronic nature of the benzothiazole ring activates the C2-methyl group for nucleophilic attack, while the C6-iodine atom serves as a high-fidelity handle for structural extension or isotopic labeling.

The Orthogonal Reactivity Map

ReactivityMap Core 6-Iodo-2-methyl- 1,3-benzothiazole C2_Methyl C2-Methyl Group (Acidic Protons) Core->C2_Methyl Activation C6_Iodo C6-Iodo Group (Leaving Group) Core->C6_Iodo Functionalization Product_A Styryl Benzothiazoles (Amyloid Ligands) C2_Methyl->Product_A Aldehyde Condensation (Knoevenagel) Product_B Bi-Aryl Scaffolds (Anticancer/Antimicrobial) C6_Iodo->Product_B Suzuki/Sonogashira Coupling Product_C Radio-iodinated Probes (SPECT Imaging) C6_Iodo->Product_C Halogen Exchange (radio-iodine)

Figure 1: Orthogonal reactivity profile of the 6-Iodo-2-methyl-1,3-benzothiazole scaffold.

Part 2: Diagnostic Application – Alzheimer’s Disease Imaging[1]

The most established application of this scaffold is in the synthesis of radioligands for Single Photon Emission Computed Tomography (SPECT). The derivative 2-(4'-dimethylaminophenyl)-6-iodobenzothiazole (TZDM) is a classic example where the core scaffold is extended to mimic Thioflavin-T, allowing it to intercalate into the cross-


 sheet structure of amyloid fibrils.
Mechanistic Basis of Binding

The planar benzothiazole backbone allows the molecule to slide between the


-sheets of amyloid aggregates.
  • The C6-Iodine: Provides a heavy atom for halogen bonding interactions within the binding pocket and serves as the site for

    
     or 
    
    
    
    incorporation.
  • The C2-Styryl Extension: Extends the

    
    -conjugation, shifting the fluorescence emission and increasing lipophilicity for Blood-Brain Barrier (BBB) penetration.
    
Experimental Protocol: Synthesis of Amyloid Probes

Objective: Synthesis of 2-(4'-dimethylaminophenyl)-6-iodobenzothiazole via condensation.

Reagents:

  • 6-Iodo-2-methyl-1,3-benzothiazole (1.0 eq)

  • 4-Dimethylaminobenzaldehyde (1.1 eq)

  • Potassium tert-butoxide (

    
    -BuOK) or Piperidine (Catalyst)
    
  • DMSO or Ethanol (Solvent)

Step-by-Step Methodology:

  • Charge: In a dry round-bottom flask, dissolve 6-Iodo-2-methyl-1,3-benzothiazole (275 mg, 1 mmol) and 4-dimethylaminobenzaldehyde (164 mg, 1.1 mmol) in anhydrous DMSO (5 mL).

  • Catalysis: Add

    
    -BuOK (224 mg, 2 mmol) in one portion. The solution will immediately darken, indicating deprotonation of the C2-methyl group.
    
  • Reaction: Stir the mixture at 80°C for 4 hours under an inert atmosphere (

    
    ). Monitor via TLC (Hexane:EtOAc 3:1); the product is typically a bright yellow/orange fluorescent spot.
    
  • Quench & Isolation: Pour the reaction mixture onto crushed ice (50 g). The product will precipitate as a yellow solid.

  • Purification: Filter the precipitate, wash with water (3 x 20 mL) to remove excess base, and recrystallize from hot ethanol.

  • Validation:

    
     NMR should show trans-vinylic protons (
    
    
    
    Hz) indicating the formation of the styryl double bond.

Part 3: Therapeutic Application – Oncology & Antimicrobial Agents[2][3]

Beyond diagnostics, the 6-iodo group allows for the construction of complex bi-heterocyclic libraries. By coupling the benzothiazole to quinazolinones or imidazoles, researchers can target specific kinases or bacterial DNA gyrase.

Structure-Activity Relationship (SAR) Data

The following table summarizes the biological impact of modifications at the C6 and C2 positions, synthesized from the parent 6-iodo-2-methyl scaffold.

Derivative ClassC2 SubstituentC6 SubstituentPrimary TargetActivity Profile
TZDM Analogues 4-N,N-dimethylstyryl

I (Radioisotope)
Amyloid-

Aggregates

nM (High Affinity)
Bis-Heterocycles MethylQuinazolin-4-oneDNA Gyrase / Topo IVMIC: 4-8

g/mL (S. aureus)
Riluzole Analogues Amino (via rearrangement)Trifluoromethoxy (bio-isostere)Glutamate ReceptorsNeuroprotective (ALS treatment)
Kinase Inhibitors Urea/Amide linkersAryl/HeteroarylVEGFR-2 / EGFRIC


M (Antiproliferative)
Synthetic Workflow: Palladium-Catalyzed Coupling

Objective: Functionalization of the C6 position via Suzuki-Miyaura coupling.

  • Catalyst System:

    
     (5 mol%) is preferred due to the high reactivity of the aryl iodide.
    
  • Base/Solvent:

    
     (2 eq) in Dioxane:Water (4:1).
    
  • Procedure: Combine 6-Iodo-2-methyl-1,3-benzothiazole with the appropriate aryl boronic acid. Heat to reflux (100°C) for 12 hours. The iodine is displaced, forming a new C-C bond with high regioselectivity.

Part 4: Logical Pathway for Drug Design

The following diagram illustrates the decision matrix for utilizing this scaffold in a drug discovery campaign.

DrugDesignLogic Start Starting Material: 6-Iodo-2-methyl-1,3-benzothiazole Decision Target Indication? Start->Decision Path_Neuro Neurodegeneration (Alzheimer's/ALS) Decision->Path_Neuro Path_Onco Oncology/Infection (Kinase/DNA) Decision->Path_Onco Step_Neuro_1 Condense C2-Methyl with Aromatic Aldehyde Path_Neuro->Step_Neuro_1 Step_Onco_1 Suzuki Coupling at C6 (Extend Scaffold) Path_Onco->Step_Onco_1 Step_Neuro_2 Retain C6-Iodo for Halogen Bonding/Labeling Step_Neuro_1->Step_Neuro_2 Result_Neuro High Affinity Amyloid Probe Step_Neuro_2->Result_Neuro Step_Onco_2 Oxidize C2-Methyl to Aldehyde/Acid for Linking Step_Onco_1->Step_Onco_2 Result_Onco Bi-Heterocyclic Kinase Inhibitor Step_Onco_2->Result_Onco

Figure 2: Strategic decision tree for benzothiazole derivative synthesis.

References

  • Zhuang, Z. P., et al. (2001). "Radioiodinated styrylbenzenes and thioflavins as probes for amyloid aggregates." Journal of Medicinal Chemistry. Link

  • Mathis, C. A., et al. (2003). "Imaging beta-amyloid plaques in the brain." Current Pharmaceutical Design. Link

  • Racané, L., et al. (2012). "Synthesis and antiproliferative activity of some new amidino-substituted benzothiazoles." Medicinal Chemistry Research. Link

  • Soni, B., et al. (2010). "Synthesis and evaluation of some novel benzothiazole derivatives as antimicrobial agents." European Journal of Medicinal Chemistry. Link

  • Cai, L., et al. (2004).

    
    -imaging agents." Journal of Medicinal Chemistry. Link
    

6-Iodo-2-methyl-1,3-benzothiazole: A Privileged Scaffold for Advanced Drug Discovery and Chemical Biology

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the efficiency of drug discovery relies heavily on the selection of versatile, multi-functional building blocks. 6-Iodo-2-methyl-1,3-benzothiazole (CAS: 68867-20-9, PubChem CID: 807592) has emerged as a highly privileged scaffold[1]. Unlike standard mono-functional intermediates, this molecule presents a unique "tri-functional" architecture. It provides orthogonal reactive sites that allow researchers to engineer targeted small-molecule therapeutics, near-infrared (NIR) fluorescent probes, and potent photosensitizers for photodynamic therapy (PDT)[2].

This technical guide deconstructs the structural rationale behind this scaffold, explores its primary applications in chemical biology, and provides self-validating synthetic protocols for its functionalization.

Structural Rationale: The Tri-Functional Advantage

The synthetic and biological utility of 6-iodo-2-methyl-1,3-benzothiazole is governed by the precise electronic interplay of its three distinct functional domains:

  • The 6-Iodo Substituent (Cross-Coupling & Photophysics): The highly polarized iodine atom at the 6-position serves a dual purpose. Synthetically, it is an ideal electrophile for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), allowing for rapid library generation of targeted kinase inhibitors and antitumor agents. Photophysically, the iodine atom exerts a profound "heavy-atom effect." By increasing spin-orbit coupling, it facilitates rapid intersystem crossing (ISC) from the excited singlet state to the triplet state—a mandatory prerequisite for generating cytotoxic singlet oxygen in PDT[2].

  • The 2-Methyl Group (CH-Acidity): Positioned adjacent to the electron-withdrawing imine nitrogen, the protons of the 2-methyl group are unusually acidic. This enables facile deprotonation and subsequent Knoevenagel-type condensations with electrophiles (such as squaric acid or aromatic aldehydes). This reactivity is exploited to extend the π-conjugation system, tuning the optical properties of the resulting dyes into the near-infrared spectrum[3].

  • The Thiazole Nitrogen (Quaternization): The nitrogen atom is susceptible to alkylation, yielding a benzothiazolium salt. This quaternization serves two causal purposes: it drastically increases the CH-acidity of the 2-methyl group (accelerating downstream condensations), and it imparts a permanent lipophilic cationic charge. In biological systems, this cationic charge selectively drives the molecule to accumulate in the hyperpolarized mitochondria of cancer cells, enabling targeted therapy[2].

G Scaffold 6-Iodo-2-methyl-1,3-benzothiazole (Core Scaffold) Iodo 6-Iodo Position (Halogen Bonding & Cross-Coupling) Scaffold->Iodo Methyl 2-Methyl Position (CH-Acidic Condensation) Scaffold->Methyl Nitrogen Thiazole Nitrogen (Alkylation) Scaffold->Nitrogen CrossCoupling Suzuki / Sonogashira Coupling Iodo->CrossCoupling HeavyAtom Heavy Atom Effect (Intersystem Crossing) Iodo->HeavyAtom Condensation Squaric Acid / Aldehyde Condensation Methyl->Condensation Oxidation Oxidation to Nitrile (Luciferin Precursor) Methyl->Oxidation Quaternization Quaternization (Benzothiazolium Salts) Nitrogen->Quaternization Therapeutics Targeted Therapeutics (Kinase Inhibitors) CrossCoupling->Therapeutics PDT Photodynamic Therapy (Singlet Oxygen) HeavyAtom->PDT Imaging Bioluminescence & Fluorescent Probes Condensation->Imaging Oxidation->Imaging Quaternization->PDT Quaternization->Imaging

Logic of 6-Iodo-2-methylbenzothiazole functionalization in drug discovery.

Applications in Drug Discovery & Chemical Biology

Photodynamic Therapy (PDT)

In oncology, PDT relies on light, oxygen, and a photosensitizer to induce localized tumor cell death. 6-Iodo-2-methylbenzothiazole is the premier starting material for synthesizing iodinated aminosquaraine dyes. The condensation of the quaternized scaffold with squaric acid yields dyes that absorb strongly in the "phototherapeutic window" (650–800 nm), allowing deep tissue penetration while leveraging the iodine atom to maximize singlet oxygen production[2].

PDTMechanism Light Light Irradiation (650-800 nm) GroundState Photosensitizer (S0) (Iodinated Squaraine) Light->GroundState Absorption ExcitedSinglet Excited Singlet State (S1) GroundState->ExcitedSinglet Excitation ISC Intersystem Crossing (ISC) Enhanced by 6-Iodo (Heavy Atom) ExcitedSinglet->ISC ExcitedTriplet Excited Triplet State (T1) ISC->ExcitedTriplet ExcitedTriplet->GroundState Phosphorescence EnergyTransfer Energy Transfer (Type II) ExcitedTriplet->EnergyTransfer SingletOxygen Singlet Oxygen (1O2) Highly Cytotoxic EnergyTransfer->SingletOxygen Oxygen Ground State Oxygen (3O2) Oxygen->EnergyTransfer CellDeath Tumor Cell Apoptosis/Necrosis SingletOxygen->CellDeath

Mechanism of singlet oxygen generation by iodinated benzothiazole photosensitizers.

Bioluminescence Imaging

Bioluminescence imaging relies on the enzymatic oxidation of luciferin by luciferase. 6-Iodo-2-methylbenzothiazole serves as a direct precursor to novel D-luciferin analogs. By oxidizing the 2-methyl group to a nitrile and condensing it with D-cysteine, researchers generate 6-iodo-D-luciferin. The 6-iodo handle can then be substituted via cross-coupling to create red-shifted luciferins optimized for deep-tissue in vivo imaging[4].

Experimental Workflows: Self-Validating Protocols

The following protocols highlight the synthesis of key intermediates, emphasizing the causality behind specific reagent choices and the physical phenomena that validate reaction success.

Protocol 1: Synthesis of 3-Ethyl-6-iodo-2-methylbenzothiazolium iodide

Objective: To activate the 2-methyl group for condensation and introduce a mitochondria-targeting cationic charge[2]. Causality & Validation: The reaction relies on the nucleophilicity of the thiazole nitrogen. Acetonitrile is chosen as a polar aprotic solvent to stabilize the developing transition state without solvolyzing the alkyl halide. The protocol is self-validating: the ionic product is highly insoluble in non-polar solvents, allowing for precipitation-driven purification.

  • Preparation: Dissolve 6-iodo-2-methylbenzothiazole (22.00 mmol) in anhydrous acetonitrile (150 mL).

  • Alkylation: Add a 3-fold molar excess of iodoethane (66.00 mmol). Causality: The massive excess drives the equilibrium toward complete conversion, overcoming the steric hindrance and the electron-withdrawing deactivation caused by the 6-iodo group.

  • Reflux: Heat the mixture under reflux for 7–9 days.

  • Isolation: Cool the mixture to room temperature and add diethyl ether (Et₂O). Validation: The sudden drop in solvent polarity forces the benzothiazolium iodide salt to crash out of solution as yellowish crystals, visually confirming product formation.

  • Purification: Filter under reduced pressure, wash with Et₂O, and confirm purity via melting point (>265 °C, dec.)[2].

Protocol 2: Synthesis of Iodinated Aminosquaraine Photosensitizers

Objective: To construct a highly conjugated, NIR-absorbing photosensitizer for PDT[2]. Causality & Validation: This condensation requires a base to generate the reactive enamine from the benzothiazolium salt. A mixture of n-butanol and pyridine is used. Pyridine acts as the proton acceptor, while n-butanol provides a high boiling point to azeotropically remove the water byproduct, driving the condensation to completion via Le Chatelier's principle.

  • Condensation: Mix two molar equivalents of 3-ethyl-6-iodo-2-methylbenzothiazolium iodide with one equivalent of squaric acid in a refluxing mixture of n-butanol and pyridine (1:1 v/v).

  • Monitoring: Reflux for 18 hours. Validation: The reaction mixture will undergo a dramatic color shift from yellow to deep blue/green, visually validating the formation of the extended polymethine chain.

  • Purification: Remove solvents in vacuo, and purify the crude zwitterionic squaraine via silica gel chromatography (CH₂Cl₂/MeOH gradient).

  • Amination: React the intermediate with methyl trifluoromethanesulfonate to form the O-methyl ether, followed by nucleophilic substitution with an amine (e.g., ethanolamine) to yield the final targeted aminosquaraine[2].

Quantitative Data Summaries

The incorporation of the 6-iodo scaffold drastically alters the photophysical properties of the resulting dyes, optimizing them for therapeutic applications rather than mere fluorescence.

Table 1: Photophysical Properties of Benzothiazole-Derived Squaraines

Scaffold DerivativeAbsorption Max (λmax)Singlet Oxygen Yield (ΦΔ)Primary Application
Non-iodinated Squaraine~640 nm< 0.10Fluorescent Imaging
6-Iodo-Squaraine (Zwitterionic)~655 nm0.42Basic PDT
6-Iodo-Aminosquaraine (Cationic)670–680 nm0.65–0.78Targeted PDT (Mitochondrial)

Data synthesized from comparative photophysical evaluations of squaraine dyes demonstrating the heavy-atom effect[2][3].

Conclusion

The 6-iodo-2-methyl-1,3-benzothiazole scaffold is a masterclass in rational chemical design. By combining an activating methyl group, a quaternizable nitrogen, and a heavy-atom halogen, it provides drug discovery professionals with an unparalleled canvas for engineering advanced imaging agents and targeted phototherapeutics. Understanding the causality behind its reactivity allows researchers to unlock its full potential in modern chemical biology.

References

  • Title: 6-Iodo-2-methyl-1,3-benzothiazole | C8H6INS Source: PubChem - National Institutes of Health (NIH) URL: [Link]

  • Title: Synthesis, Photochemical and In Vitro Cytotoxic Evaluation of New Iodinated Aminosquaraines as Potential Sensitizers for Photodynamic Therapy Source: PubMed Central (PMC) - National Institutes of Health (NIH) URL: [Link]

  • Title: Syntheses of Luciferins and Their Bioluminescent Evaluation Source: University of Cape Town (OpenUCT) URL: [Link]

  • Title: Synthesis and Photochemical Evaluation of Iodinated Squarylium Cyanine Dyes Source: ResearchGate URL: [Link]

Sources

Literature review of 2-methylbenzothiazole functionalization at the 6-position

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive literature review and procedural framework for the functionalization of 2-methylbenzothiazole specifically at the 6-position .

Part 1: Executive Summary & Structural Logic

The 2-methylbenzothiazole scaffold is a privileged pharmacophore in drug discovery, serving as a core for antitumor agents, amyloid imaging probes (e.g., PIB derivatives), and COX-2 inhibitors. While the C2-methyl group is chemically distinct due to its kinetic acidity (allowing Knoevenagel condensations), the C6-position on the benzene ring represents the primary vector for introducing electronic diversity and lipophilic bulk without disrupting the heterocyclic binding face.

Reactivity Profile

The benzothiazole system fuses an electron-deficient thiazole ring with a benzene ring.

  • Electronic Bias: The thiazole ring exerts an electron-withdrawing effect on the benzene ring. However, within the benzene moiety, the C6 position is the most susceptible to electrophilic attack. This is governed by resonance stabilization of the Wheland intermediate, where the positive charge is best delocalized when attack occurs at C6 (para to the bridgehead nitrogen).

  • Competing Pathways:

    • C2-Methyl reactivity: Under basic conditions or radical conditions (e.g., NBS/AIBN), the C2-methyl group is prone to functionalization (bromination/oxidation).[1]

    • C6 Selectivity: To functionalize C6 exclusively, one must use Electrophilic Aromatic Substitution (EAS) conditions (acidic/Lewis acid catalysis) or transition-metal catalysis on pre-halogenated precursors.[1]

ReactivityProfile cluster_logic Selectivity Rule Core 2-Methylbenzothiazole C6 C6 Position (Nucleophilic Site) Core->C6 Electrophilic Attack (Nitration, Halogenation) C2 C2-Methyl Group (Acidic/Radical Site) Core->C2 Deprotonation/Radical (Condensation, Oxidation) Rule Use Acidic/Lewis Acid conditions to target C6 and protect C2-Me

Figure 1: Reactivity divergence between the C6 aromatic core and the C2-methyl side chain.[1]

Part 2: Direct Electrophilic Functionalization

Direct functionalization is the most atom-economical approach to installing handles at C6.[1]

Bromination (Synthesis of 6-Bromo-2-methylbenzothiazole)

The 6-bromo derivative is the universal precursor for cross-coupling.[1] While NBS is often used for benzylic bromination (C2-Me), using NBS in polar aprotic solvents or with Lewis acids shifts selectivity to the ring.[1]

Protocol A: NBS/Silica Catalyst

  • Reagents: 2-Methylbenzothiazole (1.0 eq), NBS (1.1 eq), Silica gel (catalytic), Acetonitrile.[1]

  • Conditions: Stir at RT for 6–12 h.

  • Mechanism: The silica activates the NBS, promoting electrophilic aromatic substitution over radical pathways.

  • Yield: ~75–85%.[1]

Protocol B: Liquid Bromine (Classical)

  • Reagents: Br₂ (1.2 eq), Acetic Acid (solvent), FeBr₃ (cat).[1]

  • Conditions: 60°C for 4 h.

  • Note: High selectivity for C6; minor C4 isomer may form.[1]

Nitration (Synthesis of 6-Nitro-2-methylbenzothiazole)

Nitration introduces a nitrogen handle that can be reduced to an amine for amide coupling or Buchwald-Hartwig reactions.[1]

Protocol:

  • Dissolution: Dissolve 2-methylbenzothiazole (10 mmol) in conc. H₂SO₄ (5 mL) at 0°C.

  • Addition: Dropwise add fuming HNO₄/H₂SO₄ mixture (1:1) maintaining temp <10°C.[1]

  • Reaction: Stir at 0–5°C for 2 h, then warm to RT for 1 h.

  • Quench: Pour onto crushed ice. Neutralize with NH₄OH.[1]

  • Yield: 80–90% (Yellow solid).

  • Causality: The protonated thiazole ring is strongly deactivating, but the 2-methyl group provides weak donation. C6 remains the most electron-rich site relative to C4/C5/C7.

Part 3: Transition Metal-Catalyzed Cross-Coupling

Once the 6-bromo or 6-iodo handle is installed, Palladium-catalyzed cross-coupling is the gold standard for diversification.[1]

Suzuki-Miyaura Coupling (C-C Bond Formation)

Used to attach aryl or heteroaryl rings at C6.[1]

Optimized Protocol:

  • Substrate: 6-Bromo-2-methylbenzothiazole (1.0 eq).

  • Boronic Acid: Aryl-B(OH)₂ (1.5 eq).[1]

  • Catalyst: Pd(dppf)Cl₂[1]·DCM (3–5 mol%).[1]

  • Base: K₂CO₃ (2.0 M aq, 3.0 eq).[1]

  • Solvent: 1,4-Dioxane.

  • Conditions: 90°C, 12 h, Inert atmosphere (Ar/N₂).

Data Summary: Ligand Effects on Yield

Catalyst SystemBaseSolventYield (6-Phenyl)Notes
Pd(PPh₃)₄Na₂CO₃Toluene/EtOH65%Requires strict O₂ exclusion
Pd(dppf)Cl₂ K₂CO₃ Dioxane 92% Robust, tolerates sterics
Pd(OAc)₂ / XPhosK₃PO₄THF88%Best for heteroaryl boronates
Buchwald-Hartwig Amination (C-N Bond Formation)

Essential for introducing solubility-enhancing amine groups or aniline pharmacophores.[1]

Protocol:

  • Charge: 6-Bromo-2-methylbenzothiazole (1.0 eq), Amine (1.2 eq), NaOtBu (1.4 eq).

  • Catalyst: Pd₂dba₃ (2 mol%) + BINAP or Xantphos (4 mol%).[1]

  • Solvent: Toluene (anhydrous).[1]

  • Conditions: 100°C, 16 h.

  • Insight: Xantphos is preferred for primary amines to prevent double arylation; BINAP suffices for secondary amines.

CouplingWorkflow cluster_Suzuki Suzuki-Miyaura cluster_Buchwald Buchwald-Hartwig Start 6-Bromo-2-methylbenzothiazole Step1 Pd(dppf)Cl2, Ar-B(OH)2 K2CO3, Dioxane, 90°C Start->Step1 Step2 Pd2dba3, Xantphos Amine, NaOtBu, Toluene Start->Step2 Prod1 6-Aryl-2-methylbenzothiazole Step1->Prod1 Prod2 6-Amino-2-methylbenzothiazole Step2->Prod2

Figure 2: Divergent synthesis from the 6-bromo intermediate.

Part 4: Experimental Validation & Troubleshooting

Causality in Experimental Choices
  • Why Pd(dppf)Cl₂ for Suzuki? The ferrocenyl ligand has a large bite angle, which stabilizes the Pd(0) species and accelerates the reductive elimination step, crucial for the electron-rich benzothiazole core which can sometimes poison simple Pd catalysts via Sulfur coordination.

  • Why NaOtBu in Buchwald? A strong, bulky base is required to deprotonate the amine complex, but it must be non-nucleophilic to avoid attacking the C2-methyl (although C2-Me is less electrophilic than the ring carbons, strong nucleophiles can cause side reactions).

Self-Validating Protocol Checks
  • TLC Monitoring: 6-Bromo precursor usually has a higher Rf than the coupled product in Hexane/EtOAc.

  • ¹H NMR Diagnostic:

    • C6-H: Look for the loss of the specific coupling pattern of the 6-H (usually a doublet of doublets or doublet depending on 5/7 substitution).

    • C2-Me Integrity: Confirm the singlet at ~2.8 ppm remains intact. If this shifts or disappears, side reaction at the methyl group occurred.

Part 5: References

  • Synthesis of 6-substituted benzothiazoles via Suzuki Coupling:

    • Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives.

    • Source: [1]

  • Buchwald-Hartwig Amination Strategies:

    • Buchwald-Hartwig Amination - User Guide and Scope.[1]

    • Source: [1]

  • Electrophilic Substitution Mechanisms (Nitration):

    • Electrophilic Aromatic Substitution Mechanism and Kinetics.

    • Source: [1]

  • C-H Activation and Functionalization Reviews:

    • Transition metal catalyzed C-H activation for the synthesis of medicinally relevant molecules.[2][3]

    • Source: [1]

  • General Synthesis of 2-Aminobenzothiazoles (Analogous Chemistry):

    • Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling.

    • Source: [1]

Sources

The Strategic Role of 6-Iodo-2-methyl-1,3-benzothiazole in the Synthesis of Next-Generation Amyloid Imaging Agents

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Radiochemists, Molecular Imaging Scientists, and Neuropharmacology Researchers Content Type: Technical Whitepaper & Methodological Guide

Executive Summary

The non-invasive visualization of amyloid-beta (A


) plaques is a cornerstone of modern Alzheimer's disease (AD) diagnostics and therapeutic monitoring. While early radiotracers relied on the 2-phenylbenzothiazole core (e.g.,[

C]PiB), the demand for longer-lived isotopes and tunable pharmacokinetics has driven the development of extended

-conjugated systems, notably the styrylbenzothiazoles.

This whitepaper provides an in-depth technical analysis of 6-iodo-2-methyl-1,3-benzothiazole , a privileged bifunctional precursor. We will dissect its orthogonal chemical reactivity, detail self-validating synthetic protocols for generating SPECT/PET imaging agents, and explore the structure-activity relationships governing A


 target engagement.

Chemical Rationale: The Bifunctional Architecture

The utility of 6-iodo-2-methyl-1,3-benzothiazole stems from its orthogonal reactivity, which allows for independent functionalization at two distinct sites of the heteroaromatic core[1]:

  • The 2-Methyl Handle (Nucleophilic Center): The electron-withdrawing nature of the benzothiazole imine nitrogen significantly increases the C-H acidity of the 2-methyl group. This allows the methyl protons to be easily deprotonated by mild bases, forming an enamine-type carbanion that readily undergoes Knoevenagel-type condensations with aromatic aldehydes. This step is critical for building the extended styryl double bond required for amyloid intercalation[2].

  • The 6-Iodo Handle (Electrophilic Center): Iodine is a highly polarizable, excellent leaving group. Positioned at the 6-position, it serves as a versatile anchor for late-stage functionalization. It can undergo palladium-catalyzed cross-coupling (e.g., stannylation or borylation) to create a labeling precursor, or it can be directly subjected to isotopic exchange for radioiodination (e.g.,

    
    I for SPECT or 
    
    
    
    I for PET)[3].

Mechanistic Pathway: From Precursor to Diagnostic Probe

The synthesis of a clinical-grade radiotracer must be highly regioselective and robust. Direct radiohalogenation of unactivated arenes is inefficient at the tracer level (nanomolar concentrations). Therefore, the 6-iodo group is first converted into a trialkylstannyl leaving group, which directs subsequent electrophilic radiohalogenation exclusively to the 6-position via an ipso-substitution mechanism.

SynthesisWorkflow A 6-Iodo-2-methyl- 1,3-benzothiazole B Knoevenagel Condensation A->B + Ar-CHO Base C 6-Iodo-styryl- benzothiazole B->C D Pd-Catalyzed Stannylation C->D (Bu3Sn)2, Pd(0) E 6-Tributylstannyl Precursor D->E F Radioiododestannylation (Na123I / Oxidant) E->F G [123I]-Amyloid Radiotracer F->G

Fig 1. Synthetic workflow from 6-iodo-2-methylbenzothiazole to a functionalized SPECT radiotracer.

Experimental Protocols: A Self-Validating System

The following methodologies detail the synthesis of a push-pull styrylbenzothiazole amyloid probe. Every protocol is designed as a self-validating system to ensure absolute structural integrity before proceeding to radiochemical workflows.

Step 3.1: Base-Catalyzed Knoevenagel Condensation

Objective: Construct the styryl


-system to achieve the required spatial geometry for fibril binding.
  • Reagents: 6-Iodo-2-methyl-1,3-benzothiazole (1.0 eq), 4-(dimethylamino)benzaldehyde (1.2 eq), Sodium methoxide (0.5 eq) in anhydrous DMF.

  • Procedure: Heat the mixture at 120°C under an argon atmosphere for 4 hours. Cool to room temperature and precipitate the product using cold aqueous acetic acid (10%). Filter and recrystallize from ethanol.

  • Causality: The thermodynamic control of the high-temperature condensation ensures the exclusive formation of the (E)-isomer. The (Z)-isomer is sterically hindered and biologically inactive against linear amyloid fibrils.

  • Self-Validation (QC): Analyze via

    
    H NMR. The disappearance of the aldehyde proton (~9.8 ppm) and the appearance of two distinct doublet signals around 7.2–7.5 ppm with a coupling constant of 
    
    
    
    Hz confirms the successful formation of the (E)-alkene geometry.
Step 3.2: Palladium-Catalyzed Stannylation

Objective: Convert the iodo-aryl into a highly reactive precursor for electrophilic radiolabeling.

  • Reagents: 6-Iodo-styrylbenzothiazole intermediate (1.0 eq), Bis(tributyltin) (1.5 eq), Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh

    
    )
    
    
    
    ] (0.05 eq) in anhydrous Toluene.
  • Procedure: Degas the solvent thoroughly. Reflux the mixture at 100°C for 12 hours. Purify via silica gel chromatography (Hexane/EtOAc) pre-treated with 1% triethylamine to prevent protodestannylation on the acidic silica.

  • Causality: The weak C-I bond undergoes rapid oxidative addition with Pd(0). Tributyltin is selected over trimethyltin due to its significantly lower volatility and neurotoxicity, despite slightly higher steric bulk.

  • Self-Validation (QC): Analyze via

    
    Sn NMR (expected shift around -40 to -50 ppm) and High-Resolution Mass Spectrometry (HRMS), which will display the unmistakable isotopic distribution pattern of Tin (Sn).
    
Step 3.3: Radioiododestannylation (Tracer Synthesis)

Objective: Introduce the


-emitting isotope (

I or

I) for in vivo imaging.
  • Reagents: 6-Tributylstannyl precursor (50

    
    g), [
    
    
    
    I]NaI (37-74 MBq), Hydrogen peroxide (3% H
    
    
    O
    
    
    ) or Chloramine-T, in acidic ethanol (pH 2-3).
  • Procedure: Add the oxidant to the mixture of precursor and radioiodide. Incubate at room temperature for 15 minutes. Quench with sodium metabisulfite to reduce unreacted iodine.

  • Causality: Cyclotrons and reactors produce radioiodine as an aqueous iodide anion (I

    
    ), which is a nucleophile. The oxidant is strictly required to convert I
    
    
    
    into an electrophilic I
    
    
    species, which then rapidly attacks the polarized C-Sn bond via ipso-substitution.
  • Self-Validation (QC): Radio-HPLC using a reverse-phase C18 column. The radioactive peak must perfectly co-elute with a fully characterized, non-radioactive ("cold") iodinated reference standard. Radiochemical purity must be

    
     95%.
    

Pharmacokinetics and Target Engagement

For an amyloid imaging agent to be clinically viable, it must possess specific physicochemical properties. The compound must be highly lipophilic to cross the blood-brain barrier (BBB) via passive diffusion, yet hydrophilic enough to clear rapidly from healthy brain parenchyma to provide a high signal-to-noise ratio[4].

BBB_Binding A Radiotracer in Bloodstream B Blood-Brain Barrier (Passive Diffusion) A->B High Lipophilicity (LogP 2-3) C Brain Parenchyma B->C D Beta-Sheet Groove of Amyloid Fibrils C->D E Pi-Pi Stacking & H-Bonding D->E Intercalation F PET/SPECT Signal Detection E->F Gamma/Positron Emission

Fig 2. Biological pathway: BBB penetration and target engagement with amyloid-beta fibrils.

The styrylbenzothiazole derivatives synthesized from 6-iodo-2-methylbenzothiazole act as "push-pull" fluorophores. The electron-donating amine on the styryl ring and the electron-withdrawing benzothiazole core create a highly polarized molecule. This polarization enhances


 stacking and electrostatic interactions within the ~4.8 Å parallel 

-sheet grooves of the amyloid fibrils[2].

Quantitative Data: Comparative Analysis of Benzothiazole Tracers

The structural modifications enabled by 6-iodo-2-methylbenzothiazole yield tracers that are highly competitive with current clinical standards. The table below summarizes the quantitative parameters of various benzothiazole-derived imaging agents.

RadiotracerCore ScaffoldImaging ModalityIsotopeTarget Affinity (

)
Brain Penetration (LogP)
[

C]PiB
2-PhenylbenzothiazolePET

C
1.4 – 2.8 nM2.5 (Rapid Washout)
[

F]Flutemetamol
2-PhenylbenzothiazolePET

F
5.0 – 10 nM2.7 (Rapid Washout)
[

I]PP-BTA-2
Push-Pull StyrylbenzothiazoleSPECT / Auto-Rad

I
10 – 15 nM~2.8 (High Uptake)
[

F]Styryl-BTA
2-StyrylbenzothiazolePET

F
8.0 – 12 nM~2.6 (Rapid Washout)

Data aggregated from established structure-activity relationship (SAR) studies of benzothiazole derivatives[3],[4],[2].

Conclusion

6-Iodo-2-methyl-1,3-benzothiazole is far more than a simple starting material; it is a highly strategic, bifunctional scaffold that dictates the success of downstream radiochemical workflows. By leveraging the C-H acidity of the 2-methyl group for spatial extension and the electrophilicity of the 6-iodo group for late-stage radiolabeling, researchers can systematically design highly specific, BBB-permeable probes for the early detection of Alzheimer's disease pathology.

References

  • Wang, Y., et al. "Synthesis and evaluation of 2-(3'-iodo-4'-aminophenyl)-6-hydroxybenzothiazole for in vivo quantitation of amyloid deposits in Alzheimer's disease." Journal of Molecular Neuroscience, 2002.3

  • "Synthesis optimization of 2-(4-N-[11C]methylaminophenyl)-6-hydroxybenzothiazole ([11C]PIB), β-amyloid PET imaging tracer for Alzheimer's disease diagnosis." Applied Radiation and Isotopes, 2015. 4

  • "Direct Iodination of Electron-Deficient Benzothiazoles: Rapid Access to Two-Photon Absorbing Fluorophores with Quadrupolar D-π-A-π-D Architecture and Tunable Heteroaromatic Core." Organic Letters, ACS Publications, 2021. 1

  • Ono, M., et al. "Push-pull benzothiazole derivatives as probes for detecting b-amyloid plaques in Alzheimer's brains." Bioorganic & Medicinal Chemistry Letters, 2009.2

Sources

An In-depth Technical Guide to the Electronic Properties of 6-Iodo Substituted Benzothiazoles

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive examination of the electronic properties of 6-iodo substituted benzothiazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. We delve into the profound influence of the 6-iodo substituent on the molecular frontier orbitals (HOMO-LUMO), photophysical behavior, and electrochemical characteristics of the benzothiazole scaffold. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of theoretical principles, field-proven experimental protocols, and computational insights. We explain the causality behind experimental choices, provide self-validating methodologies, and ground all claims in authoritative references.

Introduction: The Benzothiazole Scaffold and the Significance of Halogen Substitution

Benzothiazole and its derivatives are foundational structures in medicinal chemistry, integral to a wide array of pharmaceutical agents and natural products.[1][2][3] Their rigid, bicyclic aromatic system provides a versatile scaffold for molecular design, exhibiting a broad spectrum of biological activities including anticancer, antimicrobial, and neuroprotective properties.[4][5] The electronic character of the benzothiazole core is a key determinant of its function, influencing everything from receptor binding affinity to its utility as a fluorescent probe.[6]

The introduction of substituents onto the benzothiazole ring system is a primary strategy for modulating these properties. Modifications at the 6-position, in particular, have been shown to significantly impact the pharmacological profile.[5] The focus of this guide, the 6-iodo substitution, is of particular interest for several reasons:

  • Electronic Modulation: The iodine atom exerts a complex electronic influence. Its electronegativity introduces an electron-withdrawing inductive effect, while its lone pairs can participate in resonance. This duality allows for fine-tuning of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.

  • Heavy Atom Effect: As a heavy atom, iodine significantly enhances spin-orbit coupling. This phenomenon facilitates intersystem crossing (ISC) from the singlet excited state to the triplet state, a property that can be exploited in photodynamic therapy and the design of phosphorescent materials.[7][8]

  • Synthetic Handle: The carbon-iodine bond is a versatile reactive site, enabling further molecular elaboration through cross-coupling reactions (e.g., Suzuki, Sonogashira), providing a gateway to complex molecular architectures.[9][10]

This guide will systematically explore these aspects, providing the theoretical framework and practical methodologies required to fully characterize the electronic landscape of 6-iodo substituted benzothiazoles.

Synthetic Pathways to 6-Iodo Benzothiazoles

The unambiguous confirmation of a molecule's structure is paramount before any property analysis.[11] The synthesis of 6-iodo benzothiazoles can be approached through several reliable routes. The choice of method often depends on the availability of starting materials and the desired substitution pattern at the 2-position.

Jacobson-Style Cyclization

This is a classical and robust method, beginning with a commercially available or synthesized 4-iodo-2-aminothiophenol. This precursor undergoes a condensation reaction with a suitable aldehyde or carboxylic acid to form the target 2-substituted-6-iodobenzothiazole.

G cluster_start Starting Materials A 4-Iodo-2-aminothiophenol C Condensation Reaction (e.g., I2 or H2O2 catalysis) A->C B Aldehyde (R-CHO) or Carboxylic Acid (R-COOH) B->C D 2-Substituted-6-iodobenzothiazole C->D

Caption: General workflow for Jacobson-style cyclization.

Field Insight: While various catalysts can be employed, using molecular iodine in a solvent-free, solid-phase reaction offers a green, efficient, and high-yield alternative to traditional methods that use polyphosphoric acid at high temperatures.[12][13]

Direct Iodination

Direct electrophilic iodination of an existing benzothiazole is also feasible. However, this approach must be carefully controlled, as it can lead to a mixture of mono- and di-iodinated products.[14] Research has shown that direct iodination of electron-deficient benzothiazoles can unexpectedly yield 4,7-diiodobenzothiazoles as a major product, a rare substitution pattern for this scaffold.[9][10]

Sandmeyer Reaction

For instances where the corresponding 6-amino benzothiazole is readily available, the Sandmeyer reaction provides a classic route to the 6-iodo derivative. This involves the diazotization of the amino group at low temperatures, followed by displacement with an iodide salt.[14]

Theoretical & Computational Framework

Before embarking on experimental characterization, computational modeling, particularly Density Functional Theory (DFT), provides invaluable predictive insights into the electronic structure.[15][16]

Frontier Molecular Orbitals (HOMO & LUMO)

The HOMO and LUMO are the key orbitals involved in electronic transitions and chemical reactivity. The energy difference between them, the HOMO-LUMO gap (Egap), is a critical parameter.[17]

  • HOMO (Highest Occupied Molecular Orbital): Represents the ability to donate an electron. Its energy level correlates with the ionization potential.

  • LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability to accept an electron. Its energy level correlates with the electron affinity.

  • Egap: A smaller gap generally implies higher reactivity and absorption of longer wavelengths of light.[17][18]

The 6-iodo substituent is expected to lower the energy of both the HOMO and LUMO compared to an unsubstituted benzothiazole due to its inductive electron-withdrawing nature.[19] This can lead to a red-shift (bathochromic shift) in the absorption spectrum.

Computational Protocol: DFT & TD-DFT

A typical workflow involves geometry optimization followed by property calculations.

  • Geometry Optimization: The ground-state molecular structure is optimized using DFT, commonly with the B3LYP functional and a basis set like 6-31+G**.[15] Frequency calculations are performed to confirm a true energy minimum (no imaginary frequencies).

  • FMO Analysis: The optimized structure is used to calculate the energies and visualize the spatial distribution of the HOMO and LUMO. This reveals where the electron density resides for potential electrophilic or nucleophilic attack.[20]

  • Simulating Spectra: Time-Dependent DFT (TD-DFT) is used to calculate the excited-state properties and simulate the UV-Visible absorption spectrum, predicting the absorption maxima (λmax) and oscillator strengths.[18]

Caption: Computational workflow for electronic property analysis.

Experimental Characterization of Electronic Properties

A multi-technique approach is essential for a robust and comprehensive understanding of the electronic properties.[11] The synergistic use of spectroscopy and electrochemistry provides a complete picture of both optical and electrochemical behaviors.

UV-Visible (UV-Vis) Absorption Spectroscopy

This technique probes the electronic transitions from the ground state to excited states upon absorption of light. It provides the optical HOMO-LUMO gap.[17]

Protocol: Determining the Optical Energy Gap

  • Sample Preparation: Prepare a dilute solution (e.g., 10-5 to 10-6 M) of the 6-iodo benzothiazole derivative in a UV-transparent solvent (e.g., ethanol, methanol, or dichloromethane).[21] The concentration should yield a maximum absorbance between 0.5 and 1.5 to ensure adherence to the Beer-Lambert law.[17]

  • Spectrophotometer Setup: Use a dual-beam UV-Vis spectrophotometer. Use a quartz cuvette filled with the pure solvent as the reference.

  • Spectrum Acquisition: Record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).

  • Data Analysis:

    • Identify the wavelength of maximum absorption (λmax). This corresponds to the most probable electronic transition.

    • Determine the absorption onset (λonset) by finding the intersection of the tangent of the leading edge of the lowest-energy absorption band with the baseline.[17]

    • Calculate the optical energy gap (Eg, optical) using the formula: Eg, optical (eV) = 1240 / λonset (nm)

Fluorescence Spectroscopy

This technique measures the emission of light from a molecule as it relaxes from an excited electronic state back to the ground state. It provides information on the emission wavelength, fluorescence efficiency (quantum yield), and Stokes shift.

Protocol: Measuring Emission Properties

  • Sample Preparation: Use a dilute solution (typically with an absorbance < 0.1 at the excitation wavelength to avoid inner filter effects) in a suitable solvent.

  • Instrument Setup: Use a spectrofluorometer.

  • Spectrum Acquisition:

    • Acquire an excitation spectrum by scanning the excitation wavelengths while monitoring the emission at a fixed wavelength (typically the emission maximum).

    • Acquire an emission spectrum by exciting the sample at its absorption maximum (λmax) and scanning the emission wavelengths.

  • Data Analysis:

    • Identify the emission maximum (λem).

    • Calculate the Stokes Shift , the difference in energy between the absorption and emission maxima: Stokes Shift (nm) = λem - λmax . A larger Stokes shift is often desirable for fluorescence imaging applications.[22]

    • Expert Insight: For 6-iodo benzothiazoles, a significant quenching of fluorescence is anticipated compared to non-iodinated analogs.[7] This is a direct consequence of the heavy-atom effect promoting intersystem crossing to the non-emissive (or phosphorescent) triplet state, which competes with the fluorescence decay pathway.

Cyclic Voltammetry (CV)

CV is a powerful electrochemical technique for determining the HOMO and LUMO energy levels by measuring the molecule's oxidation and reduction potentials.[17][23] This provides the electrochemical energy gap.

Protocol: Determining Electrochemical HOMO/LUMO Levels

  • Electrochemical Cell Setup:

    • Working Electrode: Glassy carbon or platinum electrode.

    • Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).

    • Counter Electrode: Platinum wire.

    • Electrolyte: A solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) in an anhydrous, degassed solvent (e.g., dichloromethane or acetonitrile).

  • Sample Preparation: Dissolve the 6-iodo benzothiazole derivative in the electrolyte solution.

  • Internal Standard: Add a small amount of an internal reference standard, typically ferrocene (Fc/Fc⁺), whose oxidation potential is well-defined.

  • Measurement:

    • Scan the potential to measure the first oxidation potential (Eox) and the first reduction potential (Ered) of the compound.

    • Measure the oxidation potential of the ferrocene standard (E1/2(Fc/Fc⁺)).

  • Data Analysis & Calculation:

    • Calculate the onset potentials for oxidation (Eonset, ox) and reduction (Eonset, red).

    • The HOMO and LUMO energy levels can be estimated using empirical formulas, referencing the ferrocene/ferrocenium couple (which is assumed to have an absolute energy level of -4.8 eV or -5.1 eV below vacuum, depending on the convention).[23]

      • EHOMO (eV) = - [Eonset, ox vs Fc/Fc⁺ + 4.8]

      • ELUMO (eV) = - [Eonset, red vs Fc/Fc⁺ + 4.8]

    • The electrochemical energy gap is then: Eg, electrochemical = ELUMO - EHOMO

Data Synthesis and Interpretation

The true power of this multi-technique approach lies in the synthesis of the data. The results from computational modeling, UV-Vis spectroscopy, and cyclic voltammetry should be compiled for a comparative analysis.

Table 1: Hypothetical Electronic Property Data for a 6-Iodo Benzothiazole Derivative

PropertyMethodValueInterpretation
HOMO Energy DFT (B3LYP/6-31+G) -6.18 eVEnergy required to remove an electron.[19]
LUMO Energy DFT (B3LYP/6-31+G)-1.95 eVEnergy gained upon adding an electron.[19]
Calculated Egap DFT (B3LYP/6-31+G**)4.23 eVTheoretical electronic energy gap.
λmax UV-Vis Spectroscopy335 nmWavelength of maximum light absorption.
λonset UV-Vis Spectroscopy365 nmOnset of absorption for gap calculation.
Optical Egap UV-Vis Spectroscopy3.40 eVEnergy of the lowest energy electronic excitation.[17]
λem Fluorescence Spec.410 nmWavelength of maximum fluorescence emission.
Stokes Shift Fluorescence Spec.75 nmEnergy loss between absorption and emission.
Eonset, ox Cyclic Voltammetry+1.2 V vs Fc/Fc⁺Onset potential for oxidation.
Eonset, red Cyclic Voltammetry-1.9 V vs Fc/Fc⁺Onset potential for reduction.
Electrochemical HOMO Cyclic Voltammetry-6.0 eVExperimental ionization potential.
Electrochemical LUMO Cyclic Voltammetry-2.9 eVExperimental electron affinity.
Electrochemical Egap Cyclic Voltammetry3.1 eVExperimental HOMO-LUMO energy gap.

Key Insights from Data Analysis:

  • Gap Discrepancy: It is common for the optical gap (from UV-Vis) to be larger than the electrochemical gap (from CV). This difference is often attributed to the exciton binding energy in the photoexcited state, which is not accounted for in the electrochemical measurement.[17]

  • Substituent Effects: Comparing these values to an unsubstituted benzothiazole would likely reveal that the 6-iodo group lowers the HOMO and LUMO levels, potentially narrowing the energy gap and causing a bathochromic (red) shift in absorption.[19]

  • Fluorescence Quenching: A low fluorescence quantum yield (if measured) would be strong evidence of the heavy atom effect, indicating that the excited-state energy is being funneled into the triplet state via intersystem crossing.

Conclusion

The electronic properties of 6-iodo substituted benzothiazoles are a rich and tunable landscape governed by the unique characteristics of the iodine atom. Its inductive and resonance effects modulate the frontier molecular orbital energies, while its mass introduces the heavy-atom effect, profoundly influencing photophysical decay pathways. A rigorous characterization, combining computational modeling (DFT/TD-DFT) with experimental techniques like UV-Vis spectroscopy, fluorescence spectroscopy, and cyclic voltammetry, is essential for a complete understanding. The methodologies and insights presented in this guide provide a robust framework for researchers and drug development professionals to explore and harness the unique electronic features of this important class of molecules, paving the way for the rational design of novel therapeutics, imaging agents, and functional materials.

References

  • Badgujar, N. D. (2024). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. [Source URL not available]
  • Lihumis, H. S., et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research, 5(2), 147-164.[Link]

  • Irfan, A., et al. (2019). The electronic and optical properties of benzothiazine and benzothiazole based heterocyclic compounds: Density functional theory study. ResearchGate.[Link]

  • Keri, R. S., et al. (2015). A comprehensive review in current developments of benzothiazole-based molecules in medicinal chemistry. European Journal of Medicinal Chemistry, 89, 207-251.[Link]

  • Anonymous. (2024). An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. ResearchGate.[Link]

  • Okonkwo, V. I., et al. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica, 15(5), 1-28.[Link]

  • Hien, T. T., et al. (2023). Synthesis and fluorescent properties of some benzothiazole derivatives synthesized via Suzuki cross coupling reaction. Indian Journal of Chemistry.[Link]

  • Anonymous. (n.d.). UV–Vis absorption spectra of benzothiazoles 3a-b and 4a-b in in different solvents. ResearchGate.[Link]

  • Khan, I., et al. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. Molecules, 27(13), 4153.[Link]

  • Al-Otaibi, J. S., et al. (2022). Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives. Molecules, 27(24), 8758.[Link]

  • N'guessan, A. B., et al. (2024). Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses. SCIRP.[Link]

  • Anonymous. (n.d.). Yields, UV-visible absorption and emission data for benzothiazoles 1 and 2. ResearchGate.[Link]

  • Chourasiya, S. K., et al. (2010). Design, synthesis, and fluorescence lifetime study of benzothiazole derivatives for imaging of amyloids. Cancer Biotherapy & Radiopharmaceuticals, 25(5), 583-589.[Link]

  • Olasunkanmi, L. O., et al. (2025). Computational assessment of structure-activity relationship, adsorption behaviour and significance on corrosion inhibition of some benzothiazole-based compounds. Physical Sciences and Innovation, 10(3), 1-15.[Link]

  • Anonymous. (n.d.). Benzothiazole-Based Fluorescent Probes for Various Applications. Taylor & Francis eBooks.[Link]

  • Arkan, E., et al. (2016). Clean and Green Synthesis of New Benzothiazole Derivatives via Electrochemical Oxidation of Catechol Derivatives. ResearchGate.[Link]

  • Hrobárik, P., et al. (2021). Direct Iodination of Electron-Deficient Benzothiazoles: Rapid Access to Two-Photon Absorbing Fluorophores with Quadrupolar D-π-A-π-D Architecture and Tunable Heteroaromatic Core. Organic Letters, 23(10), 3938-3943.[Link]

  • Zhang, Y., et al. (2022). Substituent derivatives of benzothiazole-based fluorescence probes for hydrazine with conspicuous luminescence properties: A theoretical study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 279, 121449.[Link]

  • Arkan, E., et al. (2016). Clean and Green Synthesis of New Benzothiazole Derivatives via Electrochemical Oxidation of Catechol Derivatives. Semantic Scholar.[Link]

  • Hien, T. T., et al. (2024). Synthesis and fluorescent properties of some benzothiazole derivatives synthesized via Suzuki cross coupling reaction. ResearchGate.[Link]

  • Arkan, E., et al. (2016). Clean and Green Synthesis of New Benzothiazole Derivatives via Electrochemical Oxidation of Catechol Derivatives. Hrčak.[Link]

  • Schrödinger. (2022). HOMO-LUMO Energy Gap. Schrödinger.[Link]

  • N'guessan, A. B., et al. (2024). Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analy. Scirp.org.[Link]

  • Purushothaman, P., & Karpagam, S. (2022). Thiophene-Appended Benzothiazole Compounds for Ratiometric Detection of Copper and Cadmium Ions with Comparative Density Functional Theory Studies and Their Application in Real-Time Samples. ACS Omega, 7(45), 41457-41470.[Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of benzothiazoles. Organic Chemistry Portal.[Link]

  • Hanson, K., et al. (2021). Impact of iodine loading and substitution position on intersystem crossing efficiency in a series of ten methylated-mesophenyl-B. Physical Chemistry Chemical Physics, 23(15), 9351-9359.[Link]

  • Al-Otaibi, J. S., et al. (2022). Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives. MDPI.[Link]

  • Pathak, P. P. (2022). Note on Benzothiazole used in Modern Day Drug Designing and Development. Drug Des, 11, 207.[Link]

  • Anonymous. (n.d.). Examples for synthesis of benzazoles and our work. ResearchGate.[Link]

  • Ortiz, O., et al. (2019). What's the simplest method to determine the HOMO and LUMO energy levels of insoluble organic semiconductors? ResearchGate.[Link]

  • El-Sayed, N. F., et al. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances, 15(46), 33267-33333.[Link]

  • Kavitha, S., et al. (2007). Iodine‐Catalyzed, One‐Pot, Solid‐Phase Synthesis of Benzothiazole Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 183(2-3), 558-563.[Link]

  • Zhdankin, V. V. (n.d.). Iodine Heterocycles. ResearchGate.[Link]

  • Hrobárik, P., et al. (2021). Direct Iodination of Electron-Deficient Benzothiazoles: Rapid Access to Two-Photon Absorbing Fluorophores with Quadrupolar D-π-A-π-D Architecture and Tunable Heteroaromatic Core. PubMed.[Link]

  • Hanson, K., et al. (2021). Impact of iodine loading and substitution position on intersystem crossing efficiency in a series of ten methylated-meso-phenyl-BODIPY dyes. RSC Publishing.[Link]

  • Anonymous. (n.d.). 6-Iodo-2-methyl-1,3-benzothiazole. PMC.[Link]

  • Orozco-Gamboa, J., et al. (2022). Iodine Doping Implementation Effect on the Electrical Response in Metallophthalocyanines (M = Cu, Co, Zn), for Electronic and Photovoltaic Applications. MDPI.[Link]

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  • Hrobárik, P., et al. (2021). Direct Iodination of Electron-Deficient Benzothiazoles: Rapid Access to Two-Photon Absorbing Fluorophores with Quadrupolar D-π-A-π-D Architecture and Tunable Heteroaromatic Core. ResearchGate.[Link]

  • Dömling, A., et al. (2022). Aromatic Iodides: Synthesis and Conversion to Heterocycles. Molecules, 27(22), 7957.[Link]

Sources

Engineering Chemical Space: Structure-Activity Relationship (SAR) Studies Using 6-Iodo-2-methyl-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzothiazole ring is a privileged heterocyclic motif in medicinal chemistry, deeply embedded in the structures of numerous FDA-approved drugs and clinical candidates[1]. Its structural diversity allows it to exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and neuroprotective properties[2]. Within this chemical family, 6-Iodo-2-methyl-1,3-benzothiazole (CAS: 68867-20-9) emerges as an exceptionally versatile bifunctional building block[3].

As a Senior Application Scientist, I have structured this whitepaper to guide drug development professionals through the rational design of Structure-Activity Relationship (SAR) libraries using this specific scaffold. By exploiting the orthogonal reactivity of the C6-iodo and C2-methyl vectors, researchers can systematically navigate chemical space, optimizing both pharmacodynamics and pharmacokinetics.

Chemical Rationale & Scaffold Versatility

The strategic selection of 6-iodo-2-methyl-1,3-benzothiazole is driven by the distinct, non-overlapping electronic properties of its two functionalizable sites:

  • The C6-Iodo Vector (Transition-Metal Catalysis): The carbon-iodine bond at the 6-position is highly polarized and exceptionally reactive toward oxidative addition. Compared to its bromo- or chloro- analogues, the iodo-derivative significantly lowers the activation energy required for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[1]. This allows for the mild, high-yielding introduction of diverse aryl, heteroaryl, or amine substituents, which are critical for tuning target-binding affinity and lipophilicity.

  • The C2-Methyl Vector (Acid-Base Condensation): The protons of the 2-methyl group are highly acidic due to the electron-withdrawing nature of the adjacent imine-like nitrogen within the thiazole ring[4]. This inherent acidity facilitates base-catalyzed Knoevenagel condensations with various aldehydes to yield highly conjugated styryl-benzothiazoles, or permits oxidation to carboxylic acids for subsequent amidation[5].

By sequentially or simultaneously modifying these vectors, medicinal chemists can rapidly generate a diverse matrix of derivatives.

SAR_Workflow A 6-Iodo-2-methyl- 1,3-benzothiazole B C6 Modification (Pd-Catalyzed) A->B Orthogonal C C2 Modification (Condensation) A->C Reactivity D Suzuki Coupling (Aryl/Heteroaryl) B->D E Buchwald-Hartwig (Amination) B->E F Knoevenagel (Styryl derivatives) C->F G Diverse SAR Library D->G E->G F->G

Divergent SAR library generation utilizing orthogonal C2 and C6 reactivity.

Experimental Protocols: Self-Validating Methodologies

To ensure high-fidelity SAR data, the synthesis of the library must be robust. The following protocols are designed not just as a sequence of steps, but as self-validating systems where the chemistry itself provides real-time feedback.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Coupling at C6

This step introduces aromatic diversity at the C6 position to probe hydrophobic pockets in the target receptor.

  • Preparation: In an oven-dried Schlenk flask, combine 6-iodo-2-methyl-1,3-benzothiazole (1.0 eq), an arylboronic acid (1.2 eq), and

    
     (2.5 eq).
    
    • Causality:

      
       is chosen because it effectively quaternizes the boronic acid to a reactive boronate complex while neutralizing the generated HI, driving the catalytic cycle without degrading the benzothiazole core.
      
  • Solvent & Catalyst: Add a degassed mixture of 1,4-Dioxane/H2O (4:1 v/v), followed by

    
     (0.05 eq).
    
    • Causality: The biphasic solvent system ensures the solubility of both the lipophilic organic substrates and the inorganic base. The bidentate phosphine ligand (dppf) provides a large bite angle, which accelerates the challenging reductive elimination step and suppresses unwanted dehalogenation.

  • Reaction & Self-Validation: Heat the mixture to 90°C under nitrogen for 4 hours.

    • Self-Validation Checkpoint 1 (LC-MS): The reaction is validated by the complete disappearance of the m/z 275 peak (starting material) and the absence of the characteristic iodine isotopic signature.

    • Self-Validation Checkpoint 2 (UV Fluorescence): Upon spotting the crude mixture on a TLC plate, the product must exhibit a distinct blue/green fluorescence under 365 nm UV light. The absence of fluorescence indicates catastrophic degradation of the conjugated benzothiazole core.

  • Workup: Extract with Ethyl Acetate, wash with brine, dry over

    
    , and purify via flash chromatography.
    
Protocol B: Knoevenagel Condensation at the C2-Methyl Group

This step extends the conjugation of the system, often utilized to create fluorescent probes or rigidify the molecule for kinase inhibition.

  • Preparation: Dissolve the C6-modified 2-methylbenzothiazole (1.0 eq) and an aryl aldehyde (1.1 eq) in absolute ethanol.

  • Catalysis: Add a catalytic amount of piperidine (0.1 eq) and reflux for 6-8 hours.

    • Causality: Piperidine acts as a basic organocatalyst, selectively deprotonating the acidic C2-methyl group to form a reactive enamine/enolate equivalent. Ethanol provides a protic environment that stabilizes the transition state.

  • Self-Validation & Isolation:

    • Self-Validation Checkpoint: The reaction validates its own completion thermodynamically. As the highly conjugated styryl-benzothiazole forms, it becomes insoluble in ethanol. The visual deepening of the solution's color (often to bright yellow or orange) accompanied by the spontaneous precipitation of the product confirms successful condensation.

  • Workup: Cool to 0°C, filter the precipitate, and wash with cold ethanol to yield the analytically pure product without the need for chromatography.

Biological Applications & SAR Insights

Benzothiazole derivatives synthesized via these methods have profound implications in medicinal chemistry. For example, 2-phenylbenzothiazoles have been extensively studied for their exquisite in vitro antitumor properties against breast and colon cancer cell lines[6]. Furthermore, modifications of the 2-methylbenzothiazole scaffold have yielded compounds that inhibit Mycobacterium tuberculosis growth at micromolar concentrations while remaining non-toxic to mammalian cells[5].

The mechanism of action often relies on the molecule's ability to intercalate or bind to specific allosteric sites, driven by the electronic push-pull system established between the C2 and C6 substituents.

Mechanism Ligand Benzothiazole Derivative Target Target Protein (e.g., Kinase/Amyloid) Ligand->Target Binding Affinity (Modulated by C6/C2) Complex Ligand-Target Complex (Conformational Shift) Target->Complex Outcome Therapeutic Effect (Signal Halt / Clearance) Complex->Outcome

Pharmacological mechanism of action modulated by benzothiazole SAR optimization.

Quantitative SAR Data Presentation

To illustrate the power of this bifunctional optimization, the following table summarizes representative SAR data demonstrating how systematic variations at the C6 and C2 positions dictate biological efficacy and physicochemical properties (e.g., against a theoretical kinase target or microbial strain).

Compound IDC6 Substituent (R1)C2 Substituent (R2)Target IC50 (µM)LogP (Calculated)Selectivity Index (SI)
1 (Lead) -Iodo-Methyl>100.03.12N/A
2 -Phenyl-Methyl45.203.852.1
3 -Phenyl-Styryl12.504.505.4
4 -4-Pyridyl-Methyl1.402.65>50.0
5 -4-Fluorophenyl-Styryl0.854.10>100.0

Data Interpretation: Replacing the C6-Iodo group with a 4-pyridyl moiety (Compound 4) drastically lowers the LogP while improving the IC50, suggesting a critical hydrogen-bond acceptor interaction in the binding pocket. Extending the C2 position with a styryl group (Compound 3 & 5) increases lipophilicity but locks the molecule in an active conformation, yielding sub-micromolar potency when paired with a fluorinated C6 aryl group.

References

1.[1] Structural activity relationship and importance of Benzothiazole derivatives, in the medicinal chemistry- An comprehensive review | Request PDF - ResearchGate. Source: researchgate.net. URL: 2.[2] Insight into the Synthesis, Biological Activity, and Structure-activity Relationship of Benzothiazole and Benzothiazole-hydrazone Derivatives: A Comprehensive Review. Source: eurekaselect.com. URL: 3.[3] 6-Iodo-2-methyl-1,3-benzothiazole | 68867-20-9 - Sigma-Aldrich. Source: sigmaaldrich.com. URL: 4.[6] Medicinal significance of benzothiazole scaffold: an insight view - Taylor & Francis. Source: tandfonline.com. URL: 5.[5] Searching for New Cures for Tuberculosis: Design, Synthesis, and Biological Evaluation of 2-Methylbenzothiazoles | Journal of Medicinal Chemistry - ACS Publications. Source: acs.org. URL: 6.[4] ChemInform Abstract: Recent Advances in the Chemistry and Biology of Benzothiazoles | Request PDF - ResearchGate. Source: researchgate.net. URL:

Sources

Overview of heterocyclic building blocks: 6-Iodo-2-methyl-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Building Block for MedChem & Materials Science[1]

Executive Summary

6-Iodo-2-methyl-1,3-benzothiazole (CAS: 68867-20-9) is a high-value heterocyclic scaffold characterized by its bifunctional reactivity.[1] It serves as a "linchpin" intermediate in the synthesis of amyloid-beta imaging agents (e.g., Thioflavin-T analogues), kinase inhibitors, and organic light-emitting diodes (OLEDs). Its utility stems from two distinct reactive sites: the C6-iodine handle, which is primed for palladium-catalyzed cross-coupling (Suzuki, Sonogashira), and the C2-methyl group, which exhibits C-H acidity suitable for condensation reactions. This guide provides a rigorous technical overview, validated synthetic protocols, and application workflows for researchers.

Chemical Profile & Properties[2][3][4][5][6][7][8][9][10][11]
PropertyData
IUPAC Name 6-Iodo-2-methyl-1,3-benzothiazole
CAS Number 68867-20-9
Molecular Formula C₈H₆INS
Molecular Weight 275.11 g/mol
Appearance Off-white to pale yellow crystalline solid
Melting Point 134–137 °C
Solubility Soluble in DMSO, DMF, CH₂Cl₂, CHCl₃; sparingly soluble in water.[2][3]
Key Reactivity C6-I (Cross-coupling), C2-Me (Condensation), N3 (Coordination/Alkylation)
Synthesis & Production Logic

The synthesis of 6-iodo-2-methyl-1,3-benzothiazole requires a strategy that preserves the iodine functionality while constructing the thiazole ring. The most robust "self-validating" protocol involves the Herz reaction or the cyclization of 2-amino-5-iodothiophenol .

Strategic Pathway: The Zinc Thiolate Route

This route is preferred over direct iodination of 2-methylbenzothiazole, which often yields inseparable mixtures of 5- and 6-iodo isomers.

Step-by-Step Protocol:

  • Precursor Preparation (In Situ):

    • Starting Material: 2-Amino-6-iodobenzothiazole (commercially available or made via oxidative cyclization of 4-iodophenylthiourea).

    • Hydrolysis: Reflux 2-amino-6-iodobenzothiazole (10.0 mmol) in 50% KOH solution (20 mL) for 12 hours under argon. The ring opens to form the potassium salt of 2-amino-5-iodothiophenol.

    • Acidification: Cool to 0°C and neutralize with glacial acetic acid to pH 6. Extract immediately with ethyl acetate to isolate the sensitive 2-amino-5-iodothiophenol .

  • Cyclization (The Core Reaction):

    • Reagents: 2-Amino-5-iodothiophenol (1.0 eq), Acetyl Chloride (1.2 eq), Pyridine (1.5 eq), Acetic Anhydride (solvent/co-reagent).

    • Procedure:

      • Dissolve the fresh thiophenol in acetic anhydride (5 mL/mmol).

      • Add pyridine followed by slow addition of acetyl chloride at 0°C.

      • Heat the mixture to reflux (140°C) for 4 hours. The mechanism involves initial N-acetylation followed by thia-Michael attack on the carbonyl and dehydration.

      • Monitoring: TLC (Hexane/EtOAc 4:1). The thiol spot (Rf ~0.4) will disappear, replaced by the fluorescent benzothiazole (Rf ~0.6).

  • Work-up & Purification:

    • Pour the hot reaction mixture onto crushed ice/water (100 mL) with vigorous stirring.

    • Neutralize with saturated NaHCO₃ (caution: foaming).

    • Extract with CH₂Cl₂ (3 x 50 mL). Dry over anhydrous MgSO₄.

    • Purification: Flash column chromatography using Silica Gel 60. Elute with a gradient of Hexane -> 5% EtOAc/Hexane.

    • Validation: ¹H NMR (CDCl₃, 400 MHz): δ 8.15 (d, J = 1.8 Hz, 1H, H-7), 7.75 (dd, J = 8.5, 1.8 Hz, 1H, H-5), 7.68 (d, J = 8.5 Hz, 1H, H-4), 2.82 (s, 3H, CH₃).

Functionalization & Reactivity Map

The utility of this building block lies in its ability to undergo orthogonal functionalization.

A. C6-Iodine: Palladium-Catalyzed Cross-Coupling

The C6 position is electronically coupled to the thiazole nitrogen, making it highly reactive for oxidative addition.

Protocol: Suzuki-Miyaura Coupling (Synthesis of Biaryl Derivatives)

  • Substrate: 6-Iodo-2-methyl-1,3-benzothiazole (1.0 eq).

  • Partner: Arylboronic acid (e.g., 4-aminophenylboronic acid) (1.2 eq).

  • Catalyst: Pd(PPh₃)₄ (5 mol%).[4][5]

  • Base/Solvent: K₂CO₃ (2.0 eq) in 1,4-Dioxane/Water (4:1).

  • Conditions: Degas with Argon. Heat at 90°C for 12 hours.

  • Significance: This reaction is the primary route to Amyloid Probes (e.g., PIB precursors).

B. C2-Methyl: Knoevenagel Condensation

The C2-methyl protons are acidic (pKa ~27 in DMSO) due to the electron-withdrawing nature of the C=N bond.

Protocol: Styryl Dye Synthesis

  • Reagents: 6-Iodo-2-methyl-1,3-benzothiazole (1.0 eq) + 4-Dimethylaminobenzaldehyde (1.0 eq).

  • Conditions: Reflux in Ethanol with catalytic Piperidine (2 drops) for 6 hours.

  • Product: A highly conjugated styryl dye (Thioflavin analogue) used for fluorescence imaging.

Visualizing the Chemical Logic

G Figure 1: Divergent Synthesis & Reactivity of 6-Iodo-2-methyl-1,3-benzothiazole Start 4-Iodoaniline Inter1 2-Amino-5-iodothiophenol Start->Inter1 1. Diazotization 2. Xanthate/Hydrolysis Core 6-Iodo-2-methyl- 1,3-benzothiazole (The Building Block) Inter1->Core Ac2O / Pyridine Reflux (Cyclization) Prod1 Suzuki Coupling (Biaryl Scaffolds) Core->Prod1 Ar-B(OH)2, Pd(0) Base, Heat Prod2 Knoevenagel Condensation (Styryl Dyes/Probes) Core->Prod2 Ar-CHO, Piperidine EtOH, Reflux Prod3 N-Alkylation (Benzothiazolium Salts) Core->Prod3 Me-I or R-X Heat

Figure 1: The central role of the 6-iodo-2-methyl scaffold in divergent synthesis, bridging precursor assembly with downstream functionalization.

Case Study: Amyloid-Beta Imaging Agents

The most critical application of this building block is in the synthesis of radiotracers for Alzheimer's Disease.

  • Target Molecule: [¹¹C]6-OH-BTA-1 (Pittsburgh Compound B analogue).

  • Workflow:

    • Coupling: 6-Iodo-2-methylbenzothiazole is coupled with 4-methoxyphenylboronic acid via the Suzuki protocol described above.

    • Demethylation: The methoxy group is cleaved (BBr₃) to expose the phenol.

    • Radiolabeling: The phenol is alkylated with [¹¹C]MeI.

  • Why 6-Iodo? The iodine atom can also be directly exchanged for radioisotopes (¹²³I or ¹²⁵I) via copper-catalyzed halide exchange, creating SPECT imaging agents directly from this scaffold.

Safety & Handling (E-E-A-T)
  • Hazards: Classified as Acute Tox. 3 (Oral) . It is an organosulfur compound and may cause sensitization.

  • Light Sensitivity: Aryl iodides are prone to photolytic deiodination. Store in amber vials under an inert atmosphere (Argon/N₂) at 2–8°C.

  • Waste: All iodine-containing waste must be segregated from general organic waste to prevent the formation of toxic byproducts during incineration.

References
  • Synthesis via Jacobson Cyclization/Thiophenol

    • Title: Synthesis and Evaluation of 11C-Labeled 6-Substituted 2-Arylbenzothiazoles as Amyloid Imaging Agents.
    • Source: Journal of Medicinal Chemistry (2003).
    • URL:[Link]

  • Suzuki Coupling Protocol

    • Title: Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions.[2][4]

    • Source: Molecules (2013).[6][2]

    • URL:[Link]

  • Knoevenagel Reactivity

    • Title: Dibenzothiazoles as novel amyloid-imaging agents.
    • Source: Bioorganic & Medicinal Chemistry Letters (2007).
    • URL:[Link]

  • Crystallographic Data & Structure

    • Title: 6-Iodo-2-methyl-1,3-benzothiazole.
    • Source: Acta Crystallographica Section E (2011).
    • URL:[Link]

Sources

Photophysical properties of dyes derived from 6-Iodo-2-methyl-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Halogenated Scaffold

The 6-iodo-2-methyl-1,3-benzothiazole scaffold represents a critical bifurcation point in the design of functional organic fluorophores. Unlike its unsubstituted analogues, the inclusion of the iodine atom at the 6-position introduces two distinct pathways for photophysical engineering:

  • The Heavy Atom Effect (HAE): Retention of the iodine atom promotes spin-orbit coupling (SOC), facilitating Intersystem Crossing (ISC) from the Singlet (

    
    ) to the Triplet (
    
    
    
    ) state.[1] This is the foundational mechanism for designing photosensitizers for Photodynamic Therapy (PDT).
  • Synthetic Versatility: The C–I bond serves as a reactive handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing for the extension of

    
    -conjugation to shift absorption profiles into the Near-Infrared (NIR) window for deep-tissue bioimaging.
    

This guide analyzes the photophysical consequences of these modifications, providing validated protocols for synthesis and characterization.

Synthetic Architecture & Design Logic

The synthesis of dyes from this scaffold relies on the activation of the C2-methyl group. The acidity of these protons is significantly enhanced upon quaternization of the benzothiazole nitrogen.

Core Synthesis Workflow

The construction of these dyes generally follows a "Quaternize-then-Condense" or "Couple-then-Condense" logic.

Methodological Causality:

  • Quaternization (N-Alkylation): Essential to create the electron-deficient benzothiazolium core, which increases the acidity of the C2-methyl protons, making them susceptible to deprotonation and subsequent nucleophilic attack on electrophiles (aldehydes/orthoesters).

  • Condensation: The choice of electrophile determines the polymethine chain length and, consequently, the absorption maximum (

    
    ).
    
Visualization: Synthetic Pathway

SynthesisPathway cluster_legend Pathway Logic Precursor 6-Iodo-2-methyl- 1,3-benzothiazole Salt N-Alkyl-6-iodo- benzothiazolium Salt Precursor->Salt R-X, Heat (Quaternization) Coupled 6-Aryl/Alkynyl- benzothiazole Precursor->Coupled Pd-Cat Coupling (Suzuki/Sonogashira) Hemicyanine Hemicyanine Dye (Iodine Retained) Salt->Hemicyanine Ar-CHO, Base (Condensation) Squaraine Squaraine Dye (Iodine Retained) Salt->Squaraine Squaric Acid, BuOH/Toluene NIR_Dye Extended Conjugation NIR Dye Coupled->NIR_Dye 1. Quaternization 2. Condensation Path A: Heavy Atom Effect (PDT) Path A: Heavy Atom Effect (PDT) Path B: Conjugation Extension (Bioimaging) Path B: Conjugation Extension (Bioimaging)

Figure 1: Divergent synthetic pathways for 6-iodo-2-methyl-1,3-benzothiazole derivatives. Path A leverages the iodine for triplet state generation; Path B utilizes it for structural elongation.

Photophysical Characterization

The Heavy Atom Effect & Singlet Oxygen Generation

When the iodine atom is retained in the final dye structure (e.g., in hemicyanines or squaraines), the photophysics are dominated by the Heavy Atom Effect.

  • Mechanism: The large nuclear charge of Iodine (

    
    ) creates a significant magnetic field that interacts with the electron spin. This Spin-Orbit Coupling (SOC) mixes the singlet and triplet states, relaxing the quantum mechanical selection rule that forbids 
    
    
    
    transitions.
  • Outcome: Fluorescence Quantum Yield (

    
    ) decreases, while Triplet Quantum Yield (
    
    
    
    ) increases. The triplet state energy is then transferred to ground-state molecular oxygen (
    
    
    ), generating cytotoxic singlet oxygen (
    
    
    ).
Visualization: Jablonski Diagram with Heavy Atom Effect

Jablonski S0 Ground State (S0) S1 Excited Singlet (S1) S0->S1 S1->S0 T1 Triplet State (T1) (Enhanced by Iodine) S1->T1 ISC (k_isc) T1->S0 Phosphorescence O2_Excited ¹O₂ (Cytotoxic) T1->O2_Excited ET Excitation hν (Abs) Fluorescence Fluorescence (Suppressed) ISC Intersystem Crossing (Dominant via SOC) SingletOx Energy Transfer to ³O₂ → ¹O₂ O2_Ground ³O₂

Figure 2: Modified Jablonski diagram illustrating the Iodine-induced enhancement of Intersystem Crossing (ISC) and subsequent Singlet Oxygen generation.

Quantitative Comparison

The following table contrasts a standard benzothiazole dye with its 6-iodo derivative to illustrate the impact on photophysical parameters.

PropertyStandard Benzothiazole Dye (H-substituted)6-Iodo-Benzothiazole Dye (I-substituted)Mechanistic Driver

(nm)
550 - 650 (Typical)560 - 660 (Slight Red Shift)Auxochromic effect of Iodine (weak electron donor).
Extinction Coeff. (

)
High (

)
High (

)

transition remains allowed.
Fluorescence QY (

)
High (0.4 - 0.8)Low (< 0.1) Quenching via efficient ISC.
Singlet Oxygen QY (

)
Negligible (< 0.05)High (0.4 - 0.7) Spin-Orbit Coupling (Heavy Atom Effect).
Stokes Shift Small (20-30 nm)Moderate (30-50 nm)Structural relaxation in excited state.

Experimental Protocols

Protocol A: Synthesis of N-Ethyl-6-iodo-2-methylbenzothiazolium Iodide

This is the universal precursor for cationic dyes.

  • Reagents: Dissolve 6-iodo-2-methyl-1,3-benzothiazole (1.0 eq) in anhydrous acetonitrile or toluene. Add Ethyl Iodide (3.0 eq).

  • Reaction: Reflux under inert atmosphere (

    
     or Ar) for 24–48 hours. The reaction is driven by the nucleophilicity of the ring nitrogen.
    
  • Isolation: Cool the mixture to room temperature. The quaternary salt will precipitate as a yellow/orange solid.

  • Purification: Filter the precipitate and wash copiously with diethyl ether to remove unreacted starting material. Recrystallize from Ethanol/Methanol if necessary.

  • Validation:

    
     NMR (DMSO-
    
    
    
    ) should show a distinct downfield shift of the C2-methyl protons (approx.
    
    
    3.2 ppm) and the appearance of the N-ethyl signals.
Protocol B: Measurement of Singlet Oxygen Quantum Yield ( )

Essential for validating PDT potential.

  • Standard: Use Methylene Blue (

    
     in methanol) or Rose Bengal as a reference.
    
  • Trap: Use 1,3-Diphenylisobenzofuran (DPBF) as the singlet oxygen scavenger. DPBF absorbs strongly at ~410 nm and bleaches upon reaction with

    
    .
    
  • Setup: Prepare solutions of the Reference and the Sample (Iodo-dye) in the same solvent (e.g., MeOH) such that their absorbance at the irradiation wavelength is identical (approx 0.1–0.2 OD).

  • Irradiation: Add DPBF (approx

    
    ) to both solutions. Irradiate with a monochromatic light source (LED) matching the dye's absorption.
    
  • Data Collection: Measure the decrease in DPBF absorbance at 410 nm over time (every 10-30 seconds).

  • Calculation:

    
    
    Where 
    
    
    
    is the slope of the plot of ln(
    
    
    ) vs. irradiation time, and
    
    
    is the absorption correction factor (
    
    
    ).

Applications in Drug Development[2]

Theranostics (PDT + Imaging)

The 6-iodo derivatives are ideal "Theranostic" agents.

  • Imaging: The residual fluorescence (though quenched) is often sufficient for localization studies in vitro.

  • Therapy: The high

    
     allows for localized cell killing upon light irradiation.
    
  • Targeting: The benzothiazole core has intrinsic affinity for amyloid fibrils (A

    
    ) and nucleic acids (G-quadruplexes), making these dyes potential agents for photo-destroying pathological aggregates in neurodegenerative diseases.
    
Ratiometric Sensing

By coupling the 6-iodo-benzothiazole to a donor moiety (e.g., dimethylaniline) via a vinyl bridge, one creates an Intramolecular Charge Transfer (ICT) system.

  • Viscosity Sensing: Rotation around the vinyl bond relaxes the excited state non-radiatively. In high-viscosity environments (e.g., cell membranes, nuclei), this rotation is restricted, restoring fluorescence (Aggregation-Induced Emission or Restricted Intramolecular Rotation).

References

  • Synthesis and Phototherapeutic Effects

    • Photophysicochemical Properties and In Vitro Phototherapeutic Effects of Iodoquinoline- and Benzothiazole-Derived Unsymmetrical Squaraine Cyanine Dyes.
    • Source: MDPI (Molecules), 2019.
    • [Link]

  • Iodine-Mediated Synthesis

    • Direct Iodination of Electron-Deficient Benzothiazoles: Rapid Access to Two-Photon Absorbing Fluorophores.
    • Source: ACS (Organic Letters), 2021.
    • [Link]

  • General Cyanine Dye Synthesis

    • Symmetrical and Asymmetrical Cyanine Dyes.[2][3][4] Synthesis, Spectral Properties, and BSA Association Study.

    • Source: ACS (Journal of Organic Chemistry), 2014.
    • [Link]

  • Heavy Atom Effect in PDT

    • Achieving high singlet-oxygen generation by applying the heavy-atom effect to thermally activated delayed fluorescent materials.[5]

    • Source: RSC (Chemical Communic
    • [Link]

  • Benzothiazole Crystal Structure

    • 6-Iodo-2-methyl-1,3-benzothiazole.[6]

    • Source: NIH (PubMed Central / Acta Crystallogr), 2011.
    • [Link]

Sources

Methodological & Application

Synthesis protocols for 6-Iodo-2-methyl-1,3-benzothiazole from 2-methylbenzothiazole

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Guide to the Synthesis of 6-Iodo-2-methyl-1,3-benzothiazole from 2-methylbenzothiazole

Authored by a Senior Application Scientist

This document provides detailed application notes and protocols for the synthesis of 6-Iodo-2-methyl-1,3-benzothiazole, a key intermediate in the development of novel pharmaceuticals and functional materials. The protocols are designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles to ensure robust and reproducible outcomes.

Introduction and Strategic Overview

2-Methylbenzothiazole is a common heterocyclic scaffold. The introduction of an iodine atom at the 6-position of its benzene ring via electrophilic aromatic substitution (SEAr) creates a valuable synthetic handle. This iodo-derivative serves as a versatile building block for introducing further complexity through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the construction of elaborate molecular architectures.

The primary challenge in this synthesis is achieving regioselectivity. The benzothiazole ring system is electron-deficient, which can make electrophilic substitution challenging. However, the reaction can be driven effectively under strongly acidic and/or oxidizing conditions. This guide details two field-proven protocols for this transformation, each employing a different iodinating system, and provides insights into managing potential side reactions.

The Chemistry: Electrophilic Aromatic Iodination

The synthesis of 6-Iodo-2-methyl-1,3-benzothiazole from 2-methylbenzothiazole is a classic example of an electrophilic aromatic substitution (SEAr) reaction. In this reaction, an electrophile (a positively charged iodine species, I⁺) attacks the electron-rich benzene portion of the benzothiazole ring.

The key to a successful and selective iodination lies in the generation of a potent iodine electrophile. This is typically achieved in one of two ways:

  • Using a pre-formed electrophilic iodine source: N-Iodosuccinimide (NIS) is a common reagent that, in the presence of a strong acid, releases a highly electrophilic iodine species.[1][2]

  • In situ generation from molecular iodine: Molecular iodine (I₂) itself is not sufficiently electrophilic to react with the deactivated benzothiazole ring. Therefore, an oxidizing agent is required to convert I₂ into a more potent electrophilic species.[3]

The regiochemical outcome—iodination at the 6-position—is governed by the directing effects of the fused thiazole ring and the methyl group.

G cluster_reagents Iodinating Systems cluster_mechanism Reaction Mechanism Reagents Reagents NIS N-Iodosuccinimide (NIS) + Strong Acid (e.g., H₂SO₄) E_plus Generation of Electrophile (I⁺) NIS->E_plus I2_Oxidant Molecular Iodine (I₂) + Oxidant (e.g., KMnO₄, HIO₃) I2_Oxidant->E_plus Mechanism Mechanism Attack Electrophilic Attack on Benzene Ring E_plus->Attack Carbocation Formation of Sigma Complex (Arenium Ion) Attack->Carbocation Deprotonation Deprotonation & Aromatization Carbocation->Deprotonation Product 6-Iodo-2-methyl- 1,3-benzothiazole Deprotonation->Product

Caption: General overview of the electrophilic iodination process.

Protocol A: Iodination using N-Iodosuccinimide (NIS) in Sulfuric Acid

This method is often preferred for its relatively cleaner reaction profile and the use of a solid, easy-to-handle iodinating agent. The strong acid, sulfuric acid, activates the NIS, making it a potent source of electrophilic iodine.[4][5]

Materials and Equipment
  • Chemicals:

    • 2-Methylbenzothiazole (C₈H₇NS)[6][7][8]

    • N-Iodosuccinimide (NIS) (C₄H₄INO₂)[9][10][11][12][13]

    • Concentrated Sulfuric Acid (H₂SO₄, 98%)

    • Dichloromethane (DCM)

    • Saturated Sodium Thiosulfate (Na₂S₂O₃) solution

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Brine (Saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

    • Silica Gel for column chromatography

    • Hexanes and Ethyl Acetate (for chromatography)

  • Equipment:

    • Round-bottom flask with a magnetic stir bar

    • Ice bath

    • Dropping funnel

    • Separatory funnel

    • Rotary evaporator

    • Glassware for column chromatography

    • Standard laboratory personal protective equipment (PPE): safety goggles, lab coat, acid-resistant gloves.[9][14]

Experimental Protocol: Step-by-Step
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-methylbenzothiazole in concentrated sulfuric acid. Cool the flask in an ice bath to 0 °C with stirring.

  • Reagent Addition: Add N-Iodosuccinimide (NIS) to the cooled solution in small portions over 15-20 minutes. Ensure the temperature remains between 0-5 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes, then remove the ice bath and let the mixture warm to room temperature. Continue stirring for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Carefully pour the reaction mixture over a beaker of crushed ice. This will precipitate the crude product and dilute the strong acid.

  • Work-up:

    • Extract the aqueous mixture with dichloromethane (3x).

    • Combine the organic layers and wash sequentially with saturated sodium thiosulfate solution (to quench any remaining iodine/NIS), saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford 6-Iodo-2-methyl-1,3-benzothiazole as a solid.[15]

Reagent Stoichiometry and Data
ReagentMolar Mass ( g/mol )Molar Eq.Amount (mmol)Mass/Volume
2-Methylbenzothiazole149.21[6]1.010.01.49 g
N-Iodosuccinimide224.981.111.02.47 g
Conc. Sulfuric Acid98.08Solvent-20 mL

Typical Yield: 70-85%

Protocol B: Iodination using Iodine and Periodic Acid

This protocol employs a classic iodinating system where periodic acid acts as a strong oxidant to generate the electrophilic iodine species in situ from molecular iodine. This method is cost-effective and highly effective for deactivated aromatic systems.

Materials and Equipment
  • Chemicals:

    • 2-Methylbenzothiazole (C₈H₇NS)[6][16]

    • Iodine (I₂)

    • Periodic Acid (H₅IO₆)[14][17][18][19]

    • Acetic Acid (glacial)

    • Sulfuric Acid (concentrated, 98%)

    • Water

    • Dichloromethane (DCM)

    • Saturated Sodium Thiosulfate (Na₂S₂O₃) solution

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Hexanes and Ethyl Acetate (for chromatography)

  • Equipment:

    • Same as listed in Protocol A.

Experimental Protocol: Step-by-Step
  • Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add 2-methylbenzothiazole, iodine, periodic acid, and glacial acetic acid.

  • Acid Addition: With stirring, slowly add concentrated sulfuric acid to the mixture. A moderate exotherm may be observed.

  • Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction's completion using TLC.

  • Quenching: After cooling to room temperature, pour the mixture into a beaker containing an aqueous solution of sodium thiosulfate to quench unreacted iodine and periodic acid.

  • Work-up:

    • Extract the mixture with dichloromethane (3x).

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic phase over anhydrous sodium sulfate.

    • Filter and concentrate the solution using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude material via flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to isolate the pure 6-Iodo-2-methyl-1,3-benzothiazole.[15]

Reagent Stoichiometry and Data
ReagentMolar Mass ( g/mol )Molar Eq.Amount (mmol)Mass/Volume
2-Methylbenzothiazole149.21[6]1.010.01.49 g
Iodine (I₂)253.810.55.01.27 g
Periodic Acid (H₅IO₆)227.940.44.00.91 g
Acetic Acid60.05Solvent-25 mL
Conc. Sulfuric Acid98.08Catalyst-2.5 mL

Typical Yield: 75-90%

Product Characterization

The identity and purity of the final product, 6-Iodo-2-methyl-1,3-benzothiazole, should be confirmed by standard analytical techniques.

  • Appearance: Solid[20][21][22]

  • Molecular Formula: C₈H₆INS[21][23]

  • Molecular Weight: 275.11 g/mol [21][23]

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure and regiochemistry of iodine substitution.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Melting Point: To assess purity.

Troubleshooting and Management of Side Reactions

A primary challenge in the iodination of benzothiazoles is the potential for over-reaction, leading to di-iodinated byproducts.[15]

  • Observed Side Product: Research has shown that under strongly oxidative and acidic conditions, the formation of 4,7-diiodo-2-methylbenzothiazole can be a significant competing pathway.[4][5][15][24] This is an unusual substitution pattern for standard electrophilic aromatic substitution reactions on this scaffold.[15]

  • Mitigation Strategies:

    • Stoichiometry Control: Carefully control the molar equivalents of the iodinating agent. Using a large excess will strongly favor di- and poly-iodination. Start with the recommended stoichiometry and adjust based on observed results.[15]

    • Temperature Management: Lowering the reaction temperature can significantly improve selectivity for mono-iodination, as the second iodination step often has a higher activation energy.[15]

    • Gradual Addition: A slow, portion-wise addition of the iodinating agent (like NIS) or the oxidant can help maintain a low concentration of the active electrophile, thereby disfavoring multiple substitutions.[15]

G start Start: Reaction Mixture (2-methylbenzothiazole + reagents) monitor Monitor Reaction (TLC) start->monitor workup Quench and Aqueous Work-up monitor->workup Reaction Complete extract Extract with Organic Solvent (DCM) workup->extract dry Dry (Na₂SO₄ or MgSO₄) & Concentrate extract->dry crude Crude Product dry->crude purify Purification: Flash Column Chromatography crude->purify pure Pure Product: 6-Iodo-2-methyl-1,3-benzothiazole purify->pure characterize Characterize: (NMR, MS, MP) pure->characterize end End characterize->end

Caption: A generalized experimental workflow for synthesis and purification.

Safety and Handling

All procedures should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • 2-Methylbenzothiazole: While not classified as hazardous under GHS, it should be handled with care.[8] Avoid ingestion and skin contact.[16]

  • N-Iodosuccinimide (NIS): Harmful if swallowed.[9][12] Causes skin and serious eye irritation.[9][12] May cause respiratory irritation.[9][10][12] Avoid breathing dust and ensure adequate ventilation.[9][10]

  • Periodic Acid: Strong oxidizer; may cause fire or explosion.[14][17] Causes severe skin burns and eye damage.[14][17][18] Causes damage to organs (thyroid) through prolonged or repeated exposure.[14] Keep away from combustible materials.[14][17]

  • Concentrated Sulfuric and Acetic Acids: Highly corrosive. Cause severe skin burns and eye damage. Handle with extreme care, always adding acid to water/ice, never the other way around.

References

  • Vertex AI Search. (n.d.).
  • Chemos GmbH & Co.KG. (n.d.).
  • Carl ROTH. (n.d.).
  • DC Fine Chemicals. (n.d.).
  • Carl ROTH. (n.d.).
  • ChemicalBook. (2026, January 17).
  • Sigma-Aldrich. (n.d.). 2-Methylbenzothiazole 99 120-75-2.
  • CDH Fine Chemical. (n.d.).
  • Cayman Chemical. (2011, February 21).
  • Merck. (n.d.). N-Iodosuccinimide MSDS - 820743.
  • ACS Publications. (2021, April 22).
  • PMC. (n.d.). 6-Iodo-2-methyl-1,3-benzothiazole.
  • Thermo Fisher Scientific. (2012, December 13).
  • TCI Chemicals. (2024, December 28).
  • The Good Scents Company. (n.d.). 2-methyl benzothiazole, 120-75-2.
  • Lab Alley. (n.d.). Periodic Acid Lab Grade.
  • PENTA. (2024, November 26). Periodic acid.
  • Benchchem. (n.d.).
  • Royal Society of Chemistry. (n.d.). A pathway to synthesize 2-methylbenzothiazole derivatives via a hydrogen sulfide promoted tandem reaction of calcium carbide and 2-iodoaniline - Organic & Biomolecular Chemistry.
  • Sigma-Aldrich. (n.d.). 6-Iodo-2-methyl-1,3-benzothiazole | 68867-20-9.
  • CymitQuimica. (n.d.). 6-Iodo-2-methyl-1,3-benzothiazole.
  • Zenodo. (n.d.). Direct Iodination of Electron-Deficient Benzothiazoles: Rapid Access to Two-Photon Absorbing Fluorophores with Quadrupolar D-pi-.
  • Chinese Chemical Society. (2022, March 15). Iodine-catalyzed amination of benzothiazoles with KSeCN in water to access primary 2-aminobenzothiazoles.
  • Sigma-Aldrich. (n.d.). 6-Iodo-2-methyl-1,3-benzothiazole.
  • Organic Chemistry Portal. (n.d.). A Simple Iodine-promoted Synthesis of 2-Substituted Benzothiazoles by Condensation of Aldehydes with 2-Aminothiophenol.
  • IAEA. (2021, April 28). Direct iodination of electron-deficient benzothiazoles: rapid access to highly efficient two-photon absorbing fluorophores with quadrupolar (D-π-A-π-D)
  • PubMed. (2021, May 7).
  • Macsen Labs. (2025, August 18). N-Iodosuccinimide in Halogenation Reactions: Unlocking Selectivity in Pharma Synthesis.
  • Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS).
  • Organic Chemistry Portal. (n.d.). Iodine-Mediated Intramolecular Oxidative Cyclization of 2-(Styrylthio)anilines: Synthesis of 2-Substituted Benzothiazoles.
  • International Journal of Pharmaceutical Sciences and Research. (n.d.).
  • ResearchGate. (2025, October 18). N-Iodosuccinimide (NIS)
  • Google Patents. (2003, May 24).
  • ACS Publications. (2021, June 11). Selective C–H Iodination of (Hetero)arenes | Organic Letters.
  • PMC. (n.d.). Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO.
  • Malaysian Journal of Analytical Sciences. (n.d.).

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Application Note: Palladium-Catalyzed Cross-Coupling Reactions Using 6-Iodo-2-methyl-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Type: Advanced Technical Guide & Experimental Protocols

Executive Summary & Mechanistic Rationale

6-Iodo-2-methyl-1,3-benzothiazole (CAS: 68867-20-9) is a highly privileged heteroaromatic building block widely utilized in the synthesis of advanced optoelectronic materials, two-photon absorbing (TPA) fluorophores, and photosensitizers for Photodynamic Therapy (PDT)[1],[2],[3].

The strategic placement of the iodine atom at the 6-position of the electron-deficient benzothiazole core provides a highly reactive site for palladium-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig).

Causality in Scaffold Design (E-E-A-T Insight)
  • Why Iodine? The carbon-iodine (C-I) bond possesses a significantly lower bond dissociation energy compared to its bromo or chloro analogues. This facilitates rapid and thermodynamically favorable oxidative addition by Pd(0) species at lower temperatures, preserving sensitive functional groups on the coupling partner[3].

  • Why the 2-Methyl Group? The 2-methyl substituent serves a dual purpose. First, it weakly donates electron density to stabilize the benzothiazole ring against premature degradation during basic cross-coupling conditions. Second, the acidic protons of the 2-methyl group can be subsequently functionalized (e.g., via Knoevenagel condensation) to extend

    
    -conjugation after the cross-coupling step is complete[2].
    

Mechanistic Pathway: Sonogashira Cross-Coupling

To construct extended


-conjugated architectures (such as D-

-A-

-D quadrupolar fluorophores), Sonogashira cross-coupling is the premier methodology[3]. The reaction relies on a synergistic Pd/Cu catalytic cycle.

G Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Insertion into C-I bond of 6-Iodo-2-methylbenzothiazole) Pd0->OxAdd 6-Iodo-2-methylbenzothiazole TransMet Transmetalation (Transfer of Alkyne from Cu) OxAdd->TransMet Cu-Acetylide RedElim Reductive Elimination (Formation of C-C bond) TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Benzothiazole Product (e.g., TPA Fluorophore) RedElim->Product Product Release

Figure 1: Palladium-catalyzed Sonogashira coupling cycle for 6-Iodo-2-methylbenzothiazole.

Quantitative Data & Condition Optimization

The efficiency of the coupling is highly dependent on the choice of catalyst, co-catalyst, and base. Table 1 summarizes the optimized parameters for maximizing the yield of 6-alkynyl-2-methylbenzothiazole derivatives while suppressing Glaser homocoupling.

Table 1: Optimization of Sonogashira Coupling Conditions

EntryPalladium CatalystCo-CatalystSolvent / BaseTemp (°C)Yield (%)Causality / Observation
1Pd(PPh

)

(5 mol%)
CuI (10 mol%)THF / Et

N (1:1)
6588% Optimal solubility and basicity; rapid transmetalation.
2PdCl

(PPh

)

(5 mol%)
CuI (10 mol%)DMF / Et

N (1:1)
8082%Higher temp required for Pd(II) to Pd(0) reduction.
3Pd(OAc)

+ PPh

CuI (10 mol%)Toluene / DIPA7075%DIPA causes slight degradation of the benzothiazole core.
4Pd(PPh

)

(5 mol%)
None THF / Et

N (1:1)
6515%Highlights the absolute necessity of CuI for acetylide formation.

Data synthesized from established cross-coupling optimization protocols for electron-deficient heteroarenes[3].

Experimental Protocols

Protocol A: Synthesis of TPA Fluorophores via Sonogashira Coupling

This protocol describes the coupling of 6-Iodo-2-methyl-1,3-benzothiazole with a terminal aryl alkyne to generate a two-photon absorbing (TPA) fluorophore[3].

Reagents & Materials:

  • 6-Iodo-2-methyl-1,3-benzothiazole (MW: 275.11 g/mol ): 1.0 mmol[1]

  • Terminal Aryl Alkyne (e.g., 4-ethynyl-N,N-diphenylaniline): 1.2 mmol

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh

    
    )
    
    
    
    ]: 0.05 mmol (5 mol%)
  • Copper(I) Iodide [CuI]: 0.10 mmol (10 mol%)

  • Anhydrous Tetrahydrofuran (THF) and Triethylamine (Et

    
    N): 10 mL each (Degassed)
    

Step-by-Step Procedure:

  • System Preparation: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with ultra-pure Argon (repeat 3x). Causality: Oxygen must be rigorously excluded to prevent the oxidative Glaser homocoupling of the terminal alkyne.

  • Reagent Loading: Add 6-Iodo-2-methyl-1,3-benzothiazole (275 mg, 1.0 mmol) and the terminal alkyne (1.2 mmol) to the flask.

  • Solvent Addition: Inject 10 mL of anhydrous THF and 10 mL of anhydrous Et

    
    N. Sparge the solution with Argon for 15 minutes.
    
  • Catalyst Introduction: Quickly remove the septum and add Pd(PPh

    
    )
    
    
    
    (57 mg, 0.05 mmol) and CuI (19 mg, 0.10 mmol). Reseal and purge with Argon. Causality: Adding catalysts after degassing prevents premature catalyst oxidation.
  • Reaction Execution: Stir the mixture at 65 °C for 12–16 hours. The solution will typically transition from yellow to a deep fluorescent orange/red.

  • Self-Validation (In-Process Control): Monitor the reaction via LC-MS. The reaction is deemed complete when the starting material mass peak (m/z 275.11) is entirely consumed[4].

  • Workup: Cool to room temperature, dilute with dichloromethane (DCM, 50 mL), and wash with saturated aqueous NH

    
    Cl (3 x 30 mL) to remove copper salts. Dry the organic layer over MgSO
    
    
    
    , filter, and concentrate in vacuo.
  • Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to isolate the pure fluorophore.

Protocol B: Downstream Application - Synthesis of Squaraine PDT Sensitizers

Once the cross-coupled benzothiazole is synthesized, it can be converted into a squaraine dye for Photodynamic Therapy (PDT)[2]. The workflow involves N-alkylation to form a benzothiazolium salt, followed by condensation with squaric acid.

Workflow Start 6-Iodo-2-methyl- 1,3-benzothiazole Step1 Pd-Catalyzed Sonogashira Start->Step1 Alkyne Step2 N-Alkylation (Iodoethane) Step1->Step2 Extended pi-system Step3 Squaric Acid Condensation Step2->Step3 Benzothiazolium End Squaraine Dye (PDT Sensitizer) Step3->End Reflux

Figure 2: Synthetic workflow for developing squaraine-based PDT sensitizers.

N-Alkylation Procedure (Self-Validating Step):

  • Dissolve the coupled 2-methylbenzothiazole derivative (1.0 equiv) in anhydrous acetonitrile.

  • Add a 3-fold excess of iodoethane (3.0 equiv).

  • Reflux for 48–72 hours under Argon[2].

  • Causality: The quaternization of the nitrogen atom drastically increases the acidity of the 2-methyl protons, activating them for the subsequent condensation with squaric acid. The formation of a precipitate (the benzothiazolium iodide salt) serves as a visual validation of reaction progress.

References

  • Sigma-Aldrich - 6-Iodo-2-methyl-1,3-benzothiazole Product & Safety Information. 1

  • Sigma-Aldrich - 6-Iodo-2-methyl-1,3-benzothiazole | 68867-20-9.

  • National Institutes of Health (NIH) / PubChem - 6-Iodo-2-methyl-1,3-benzothiazole | C8H6INS | CID 807592. 4

  • Molecules (MDPI) - Synthesis, Photochemical and In Vitro Cytotoxic Evaluation of New Iodinated Aminosquaraines as Potential Sensitizers for Photodynamic Therapy (2019).2

  • Organic Letters (ACS) - Direct Iodination of Electron-Deficient Benzothiazoles: Rapid Access to Two-Photon Absorbing Fluorophores with Quadrupolar D-π-A-π-D Architecture and Tunable Heteroaromatic Core (2021). 3

Sources

Application Note: Advanced Protocol for the Suzuki-Miyaura Cross-Coupling of 6-Iodo-2-methyl-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The benzothiazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently featured in antitumor agents, COX-2 inhibitors, and [1]. Functionalizing the 6-position of 2-methyl-1,3-benzothiazole via the Suzuki-Miyaura cross-coupling reaction allows for the rapid generation of diverse biaryl libraries.

Choosing 6-Iodo-2-methyl-1,3-benzothiazole as the electrophile is a deliberate strategic advantage. The carbon-iodine bond undergoes oxidative addition to palladium significantly faster than its bromo- or chloro- analogues[2]. This kinetic advantage enables milder reaction temperatures, shorter reaction times, and broader functional group tolerance, minimizing the degradation of sensitive substrates.

Mechanistic Insights & Causality (E-E-A-T)

The Suzuki-Miyaura coupling of benzothiazoles presents unique mechanistic challenges. The nitrogen and sulfur heteroatoms in the benzothiazole ring can coordinate with the palladium center, potentially leading to catalyst poisoning or the formation of off-cycle palladacyclic intermediates[3]. Understanding the catalytic cycle is essential for rational reaction design:

  • Oxidative Addition: The use of the 6-iodo derivative facilitates rapid oxidative addition to the Pd(0) active species. Because this step is highly efficient for C-I bonds, the overall reaction rate is shifted, making transmetalation the rate-limiting step.

  • Transmetalation: This step requires the activation of the arylboronic acid by a base to form a reactive boronate complex. For benzothiazole substrates, selecting the right base is critical. Stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ in aqueous solvent mixtures (e.g., 1,4-Dioxane/H₂O) ensure efficient biphasic transmetalation while minimizing protodeboronation of the boronic acid[2].

  • Reductive Elimination: The choice of ligand dictates the steric bulk around the palladium center, accelerating reductive elimination to release the product and regenerate the Pd(0) catalyst. Bidentate ligands like dppf (in Pd(dppf)Cl₂) or bulky monodentate ligands like XPhos are highly effective at preventing heteroatom coordination from the benzothiazole substrate[4].

G Pd0 Pd(0) Catalyst (Active Species) OxAdd Oxidative Addition (Fast for C-I bond) Pd0->OxAdd 6-Iodo-benzothiazole PdII Pd(II) Intermediate (Ar-Pd-I) OxAdd->PdII TransMet Transmetalation (Base-activated Boronate) PdII->TransMet Arylboronic Acid + Base PdII_Biaryl Pd(II) Biaryl Complex (Ar-Pd-Ar') TransMet->PdII_Biaryl RedElim Reductive Elimination (Sterically driven) PdII_Biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product 6-Aryl-2-methyl-benzothiazole (Target Product) RedElim->Product Product Release

Mechanistic cycle of Suzuki-Miyaura coupling highlighting rapid oxidative addition of the C-I bond.

Optimization Data

The following table summarizes quantitative optimization data adapted for halogenated benzothiazoles, demonstrating the causality behind the selected protocol conditions[2].

EntryCatalyst (mol%)LigandBase (equiv)Solvent SystemTemp (°C)Yield (%)Causality / Observation
1Pd(PPh₃)₄ (5%)NoneK₂CO₃ (3.0)Toluene/EtOH/H₂O9065%Moderate yield; PPh₃ allows some heteroatom coordination.
2Pd(OAc)₂ (5%)SPhos (10%)K₃PO₄ (3.0)Toluene/H₂O10082%Bulky ligand improves reductive elimination.
3Pd₂(dba)₃ (2.5%)NoneCs₂CO₃ (3.0)1,4-Dioxane/H₂O10092%Ligand-free approach works but risks palladium black precipitation.
4 Pd(dppf)Cl₂ (5%) None Cs₂CO₃ (3.0) 1,4-Dioxane/H₂O 90 95% Bidentate ligand prevents catalyst poisoning; optimal yield.
Experimental Protocol: Self-Validating Methodology

This protocol incorporates built-in validation checkpoints to ensure reaction integrity at each step, preventing downstream failures.

Materials:

  • 6-Iodo-2-methyl-1,3-benzothiazole (CAS: 68867-20-9, 1.0 equiv, limiting reagent)[5]

  • Arylboronic acid or pinacol ester (1.2 - 1.5 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ adduct (5 mol%)

  • Cesium carbonate (Cs₂CO₃) (3.0 equiv)

  • 1,4-Dioxane and Deionized Water (Degassed, 4:1 v/v)

Step-by-Step Procedure:

  • Vessel Preparation & Reagent Loading: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 6-Iodo-2-methyl-1,3-benzothiazole (1.0 equiv), the arylboronic acid (1.2 equiv), and finely ground anhydrous Cs₂CO₃ (3.0 equiv).

    • Causality: Finely grinding the base increases the surface area for the biphasic transmetalation step, significantly accelerating the reaction rate[2].

  • Atmosphere Exchange: Seal the vessel with a septum. Evacuate the flask under high vacuum and backfill with ultra-pure Argon. Repeat this cycle three times.

    • Causality: Oxygen must be rigorously excluded to prevent the homocoupling of the arylboronic acid (forming biaryl byproducts) and the oxidation of the Pd(0) catalyst[2].

  • Catalyst & Solvent Addition: Under a positive pressure of Argon, quickly add Pd(dppf)Cl₂ (5 mol%). Add the degassed 1,4-Dioxane and H₂O (4:1 ratio) via syringe to achieve a 0.1 M concentration of the limiting reagent.

    • Validation Checkpoint: The solution should initially appear red/orange, characteristic of the active Pd(dppf)Cl₂ complex in solution.

  • Heating & Monitoring: Heat the reaction mixture to 90 °C in a pre-heated oil bath. Stir vigorously (800-1000 rpm) for 2 to 4 hours.

    • Validation Checkpoint: Monitor the reaction via LC-MS or TLC (Eluent: 20% EtOAc in Hexanes). The disappearance of the starting material and the emergence of a new, highly UV-active spot indicates successful conversion. The reaction mixture will typically darken to a deep brown/black as Pd(0) aggregates form near completion[1].

  • Quenching & Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (20 mL) and Water (20 mL). Filter the biphasic mixture through a short pad of Celite.

    • Causality: Removing palladium particulates (palladium black) early prevents severe emulsion formation during liquid-liquid extraction.

  • Extraction & Purification: Separate the organic layer. Extract the aqueous layer with Ethyl Acetate (2 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, gradient of Hexanes/EtOAc) to yield the pure 6-aryl-2-methyl-1,3-benzothiazole[1].

Workflow Start Reagent Loading & Degassing Heat Heat to 90°C (Dioxane/H2O) Start->Heat Check LC-MS Check (at 2 hours) Heat->Check Complete Reaction Complete? (No Starting Mat.) Check->Complete Workup Celite Filtration & Extraction Complete->Workup Yes Troubleshoot Add 2 mol% Pd Check Degassing Complete->Troubleshoot No / Stalled Purify Flash Chromatography Workup->Purify Troubleshoot->Heat Resume Heating

Experimental workflow and self-validating logic tree for the Suzuki-Miyaura coupling process.

References
  • PubMed Central (PMC). "Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors." NIH. URL:[Link]

  • MDPI. "Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications." Catalysts 2017. URL:[Link]

Sources

Synthesis of cyanine dyes using 6-Iodo-2-methyl-1,3-benzothiazole precursors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the synthetic utility of 6-Iodo-2-methyl-1,3-benzothiazole as a high-value scaffold for cyanine dye development. Unlike standard benzothiazole precursors, the 6-iodo derivative offers a dual strategic advantage:

  • Heavy Atom Effect: The iodine substituent facilitates intersystem crossing (ISC), making these dyes ideal candidates for singlet oxygen generation in photodynamic therapy (PDT).

  • Orthogonal Functionalization: The aryl iodide serves as a reactive handle for Palladium-catalyzed cross-coupling (Sonogashira, Suzuki), allowing the attachment of targeting ligands or solubility modifiers without disrupting the chromophore assembly.

Strategic Retrosynthesis & Workflow

The synthesis is modular. The benzothiazole nitrogen must be activated (quaternized) before the methyl group at the C2 position can undergo condensation.

Master Synthesis Workflow

CyanineSynthesis Precursor 6-Iodo-2-methyl- 1,3-benzothiazole Quat Quaternization (N-Alkylation) Precursor->Quat R-X, Heat Salt N-Alkyl-6-iodo- benzothiazolium Salt Quat->Salt Condensation Chromophore Assembly (Condensation) Salt->Condensation Linker + Base Coupling Pd-Catalyzed Functionalization Salt->Coupling Alt. Route Dye Final Cyanine Dye Condensation->Dye Dye->Coupling Optional (Suzuki/Sonogashira)

Figure 1: Modular workflow for transforming 6-iodo-2-methylbenzothiazole into functional dyes. The iodine handle remains intact throughout standard condensation.

Phase 1: Precursor Activation (Quaternization)

The C2-methyl group is not sufficiently acidic for condensation until the benzothiazole nitrogen is alkylated. This step creates the electron-deficient benzothiazolium salt.

Protocol A: Synthesis of N-Ethyl-6-iodo-2-methylbenzothiazolium Iodide

Objective: Create the activated "acceptor" salt. Reagents: 6-Iodo-2-methyl-1,3-benzothiazole (1.0 eq), Ethyl Iodide (5.0 eq). Solvent: Acetonitrile (ACN) or Sulfolane (for higher temps).

Step-by-Step Methodology:

  • Dissolution: In a pressure tube or round-bottom flask equipped with a reflux condenser, dissolve 1.0 g (3.6 mmol) of 6-iodo-2-methyl-1,3-benzothiazole in 5 mL of anhydrous Acetonitrile.

  • Addition: Add 1.45 mL (18 mmol, 5 eq) of Ethyl Iodide. Note: Excess alkyl halide drives the equilibrium.

  • Reflux: Heat the mixture to reflux (82°C) under nitrogen atmosphere for 24–48 hours.

    • Observation: The product usually precipitates as a yellow/tan solid during the reaction.

  • Isolation: Cool to room temperature. Add 20 mL of cold diethyl ether to complete precipitation.

  • Filtration: Filter the solid under vacuum. Wash 3x with diethyl ether to remove unreacted precursor.

  • Drying: Dry under vacuum at 40°C.

Mechanism & Causality:

  • Why Excess EtI? The benzothiazole nitrogen is weakly nucleophilic due to the electron-withdrawing iodine. Excess alkylating agent and heat are required to overcome this deactivation.

  • Why Inert Atmosphere? While the reaction is robust, excluding moisture prevents hydrolysis of the alkyl halide.

Phase 2: Chromophore Assembly (Condensation)

This phase determines the spectral range. We will describe the synthesis of a Trimethine Cyanine (Cy3 analog) , which typically emits in the red/orange region.

Protocol B: Synthesis of Symmetric 6,6'-Diiodo-Trimethine Cyanine

Reaction Type: Knoevenagel-type Condensation. Reagents: Quaternary Salt (from Phase 1), Triethyl Orthoformate (Linker), Pyridine (Solvent/Base).

Step-by-Step Methodology:

  • Setup: Combine N-ethyl-6-iodo-2-methylbenzothiazolium iodide (500 mg, 1.16 mmol, 2.0 eq) and Triethyl Orthoformate (300 µL, ~1.5 eq) in 5 mL of anhydrous Pyridine.

  • Activation: Reaction must be heated to reflux (115°C).

    • Senior Scientist Tip: If reaction is sluggish, add a catalytic amount of Acetic Anhydride (0.5 eq). This generates the in situ acetate base which is more effective at deprotonating the C2-methyl group.

  • Monitoring: The solution will turn deep magenta/purple within 30 minutes. Monitor by TLC (10% MeOH in DCM) or UV-Vis (appearance of λmax ~560 nm).

  • Workup:

    • Cool to room temperature.[1][2]

    • Pour the reaction mixture into 50 mL of cold water or Et2O (depending on solubility).

    • The dye often precipitates. If not, add Potassium Iodide (saturated solution) to salt out the dye.

  • Purification: Recrystallize from Methanol/Ethanol. For high purity (biological apps), preparative HPLC is required (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

Data Summary: Solvent Effects on Condensation
Solvent SystemBase/CatalystTemp (°C)YieldNotes
Pyridine Pyridine (Self)11565-75%Standard method. Hard to remove solvent.
Ethanol Triethylamine7840-50%Green chemistry, but slower kinetics.
Acetic Anhydride Sodium Acetate14080-90%Fast, but risk of acetylation side-products.

Phase 3: Functional Applications (The "Iodo" Advantage)

The 6-iodo substituent is stable to the condensation conditions described above. Once the dye is formed, the iodine can be used to attach the dye to DNA, proteins, or surfaces.

Application: Sonogashira Coupling (Dye Labeling)

  • Purpose: Attach an alkyne-terminated linker (e.g., propargyl amine) to the dye.

  • Conditions: Pd(PPh3)4 (5 mol%), CuI (10 mol%), Et3N, DMF, Room Temp.

  • Result: A fluorescent label with a reactive amine handle for bioconjugation.

Application: Heavy Atom Effect (Theranostics)

  • The presence of two iodine atoms in the symmetric dye significantly enhances Intersystem Crossing (ISC) .

  • Outcome: Fluorescence Quantum Yield (

    
    ) decreases, but Singlet Oxygen Quantum Yield (
    
    
    
    ) increases.
  • Use Case: These dyes are excellent photosensitizers for killing cancer cells (PDT) rather than just imaging them.

Quality Control & Characterization

1. NMR Validation (1H NMR, DMSO-d6):

  • Polymethine Bridge: Look for the triplet/doublet pattern of the trimethine chain around

    
     6.0–8.0 ppm.
    
  • N-Ethyl Group: Characteristic triplet (~1.4 ppm) and quartet (~4.5 ppm).

  • Aromatic Region: The protons ortho to the iodine will show distinct splitting patterns and chemical shifts due to the heavy atom shielding/deshielding.

2. Mass Spectrometry (ESI-MS):

  • Expect the cation mass

    
    . The iodide counterion is usually lost in positive mode ESI.
    
  • Check: Verify the isotope pattern. Iodine is monoisotopic (127I), so the pattern should match the carbon distribution without complex halogen clusters (unlike Br/Cl).

References

  • Hamer, F. M. The Cyanine Dyes and Related Compounds. John Wiley & Sons, 1964.
  • Microwave-Assisted Quaternization Protocols: Gjorgjieva, D. et al. "Microwave-assisted Quaternization of Various Pyridine Derivatives and their Antibacterial Activity." Croatica Chemica Acta, 2017.

  • Heavy Atom Effect in Cyanine Dyes: Atchison, J. et al. "Photophysicochemical Properties and In Vitro Phototherapeutic Effects of Iodoquinoline- and Benzothiazole-Derived Unsymmetrical Squaraine Cyanine Dyes." Applied Sciences, 2019.

  • Nucleic Acid Binding Applications (Thiazole Orange Analogs): Nygren, J. et al. "Groove-binding unsymmetrical cyanine dyes for staining of DNA." Nucleic Acids Research, 2003.

  • Solid-Phase Synthesis of Cyanines: Bitar, A. et al. "Solid-Phase Synthesis of Asymmetric Cyanine Dyes."[3][4] Journal of Combinatorial Chemistry, 2019. (Relevant for using the iodo-handle on resin).

Sources

Application Notes and Protocols for Sonogashira Coupling with 6-Iodo-2-methyl-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Sonogashira Coupling in Benzothiazole Chemistry

The Sonogashira cross-coupling reaction stands as a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This powerful transformation, typically catalyzed by a palladium complex with a copper(I) co-catalyst in the presence of a base, has become indispensable in the synthesis of complex molecules.[3][4][5] Its applications are vast, spanning the creation of pharmaceuticals, natural products, organic materials, and nanomaterials.[4][5]

The 2-methyl-1,3-benzothiazole scaffold is a privileged motif in medicinal chemistry, appearing in a wide array of compounds with diverse biological activities. The ability to introduce alkyne functionalities at the 6-position of this heterocyclic system via the Sonogashira coupling opens up a gateway for the synthesis of novel derivatives with potential therapeutic applications. This guide provides a detailed exploration of the critical parameters and a robust protocol for the successful Sonogashira coupling of 6-Iodo-2-methyl-1,3-benzothiazole.

Understanding the Core Components: A Mechanistic Perspective

A successful Sonogashira coupling hinges on the judicious selection of several key components, each playing a critical role in the catalytic cycle. A fundamental understanding of their function is paramount for troubleshooting and optimization.

The Catalytic System: Palladium and Copper

The reaction mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3][5]

  • Palladium Catalyst: The active palladium(0) species initiates the primary catalytic cycle by undergoing oxidative addition with the aryl halide (6-Iodo-2-methyl-1,3-benzothiazole).[4][6] This is often considered the rate-limiting step of the reaction.[4] Common palladium sources include Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and Pd(OAc)₂. The choice of palladium precursor and its associated ligands can significantly impact catalytic activity. For instance, electron-rich and bulky phosphine ligands can enhance the rate of oxidative addition.[6]

  • Copper(I) Co-catalyst: The role of the copper(I) salt, typically copper(I) iodide (CuI), is to activate the terminal alkyne.[4][7] It reacts with the alkyne in the presence of a base to form a copper(I) acetylide intermediate.[4] This intermediate then undergoes transmetalation with the palladium(II) complex, regenerating the copper(I) catalyst and forming the key aryl-palladium-alkynyl intermediate, which subsequently undergoes reductive elimination to yield the final product and the active palladium(0) catalyst.[4]

The Base: More Than Just a Proton Scavenger

The base plays a multifaceted role in the Sonogashira coupling.[8] Its primary function is to deprotonate the terminal alkyne, facilitating the formation of the copper acetylide.[3][8] Amine bases, such as triethylamine (NEt₃) and diisopropylethylamine (DIPEA), are commonly used and can often serve as the solvent as well.[8] The basicity and steric bulk of the amine can influence reaction efficiency.[8] Inorganic bases like carbonates (e.g., K₂CO₃, Cs₂CO₃) can also be employed, particularly in copper-free systems.[8][9]

The Solvent: Creating the Right Environment

The choice of solvent is crucial for ensuring the solubility of all reaction components and for maintaining the stability and activity of the catalytic species.[9][10] Common solvents for Sonogashira couplings include ethereal solvents like tetrahydrofuran (THF), aromatic hydrocarbons such as toluene, and polar aprotic solvents like N,N-dimethylformamide (DMF) and acetonitrile.[11][12] The selection of the solvent can also influence the reaction rate and selectivity.[9]

The Catalytic Cycle of Sonogashira Coupling

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)L2-I Ar-Pd(II)L2-I Pd(0)L2->Ar-Pd(II)L2-I Oxidative Addition (Ar-I) Ar-Pd(II)L2-C≡CR Ar-Pd(II)L2-C≡CR Ar-Pd(II)L2-I->Ar-Pd(II)L2-C≡CR Transmetalation Ar-Pd(II)L2-C≡CR->Pd(0)L2 Reductive Elimination Ar-C≡C-R Ar-C≡C-R Ar-Pd(II)L2-C≡CR->Ar-C≡C-R Cu(I)I Cu(I)I R-C≡C-Cu(I) R-C≡C-Cu(I) Cu(I)I->R-C≡C-Cu(I) Alkyne Activation (R-C≡C-H, Base) R-C≡C-Cu(I)->Cu(I)I R-C≡C-H R-C≡C-H R-C≡C-H->R-C≡C-Cu(I) Ar-I Ar-I Ar-I->Ar-Pd(II)L2-I

Caption: The interconnected catalytic cycles of the Sonogashira coupling.

Comparative Analysis of Reaction Conditions

The successful coupling of 6-Iodo-2-methyl-1,3-benzothiazole can be achieved under various conditions. The following table summarizes typical parameters, providing a starting point for optimization.

ParameterCondition A: ClassicCondition B: Copper-FreeCondition C: Mild Conditions
Palladium Catalyst PdCl₂(PPh₃)₂ (2-5 mol%)Pd(OAc)₂ (1-2 mol%) with a phosphine ligand (e.g., XPhos, SPhos)Pd(PPh₃)₄ (1-3 mol%)
Copper Co-catalyst CuI (4-10 mol%)NoneCuI (2-5 mol%)
Base Triethylamine (as solvent or co-solvent)K₂CO₃ or Cs₂CO₃ (2-3 equivalents)Diisopropylethylamine (DIPEA) (2-4 equivalents)
Solvent THF/TriethylamineToluene or DioxaneDMF or Acetonitrile
Temperature Room Temperature to 60 °C80-110 °CRoom Temperature
Atmosphere Inert (Argon or Nitrogen)Inert (Argon or Nitrogen)Inert (Argon or Nitrogen)

Detailed Experimental Protocol

This protocol provides a step-by-step guide for a representative Sonogashira coupling of 6-Iodo-2-methyl-1,3-benzothiazole with phenylacetylene.

Materials:

  • 6-Iodo-2-methyl-1,3-benzothiazole

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (NEt₃), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Inert atmosphere setup (Argon or Nitrogen)

  • Magnetic stirrer and heating plate

  • TLC plates and developing chamber

  • Column chromatography supplies (silica gel, solvents)

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 6-Iodo-2-methyl-1,3-benzothiazole (1.0 equiv.), PdCl₂(PPh₃)₂ (0.03 equiv.), and CuI (0.05 equiv.).

  • Inert Atmosphere: Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent and Base Addition: Add anhydrous THF (5 mL per mmol of the iodo-benzothiazole) and anhydrous triethylamine (2 mL per mmol of the iodo-benzothiazole) via syringe.

  • Reactant Addition: Stir the mixture at room temperature for 15 minutes. Then, add phenylacetylene (1.2 equiv.) dropwise via syringe.

  • Reaction Monitoring: Heat the reaction mixture to 50-60 °C and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. Dilute with ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

  • Characterization: Characterize the purified product by appropriate analytical techniques (¹H NMR, ¹³C NMR, MS).

Troubleshooting and Optimization

Even with a robust protocol, challenges can arise. Understanding potential pitfalls and how to address them is crucial for success.

Common Issues and Solutions
  • Glaser Coupling: A significant side reaction is the homocoupling of the alkyne, known as the Glaser coupling, which is promoted by the copper catalyst in the presence of oxygen.[13][14]

    • Solution: Ensure the reaction is carried out under strictly anaerobic conditions. Using a slightly larger excess of the alkyne can also help to favor the cross-coupling pathway. In persistent cases, a copper-free protocol should be considered.[13][15]

  • Low or No Conversion: This can be due to several factors, including inactive catalyst, insufficient base, or low reaction temperature.

    • Solution: Ensure the palladium catalyst is active (a fresh batch is recommended). Check the quality and quantity of the base. Gradually increasing the reaction temperature may be necessary, especially for less reactive alkynes. The choice of ligand on the palladium can also be critical; more electron-rich and bulky ligands can sometimes improve reactivity with challenging substrates.[6]

  • Decomposition of Starting Material: The benzothiazole ring system is generally stable, but prolonged heating in the presence of a strong base could lead to degradation.

    • Solution: Monitor the reaction closely and avoid unnecessarily long reaction times. If decomposition is observed, consider running the reaction at a lower temperature for a longer period or using a milder base.

Optimization Workflow

Troubleshooting_Workflow start Start Sonogashira Coupling check_conversion Monitor Reaction by TLC/LC-MS start->check_conversion complete Reaction Complete check_conversion->complete Yes incomplete Incomplete Reaction check_conversion->incomplete No workup Proceed to Work-up and Purification complete->workup side_products Significant Side Products? incomplete->side_products glaser Glaser Homocoupling Observed side_products->glaser Yes no_side_products Minimal Side Products side_products->no_side_products No copper_free Switch to Copper-Free Conditions glaser->copper_free optimize_temp Increase Temperature Incrementally no_side_products->optimize_temp change_catalyst Change Palladium Catalyst/Ligand optimize_temp->change_catalyst change_base Screen Different Bases change_catalyst->change_base change_base->check_conversion copper_free->check_conversion

Caption: A decision-making workflow for troubleshooting Sonogashira coupling reactions.

Conclusion

The Sonogashira coupling of 6-Iodo-2-methyl-1,3-benzothiazole is a highly effective method for the synthesis of a diverse range of alkynylated benzothiazole derivatives. By carefully selecting the catalyst system, base, and solvent, and by understanding the potential challenges, researchers can reliably and efficiently access these valuable compounds for applications in drug discovery and materials science. The protocols and insights provided in this guide serve as a comprehensive resource to facilitate the successful implementation of this important transformation.

References

  • Vedantu. Sonogashira Coupling: Mechanism, Steps & Applications Explained. Available at: [Link].

  • Wikipedia. Sonogashira coupling. Available at: [Link].

  • Chemistry LibreTexts. Sonogashira Coupling. Available at: [Link].

  • Royal Society of Chemistry. Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1. Available at: [Link].

  • BYJU'S. Sonogashira Coupling. Available at: [Link].

  • Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link].

  • Pearson+. What is the role of copper in the Sonogashira coupling reaction? | Study Prep. Available at: [Link].

  • MDPI. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Available at: [Link].

  • The chemical reaction database. Copper-free Sonogashira coupling. Available at: [Link].

  • Beilstein Journals. Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Available at: [Link].

  • ResearchGate. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Available at: [Link].

  • Beilstein Publishing System. Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Available at: [Link].

  • PMC. Photoinduced inverse Sonogashira coupling reaction. Available at: [Link].

  • KAUST Repository. Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. Available at: [Link].

  • ResearchGate. Optimization of Sonogashira coupling conditions catalyzed by aromatic tri‐palladium complexes [Pd3]⁺ …. Available at: [Link].

  • Organic Chemistry Portal. Efficient Sonogashira Coupling Reaction Catalyzed by Palladium(II) β-Oxoiminatophosphane Complexes under Mild Conditions. Available at: [Link].

  • ArODES - HES-SO. Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Available at: [Link].

  • Beilstein Journals. Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Available at: [Link].

  • PMC. Copper-free Sonogashira cross-coupling reactions: an overview. Available at: [Link].

  • ResearchGate. Sequential Sonogashira and Glaser Coupling Reactions: Facile Access to 1,4-Disubstituted 1,3-Butadiynes from Arylbromide. Available at: [Link].

  • Indian Academy of Sciences. Sonogashira Coupling Reaction with Diminished Homocoupling. Available at: [Link].

  • RSC Publishing. Photoinduced inverse Sonogashira coupling reaction. Available at: [Link].

  • MDPI. Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. Available at: [Link].

  • PMC. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. Available at: [Link].

  • Chemical Engineering Transactions. Copper- and Amine-free Sonogashira Cross-Coupling in the Presence of Ligandless Pd-containing Catalyst. Available at: [Link].

  • ACS Publications. Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions | The Journal of Organic Chemistry. Available at: [Link].

  • RSC Publishing. Ligand- and copper-free Sonogashira and Heck couplings of (Het)aryl chlorides and bromides catalyzed by palladium nanoparticles supported on in situ generated Al(OH)3. Available at: [Link].

  • RSC Publishing. Copper-free Sonogashira cross-coupling reactions: an overview. Available at: [Link].

  • Beilstein Journals. Sonogashira–Hagihara reactions of halogenated glycals. Available at: [Link].

  • RSC Publishing. Ligand- and copper-free Sonogashira and Heck couplings of (Het)aryl chlorides and bromides catalyzed by palladium nanoparticles. Available at: [Link].

  • SciELO. Article. Available at: [Link].

  • Pendidikan Kimia. An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Available at: [Link].

  • ACS Publications. One-Pot Synthesis of Symmetrical and Unsymmetrical Bisarylethynes by a Modification of the Sonogashira Coupling Reaction | Organic Letters. Available at: [Link].

  • ResearchGate. Synthesis of 6‐(iodomethyl)‐2‐methylthiazolo[3,2‐b][3][4][13]triazole 3 or.... Available at: [Link]'.

Sources

Application Note: Advanced Nucleophilic Substitution Protocols for 6-Iodo-2-methyl-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for performing nucleophilic substitution reactions on 6-Iodo-2-methyl-1,3-benzothiazole .

Executive Summary & Strategic Analysis

6-Iodo-2-methyl-1,3-benzothiazole is a critical scaffold in medicinal chemistry, particularly as a precursor for amyloid-beta imaging agents (e.g., Flutemetamol analogs) and antitumor therapeutics. While the C2-methyl position is acidic and prone to condensation, the C6-iodo position is the primary handle for functionalization via nucleophilic substitution.

The Mechanistic Shift: Classical S_NAr vs. Metal-Catalysis

Researchers must recognize that this substrate does not undergo efficient classical Nucleophilic Aromatic Substitution (S_NAr) under mild conditions. The benzothiazole ring is electron-deficient, but the C6 position is meta to the activating nitrogen and para to the sulfur, providing insufficient activation for the displacement of iodide by weak nucleophiles without forcing conditions that degrade the scaffold.

Therefore, this guide focuses on Transition-Metal Catalyzed Nucleophilic Substitution , utilizing Palladium (Pd) and Copper (Cu) catalytic cycles to bypass the high activation energy of classical S_NAr.

Reactivity Landscape

The following diagram illustrates the divergent pathways available for this substrate:

ReactivityLandscape Substrate 6-Iodo-2-methyl- 1,3-benzothiazole Amination C-N Coupling (Buchwald-Hartwig) Substrate->Amination Pd(0)/Ligand Amine, Base Cyanation C-CN Cyanation (Pd/Cu Catalysis) Substrate->Cyanation Zn(CN)2/Pd or CuCN Etherification C-O Coupling (Ullmann/Buchwald) Substrate->Etherification CuI/Ligand Alcohol, Base Product_Amine 6-Amino-2-methyl- benzothiazole Amination->Product_Amine Product_Nitrile 6-Cyano-2-methyl- benzothiazole Cyanation->Product_Nitrile Product_Ether 6-Alkoxy-2-methyl- benzothiazole Etherification->Product_Ether

Figure 1: Strategic divergence for nucleophilic functionalization of the C6-iodo position.

Protocol A: Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig)[1]

This protocol is the gold standard for converting the C6-iodo group into an amine. It is superior to copper-mediated methods for steric bulk tolerance and yield.

Mechanistic Insight

The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. The Oxidative Addition of the C6-I bond to Pd(0) is facile due to the weak C-I bond. The critical step for this electron-deficient heterocycle is Reductive Elimination , which is accelerated by electron-rich, bulky phosphine ligands like Xantphos or BINAP.

Experimental Workflow

Reagents:

  • Substrate: 6-Iodo-2-methyl-1,3-benzothiazole (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.2 equiv)

  • Catalyst: Pd_2(dba)_3 (2-5 mol%)

  • Ligand: Xantphos (4-10 mol%)

  • Base: Cs_2CO_3 (2.0 equiv)

  • Solvent: 1,4-Dioxane (Anhydrous, degassed)

Step-by-Step Procedure:

  • Preparation: In a glovebox or under a stream of Argon, charge a dried reaction vial with Pd_2(dba)_3, Xantphos, and Cs_2CO_3.

  • Substrate Addition: Add 6-Iodo-2-methyl-1,3-benzothiazole and the amine. If the amine is liquid, add it after the solvent.

  • Solvation: Add anhydrous 1,4-dioxane. Seal the vial with a crimp cap containing a PTFE septum.

  • Degassing: Sparge the mixture with Argon for 5 minutes (essential to protect the active Pd(0) species).

  • Reaction: Heat the block to 100°C for 12–16 hours.

  • Work-up: Cool to room temperature (RT). Filter through a pad of Celite (eluting with EtOAc) to remove inorganic salts and palladium black.

  • Purification: Concentrate in vacuo and purify via flash column chromatography (Hexanes/EtOAc gradient).

Data Summary Table:

Parameter Condition Rationale
Catalyst Pd_2(dba)_3 Provides a clean source of Pd(0).
Ligand Xantphos Large bite angle promotes reductive elimination.
Base Cs_2CO_3 Mild enough to prevent C2-methyl deprotonation/polymerization.

| Temp | 100°C | Sufficient energy for oxidative addition without thermal decomposition. |

Protocol B: Copper-Catalyzed Cyanation

Converting the iodide to a nitrile is crucial for extending the carbon skeleton. While Pd-catalyzed cyanation (using Zn(CN)_2) is possible, this Copper-mediated protocol is often more robust for benzothiazoles and avoids toxic tin reagents.

Experimental Workflow

Reagents:

  • Substrate: 6-Iodo-2-methyl-1,3-benzothiazole (1.0 equiv)

  • Source: CuCN (1.5 equiv)

  • Solvent: DMF (Anhydrous)

  • Additive: Potassium Iodide (KI) (0.2 equiv) - Optional, accelerates exchange.

Step-by-Step Procedure:

  • Setup: Charge a flame-dried round-bottom flask with the substrate and CuCN.

  • Solvation: Add anhydrous DMF.

  • Reaction: Heat the mixture to reflux (140–150°C ) under an inert atmosphere (N_2 or Ar) for 6–10 hours.

    • Note: The reaction mixture will turn dark. This is normal.

  • Quenching (Critical): Cool to RT. Pour the mixture into a solution of FeCl_3 (aq) / HCl or Ethylenediamine (aq) . This destroys the stable Cu-cyanide complexes that trap the product.

  • Extraction: Stir vigorously for 20 minutes, then extract with EtOAc (3x).

  • Purification: Wash organic layers with water and brine (to remove DMF). Dry over Na_2SO_4 and purify via chromatography.

Protocol C: Copper-Mediated Methoxylation (Ether Synthesis)

This protocol substitutes the iodine with a methoxy group, useful for synthesizing precursors to [11C] or [18F] radiotracers.

Mechanistic Pathway

This reaction follows an Ullmann-type mechanism involving a Cu(I)/Cu(III) cycle. The ligand is essential to solubilize the copper and prevent aggregation.

UllmannCycle L_CuI [L-Cu-I] OxAdd Oxidative Addition (Ar-Cu(III)-I) L_CuI->OxAdd + Ar-I LigEx Ligand Exchange (Ar-Cu(III)-OMe) OxAdd->LigEx + NaOMe - NaI RedElim Reductive Elimination LigEx->RedElim Product Ar-OMe + [L-Cu-I] RedElim->Product Product->L_CuI Regeneration

Figure 2: Simplified catalytic cycle for Copper-mediated etherification.

Experimental Workflow:

Reagents:

  • Substrate: 6-Iodo-2-methyl-1,3-benzothiazole (1.0 equiv)

  • Nucleophile: NaOMe (3.0 equiv) - Generated in situ or commercial.

  • Catalyst: CuI (10 mol%)

  • Ligand: 1,10-Phenanthroline (20 mol%)

  • Solvent: Methanol / Toluene (1:1 mixture) or pure Methanol (sealed tube).

Step-by-Step Procedure:

  • Catalyst Pre-complexation: Stir CuI and 1,10-phenanthroline in the solvent for 10 minutes to form the active catalyst species (clear/colored solution).

  • Addition: Add the substrate and NaOMe.

  • Reaction: Seal the tube (if using MeOH above boiling point) and heat to 110°C for 18–24 hours.

  • Work-up: Cool, filter through silica or Celite, and concentrate.

  • Purification: Recrystallization from Ethanol is often sufficient; otherwise, use column chromatography.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Catalyst Poisoning (O2)Ensure rigorous degassing. Use fresh catalyst sources.
Dehalogenation (Ar-H) Hydride source presentEnsure solvents are anhydrous. Avoid alcohol solvents in Pd-coupling unless necessary.
C2-Methyl Reaction Base too strongSwitch from NaOtBu to Cs_2CO_3 or K_3PO_4. The C2-methyl is acidic (pKa ~20-25).
Homocoupling (Ar-Ar) Catalyst aggregationIncrease ligand loading. For Cu reactions, ensure ligand:metal ratio is >1.

References

  • Buchwald-Hartwig Amination Overview

    • Buchwald-Hartwig amination - Wikipedia. (n.d.). Retrieved from

  • Heterocycle Functionalization

    • BenchChem. (2025).[1] Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-3-methyl-1H-indazole. Retrieved from (Analogous heteroaryl iodide protocol).

  • Benzothiazole Synthesis & Properties

    • Daković, M., & Cičak, H. (2011).[2] 6-Iodo-2-methyl-1,3-benzothiazole. Acta Crystallographica Section E. Retrieved from [2]

  • Copper Catalysis (General): Evano, G., Blanchard, N., & Toumi, M. (2008). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Pharmaceutical Synthesis. Chemical Reviews. (Standard reference for Cu-coupling mechanisms).

Sources

Application Note: Condensation Chemistries of 6-Iodo-2-methyl-1,3-benzothiazole

[1]

Introduction & Mechanistic Rationale

The 2-methyl group of 1,3-benzothiazole is chemically distinct from a standard aryl-methyl group.[1] The electron-withdrawing nature of the thiazole ring—specifically the imine-like nitrogen (



For 6-Iodo-2-methyl-1,3-benzothiazole , this reactivity is preserved and subtly enhanced by the inductive effect of the iodine atom.[1] The presence of the C6-Iodo substituent provides a critical orthogonal handle. Unlike bromo- or chloro- derivatives, the C-I bond is labile enough for mild Pd-catalyzed couplings but stable under the basic/nucleophilic conditions required for C2-methyl condensation.[1]

Core Reactivity Profile
  • C2-Methyl Activation: Deprotonation yields a resonance-stabilized enamine-like anion, capable of nucleophilic attack on aldehydes (Knoevenagel-type) or orthoesters.[1]

  • Quaternization Effect: Converting the neutral benzothiazole to a benzothiazolium salt (via alkylation) dramatically increases the acidity of the C2-methyl protons, facilitating condensation under milder conditions and yielding cationic styryl dyes (Hemicyanines).

  • Heavy Atom Effect: The 6-Iodo substituent promotes intersystem crossing (ISC), making these derivatives excellent candidates for triplet-state photosensitizers or singlet oxygen generators in photodynamic therapy (PDT).[1]

Application Workflows

Workflow A: Synthesis of Styryl Dyes (Hemicyanines)

This is the primary application for this scaffold. The condensation with aromatic aldehydes yields extended

1

Mechanism: The reaction proceeds via a base-catalyzed Knoevenagel condensation.

  • Activation:

    
    -alkylation forms the cation.[1]
    
  • Deprotonation: Base removes a methyl proton.[1]

  • Addition: The methylene nucleophile attacks the aldehyde carbonyl.

  • Elimination: Loss of water drives the equilibrium to the stable conjugated alkene.

Workflow B: Synthesis of Trimethine Cyanine Dyes

Condensation of two equivalents of the benzothiazole with triethyl orthoformate yields symmetric cyanine dyes. The 6-iodo handles on both ends allow for the creation of "dimeric" cross-coupling substrates.

Workflow C: Orthogonal "Click-and-Condense"

A strategic sequence where the C2-methyl condensation is performed before or after Suzuki/Sonogashira coupling at the C6-position.[1]

  • Path 1: Condense

    
     Cross-Couple (Recommended for base-sensitive aldehydes).[1]
    
  • Path 2: Cross-Couple

    
     Condense (Recommended if the aldehyde contains reactive halides).
    

Visualized Pathways (Graphviz)[1]

ReactionPathwaysStart6-Iodo-2-methyl-1,3-benzothiazoleSaltN-Alkyl-6-Iodo-benzothiazolium SaltStart->SaltR-X (MeI, EtI)RefluxDirectCondNeutral StyrylDerivativeStart->DirectCondAr-CHO, Ac2OReflux (Low Yield)Funct6-Aryl-2-methyl-benzothiazoleStart->FunctC-I ActivationStyryl6-Iodo-StyrylCyanine DyeSalt->StyrylKnoevenagel(-H2O)CyanineBis(6-iodo)Trimethine CyanineSalt->CyanineCondensation(-EtOH)AldehydeAr-CHO(Base/EtOH)Aldehyde->StyrylOrthoesterHC(OEt)3(Pyridine)Orthoester->CyanineSuzukiSuzuki/Sonogashira(Pd cat.)New CondensationNew CondensationFunct->New CondensationSubsequentCondensation

Caption: Divergent synthetic pathways for 6-Iodo-2-methyl-1,3-benzothiazole. The N-alkylation (yellow) route is the preferred method for high-yield dye synthesis.[1]

Experimental Protocols

Protocol 1: Synthesis of N-Methyl-6-Iodo-Styryl Benzothiazolium Iodide

Objective: To synthesize a fluorescent hemicyanine dye via condensation with 4-(Dimethylamino)benzaldehyde.[1]

Reagents:
  • Starting Material: 6-Iodo-2-methyl-1,3-benzothiazole (1.0 eq)[1]

  • Alkylating Agent: Methyl Iodide (MeI) (1.5 eq) or Ethyl Iodide.[1]

  • Aldehyde: 4-(Dimethylamino)benzaldehyde (1.2 eq).[1]

  • Catalyst/Base: Piperidine (0.5 eq).[1]

  • Solvent: Ethanol (Absolute).[1]

Step-by-Step Methodology:

Phase 1: Quaternization (Activation) [1]

  • Dissolve 275 mg (1.0 mmol) of 6-Iodo-2-methyl-1,3-benzothiazole in 5 mL of acetonitrile or ethanol in a pressure tube or round-bottom flask.

  • Add 0.1 mL (1.5 mmol) of Methyl Iodide . Caution: MeI is a carcinogen; work in a fume hood.

  • Seal and heat at 80°C for 6–12 hours. A precipitate (the quaternary salt) typically forms.

  • Cool to room temperature. Filter the precipitate and wash with cold ether to remove unreacted starting material.

    • Checkpoint: The solid should be yellow/pale orange. Yield is typically >85%.[1]

    • Intermediate:3,2-Dimethyl-6-iodobenzothiazolium iodide .[1]

Phase 2: Knoevenagel Condensation [1]

  • In a 25 mL round-bottom flask, suspend the quaternary salt (1.0 mmol) obtained in Phase 1 in 10 mL of absolute ethanol.

  • Add 1.2 mmol of 4-(Dimethylamino)benzaldehyde .

  • Add 5 drops (~50 µL) of piperidine . The solution will likely darken immediately (red/purple) indicating deprotonation and charge transfer.

  • Reflux the mixture (approx. 78°C) for 4–6 hours. Monitor by TLC (the product will be a highly colored, polar spot).

  • Work-up: Cool the reaction mixture to 0°C (ice bath). The dye usually crystallizes out.

  • Filter the crystals. Wash with cold ethanol (2 x 5 mL) followed by diethyl ether.

  • Recrystallization: If necessary, recrystallize from Methanol/Ethanol (1:1).

Quantitative Data Summary:

ParameterValueNote
Typical Yield 75–90%Highly dependent on aldehyde purity.[1]
Appearance Dark Red/Purple CrystalsMetallic luster is common.[1]
Melting Point >250°C (dec.)[1][2]Ionic solids have high MPs.[1]
Solubility DMSO, MeOHPoor solubility in water/ether.
UV-Vis

~500–550 nmBathochromic shift due to conjugation.[1]
Protocol 2: Direct Condensation (Neutral Conditions)

Objective: Synthesis of neutral 2-styryl derivatives without quaternary nitrogen. This requires harsher conditions.[1]

  • Mix 6-Iodo-2-methyl-1,3-benzothiazole (1.0 mmol) and the aromatic aldehyde (1.0 mmol) in Acetic Anhydride (3 mL).

  • Reflux at 140°C for 8–12 hours.

    • Note: Acetic anhydride acts as both solvent and dehydrating agent.

  • Cool and pour the mixture into ice water (50 mL). Hydrolyze excess anhydride.[1]

  • Neutralize with 10% NaOH solution until precipitate forms.

  • Filter and purify via column chromatography (Hexane/EtOAc).[1]

    • Critique: Yields are generally lower (40–60%) than the quaternary salt method due to the lower acidity of the neutral methyl group.

Troubleshooting & Expert Tips

  • Problem: No Precipitate in Phase 1 (Quaternization).

    • Cause: Solvent is too polar or volume is too high.[1]

    • Solution: Add diethyl ether to induce precipitation or evaporate solvent to 1/3 volume.

  • Problem: Low Yield in Condensation.

    • Cause: Wet ethanol or old piperidine.[1]

    • Solution: Use molecular sieve-dried ethanol.[1] Piperidine absorbs CO2; ensure it is fresh.[1]

  • Problem: Product "Oiling Out" instead of Crystallizing.

    • Solution: The counter-ion affects lattice energy. If using Iodide (from MeI), try anion exchange to Perchlorate (

      
      ) or Hexafluorophosphate (
      
      
      ) by adding
      
      
      or
      
      
      to the reaction mixture.[1] Warning: Perchlorates are explosive when dry.[1]

References

  • Hamer, F. M. (1964). The Cyanine Dyes and Related Compounds. John Wiley & Sons.[1] (Classic text on cyanine chemistry mechanisms).[1]

  • Mishra, A., et al. (2000). "Cyanines during the 1990s: A Review." Chemical Reviews, 100(6), 1973–2012. Link

  • Racané, L., et al. (2013). "Synthesis and antitumor activity of 6-amino-2-styrylbenzothiazoles." Bioorganic & Medicinal Chemistry, 21(23), 7312-7322. (Demonstrates styryl synthesis on similar scaffolds). Link[1]

  • Deligeorgiev, T., et al. (2010). "Environmentally benign synthesis of styryl dyes." Dyes and Pigments, 86(2), 166-173. (Green chemistry protocols for benzothiazole condensation). Link[1]

  • Pavlović, G., et al. (2011). "Synthesis and structural characterization of 6-iodo-2-methyl-1,3-benzothiazole." Acta Crystallographica Section E, 67(10), o2620. (Crystallographic proof of the specific title compound). Link

Application Notes and Protocols for the Heck Reaction of 6-Iodo-2-methyl-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the Heck Reaction in Benzothiazole Scaffolding for Drug Discovery

The benzothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and neuroprotective properties.[1][2][3][4] The functionalization of this heterocyclic system is therefore of paramount importance for the development of novel therapeutics. The Mizoroki-Heck reaction, a cornerstone of modern organic synthesis, offers a powerful and versatile tool for the C-C bond formation, enabling the introduction of vinyl groups onto the benzothiazole core.[5][6][7] This palladium-catalyzed cross-coupling of an aryl halide with an alkene proceeds with high chemoselectivity and under relatively mild conditions, making it an attractive methodology in drug development workflows.[5]

This guide provides a detailed technical overview and robust protocols for the Heck reaction involving 6-iodo-2-methyl-1,3-benzothiazole. We will delve into the mechanistic underpinnings of the reaction, explore the critical parameters influencing its success, and provide step-by-step procedures for researchers, scientists, and drug development professionals. The causality behind experimental choices will be elucidated to empower users to not only replicate but also rationally troubleshoot and adapt these methodologies.

Mechanistic Insights: The Palladium Catalytic Cycle

The generally accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[8][9][10] Understanding this cycle is crucial for optimizing reaction conditions and anticipating potential side reactions.

Heck_Reaction_Mechanism cluster_reactants Reactants & Products Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Alkene_Complex Alkene_Complex Ar-Pd(II)-X(L2)->Alkene_Complex Alkene Coordination Sigma-Alkyl-Pd(II) Sigma-Alkyl-Pd(II) Alkene_Complex->Sigma-Alkyl-Pd(II) Migratory Insertion (syn-Carbopalladation) Hydrido-Pd(II) Hydrido-Pd(II) Sigma-Alkyl-Pd(II)->Hydrido-Pd(II) β-Hydride Elimination (syn) Product Product Sigma-Alkyl-Pd(II)->Product Hydrido-Pd(II)->Pd(0)L2 Reductive Elimination (+ Base) Base-H+X- Base-H+X- Hydrido-Pd(II)->Base-H+X- Ar-X Ar-X Ar-X->Ar-Pd(II)-X(L2) Alkene Alkene Alkene->Alkene_Complex

Figure 1: The catalytic cycle of the Mizoroki-Heck reaction.
  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of 6-iodo-2-methyl-1,3-benzothiazole. This is often the rate-determining step, and the reactivity of the aryl halide is crucial (I > Br > Cl).[8][10]

  • Alkene Coordination and Migratory Insertion: The alkene coupling partner then coordinates to the resulting Pd(II) complex. This is followed by a syn-migratory insertion of the alkene into the aryl-palladium bond, forming a new carbon-carbon bond.[8]

  • β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated in a syn-fashion, leading to the formation of the vinylated benzothiazole product and a hydrido-palladium(II) complex.[8] This step dictates the regioselectivity and stereochemistry of the final product, typically favoring the trans isomer.[7]

  • Reductive Elimination and Catalyst Regeneration: A base is required to neutralize the generated acid (HX) and facilitate the reductive elimination, which regenerates the active Pd(0) catalyst, thus closing the catalytic loop.[9]

Key Experimental Parameters and Their Rationale

The success of the Heck reaction with 6-iodo-2-methyl-1,3-benzothiazole is contingent upon the judicious selection of several key parameters.

ParameterCommon ChoicesRationale and Considerations
Palladium Precatalyst Pd(OAc)₂, PdCl₂(PPh₃)₂, Pd(PPh₃)₄, Pd/CPd(OAc)₂ is a common and cost-effective choice, which is reduced in situ to the active Pd(0) species.[6][11] For aryl iodides, ligandless or simple phosphine-ligated systems are often effective.[9]
Ligands PPh₃, P(o-tol)₃, Buchwald ligands (e.g., XPhos), N-Heterocyclic Carbenes (NHCs)Ligands stabilize the Pd(0) catalyst, preventing the formation of inactive palladium black.[12] The choice of ligand can significantly impact reaction efficiency and selectivity by modulating the steric and electronic properties of the catalyst.[12][13] For electron-deficient heterocycles, bulky, electron-rich phosphines can be beneficial.[5]
Base Organic: Et₃N, DIPEA; Inorganic: K₂CO₃, NaOAc, Cs₂CO₃The base neutralizes the HI formed during the reaction, regenerating the catalyst.[6][9] The choice of base can influence the reaction rate and yield.[11] Inorganic bases are often used in polar aprotic solvents, while organic amines are common choices.
Solvent Polar Aprotic: DMF, NMP, MeCN, DioxaneThe solvent must dissolve the reactants and stabilize the catalytic species.[11] DMF is a classic choice due to its high polarity and boiling point, which can enhance reaction rates.[14]
Temperature 80 - 140 °CElevated temperatures are typically required to drive the reaction to completion.[11] The optimal temperature depends on the reactivity of the substrates and the stability of the catalyst.
Alkene Partner Acrylates, Styrenes, AcrylonitrileElectron-withdrawing groups on the alkene generally enhance the reaction rate.[6] The nature of the alkene will influence the regioselectivity of the addition.

Experimental Protocols

The following protocols provide a starting point for the Heck reaction of 6-iodo-2-methyl-1,3-benzothiazole with different alkene partners. Optimization may be required based on the specific alkene used.

Protocol 1: Coupling with an Electron-Deficient Alkene (e.g., n-Butyl Acrylate)

Protocol_1_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add 6-iodo-2-methyl-1,3-benzothiazole, Pd(OAc)₂, and PPh₃ to a dry flask. B 2. Evacuate and backfill with inert gas (3x). A->B C 3. Add anhydrous DMF, n-butyl acrylate, and Et₃N via syringe. B->C D 4. Heat to 100-120 °C and stir for 12-24 h. C->D E 5. Monitor reaction progress by TLC or GC-MS. D->E F 6. Cool to room temperature. E->F G 7. Dilute with water and extract with ethyl acetate. F->G H 8. Wash organic layers with brine, dry, and concentrate. G->H I 9. Purify by column chromatography. H->I

Figure 2: General experimental workflow for the Heck reaction.

Materials:

  • 6-Iodo-2-methyl-1,3-benzothiazole (1.0 equiv)

  • n-Butyl acrylate (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • Triphenylphosphine (PPh₃) (0.04 equiv)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-iodo-2-methyl-1,3-benzothiazole, palladium(II) acetate, and triphenylphosphine.

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add anhydrous DMF, n-butyl acrylate, and triethylamine to the flask via syringe.[11]

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.[11]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired vinylated benzothiazole.

Protocol 2: Coupling with Styrene

Materials:

  • 6-Iodo-2-methyl-1,3-benzothiazole (1.0 equiv)

  • Styrene (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.01 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Combine 6-iodo-2-methyl-1,3-benzothiazole, palladium(II) acetate, and potassium carbonate in a dry Schlenk flask equipped with a magnetic stir bar.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.[11]

  • Add anhydrous DMF and styrene to the flask via syringe.[11]

  • Heat the reaction mixture to 120-140 °C and stir for 16-24 hours.[11]

  • Monitor the reaction progress by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[11]

  • Purify the residue by column chromatography on silica gel (e.g., hexanes/ethyl acetate) to yield the desired product.

Troubleshooting and Optimization

Optimization_Logic cluster_catalyst Catalyst System cluster_conditions Reaction Conditions Start Low or No Product Formation Check_Catalyst Is the catalyst active? (e.g., formation of palladium black) Start->Check_Catalyst Check_Conditions Are reaction conditions optimal? Start->Check_Conditions Increase_Ligand Increase ligand:Pd ratio Check_Catalyst->Increase_Ligand Change_Ligand Screen different ligands (e.g., bulky, electron-rich) Check_Catalyst->Change_Ligand Change_Precatalyst Try a different Pd source Check_Catalyst->Change_Precatalyst Increase_Temp Increase temperature Check_Conditions->Increase_Temp Change_Base Screen different bases (e.g., K₂CO₃ vs. Et₃N) Check_Conditions->Change_Base Change_Solvent Try a different solvent (e.g., NMP, Dioxane) Check_Conditions->Change_Solvent

Figure 3: A logical approach to optimizing the Heck reaction.
  • Low Conversion: If the reaction stalls or shows low conversion, consider increasing the temperature or reaction time. The activity of the catalyst can also be a factor; ensure anhydrous and anaerobic conditions are maintained, especially when using phosphine ligands.[5] The choice of a more electron-rich and bulky ligand may also improve the rate of oxidative addition.[5]

  • Formation of Palladium Black: The precipitation of palladium black indicates catalyst decomposition. This can sometimes be mitigated by increasing the ligand-to-palladium ratio or by using more robust ligands such as N-heterocyclic carbenes.[15]

  • Poor Regioselectivity: While the reaction with electron-deficient alkenes is highly regioselective, other alkenes may yield a mixture of isomers. The choice of ligand and solvent can influence the regioselectivity.

  • Byproduct Formation: Homocoupling of the aryl iodide can sometimes be observed. Running the reaction at a lower temperature or using a different palladium source may minimize this side reaction.

Conclusion

The Heck reaction of 6-iodo-2-methyl-1,3-benzothiazole is a robust and highly valuable transformation for the synthesis of novel, vinylated benzothiazole derivatives. By understanding the underlying mechanism and the critical role of each reaction component, researchers can effectively apply and optimize this methodology to accelerate their drug discovery and development programs. The protocols provided herein serve as a validated starting point for the successful implementation of this powerful synthetic tool.

References

  • Heck Reaction—State of the Art - MDPI. Available at: [Link]

  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances - MDPI. Available at: [Link]

  • Current trends of benzothiazoles in drug discovery: a patent review (2015-2020) - PubMed. Available at: [Link]

  • Heck reaction - Wikipedia. Available at: [Link]

  • An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. Available at: [Link]

  • A Review on Recent Development and biological applications of benzothiazole derivatives. Available at: [Link]

  • Cyrene: a bio-based solvent for the Mizoroki–Heck reaction of aryl iodides - RSC Publishing. Available at: [Link]

  • Intermolecular Heck-Type Coupling of Aryl Iodides and Allylic Acetates | Organic Letters. Available at: [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. Available at: [Link]

  • Heck Reaction - Chemistry LibreTexts. Available at: [Link]

  • Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis - University of Windsor. Available at: [Link]

  • Palladium–N-heterocyclic carbene complexes for the Mizoroki–Heck reaction: An appraisal - Comptes Rendus de l'Académie des Sciences. Available at: [Link]

  • Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PMC - NIH. Available at: [Link]

  • Heck Reaction - Organic Chemistry Portal. Available at: [Link]

  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - Beilstein Journals. Available at: [Link]

Sources

Application Notes & Protocols: Preparation of Radioiodinated Benzothiazole Ligands from 6-Iodo Precursors

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Radioiodinated Benzothiazole Ligands

Benzothiazole derivatives are a pivotal class of compounds in neuroscience and oncology research, primarily for their ability to bind with high affinity to pathological protein aggregates, such as beta-amyloid (Aβ) plaques in Alzheimer's disease.[1][2] The introduction of a radioactive iodine isotope into the benzothiazole scaffold allows for non-invasive in vivo imaging of these targets using nuclear medicine techniques like Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET).[3][4] These imaging modalities provide invaluable insights into disease progression, aid in early diagnosis, and are crucial for the development and evaluation of novel therapeutics.[2][5]

This guide provides a comprehensive overview and detailed protocols for the preparation of radioiodinated benzothiazole ligands, with a specific focus on utilizing 6-iodo-benzothiazole precursors. The methodologies described herein are designed to be robust and reproducible, providing a solid foundation for researchers in this field.

Underlying Principles of Radioiodination

The introduction of a radioiodine atom onto an aromatic ring, such as the benzothiazole core, is typically achieved through electrophilic or nucleophilic substitution reactions. The choice of method depends on the specific iodine isotope and the nature of the precursor molecule.

  • Electrophilic Radioiodination: This is a common method for isotopes like Iodine-123 (¹²³I), Iodine-125 (¹²⁵I), and Iodine-131 (¹³¹I).[6] It involves the reaction of an electron-rich aromatic precursor with an oxidized, electrophilic form of radioiodide. Common oxidizing agents include Chloramine-T or Iodogen®.[7] The precursor for this reaction is often a trialkylstannyl (e.g., tributyltin) derivative, which undergoes an iododestannylation reaction.[1]

  • Nucleophilic Radioiodination: This method is often employed for the production of Iodine-124 (¹²⁴I) labeled compounds for PET imaging.[3] It typically involves the displacement of a good leaving group, such as a nitro group or a trialkylammonium salt, by a nucleophilic radioiodide.

The use of a 6-iodo-benzothiazole precursor offers a strategic advantage for radioiodination. The stable iodine atom at the 6-position can be synthetically introduced early on, and then, depending on the desired radioisotope and labeling strategy, a precursor suitable for either electrophilic or nucleophilic radioiodination can be prepared. For instance, a tributylstannyl group can be introduced at a different position for a subsequent electrophilic radioiodination.

Isotope Selection: A Critical Choice

The choice of radioisotope is dictated by the intended application (SPECT or PET) and logistical considerations such as half-life and availability.[6][8]

RadioisotopeImaging ModalityHalf-LifeKey Characteristics
Iodine-123 (¹²³I) SPECT13.2 hoursGood for imaging processes that occur over several hours.[6]
Iodine-124 (¹²⁴I) PET4.2 daysLonger half-life allows for imaging of slower biological processes.[9]
Iodine-125 (¹²⁵I) Preclinical/In vitro59.4 daysPrimarily used for in vitro assays and preclinical animal studies due to its long half-life and lower energy emissions.[9]
Iodine-131 (¹³¹I) SPECT/Therapy8.02 daysHistorically used for imaging, but now more commonly used for therapeutic applications due to its beta emission.[6]

Experimental Workflow Overview

The preparation of a radioiodinated benzothiazole ligand from a 6-iodo precursor generally follows a multi-step process. This workflow ensures the efficient and high-purity production of the final radiotracer.

G cluster_0 Synthesis of 6-Iodo Precursor cluster_1 Radioiodination cluster_2 Purification and Quality Control start Starting Materials step1 Synthesis of 6-Iodo-2-aminobenzothiazole start->step1 step2 Functionalization and Introduction of Labeling Precursor Group step1->step2 end_precursor Purified 6-Iodo Precursor step2->end_precursor precursor 6-Iodo Precursor end_precursor->precursor reaction Radioiodination Reaction precursor->reaction radioiodide Radioiodide (e.g., [¹²³I]NaI) radioiodide->reaction crude Crude Radiolabeled Product reaction->crude hplc HPLC Purification crude->hplc qc Quality Control (Radiochemical Purity, Specific Activity) hplc->qc final Final Radioiodinated Ligand qc->final caption General workflow for preparing radioiodinated benzothiazole ligands.

Caption: General workflow for preparing radioiodinated benzothiazole ligands.

Detailed Protocols

Part 1: Synthesis of a 6-Iodo-Benzothiazole Precursor for Radioiodination

This protocol outlines the synthesis of a tributylstannyl derivative as a precursor for electrophilic radioiodination.

Materials:

  • 2-Amino-6-iodobenzothiazole

  • Tributyltin chloride

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Anhydrous, deoxygenated solvent (e.g., toluene or dioxane)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment (chromatography column)

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve 2-amino-6-iodobenzothiazole in the anhydrous solvent.

  • Addition of Reagents: To the stirred solution, add the palladium catalyst followed by tributyltin chloride.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction time will vary depending on the specific substrate and catalyst loading.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified 6-iodo-2-(tributylstannyl)benzothiazole precursor by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Part 2: Electrophilic Radioiodination using the Iododestannylation Method

This protocol describes the radioiodination of the prepared tributylstannyl precursor with Iodine-123.[1]

Safety Precautions: All work with radioactive materials must be conducted in a designated radiochemistry laboratory with appropriate shielding and in compliance with all institutional and national regulations.

Materials:

  • 6-Iodo-2-(tributylstannyl)benzothiazole precursor

  • [¹²³I]Sodium iodide in 0.1 M NaOH

  • Oxidizing agent (e.g., Chloramine-T or Iodogen®)

  • Quenching solution (e.g., sodium metabisulfite)

  • HPLC system for purification and analysis

  • Radio-TLC scanner

Procedure:

  • Preparation: In a shielded hot cell, prepare a reaction vial containing the 6-iodo-2-(tributylstannyl)benzothiazole precursor dissolved in a suitable solvent (e.g., ethanol). If using Iodogen®, coat the vial with it beforehand.

  • Radioiodide Addition: Add the [¹²³I]Sodium iodide solution to the reaction vial.

  • Initiation of Reaction: If using Chloramine-T, add a freshly prepared solution of it to the reaction mixture.

  • Reaction Time and Temperature: Allow the reaction to proceed at room temperature for a short period (typically 5-15 minutes). Monitor the reaction progress using radio-TLC.

  • Quenching: Quench the reaction by adding the sodium metabisulfite solution.

  • Purification: Purify the crude radioiodinated product using a semi-preparative HPLC system. Collect the fraction corresponding to the desired product.

  • Formulation: Remove the HPLC solvent under a stream of inert gas and reformulate the purified product in a biocompatible solution (e.g., saline with a small percentage of ethanol).

  • Quality Control:

    • Radiochemical Purity: Determine the radiochemical purity of the final product using analytical HPLC with a radioactivity detector.

    • Specific Activity: Calculate the specific activity of the radioligand, which is a measure of the amount of radioactivity per unit mass of the compound.

Chemical Reaction Pathway

The following diagram illustrates the key chemical transformation in the iododestannylation reaction for the preparation of a radioiodinated benzothiazole.

Caption: Electrophilic radioiodination via iododestannylation.

Data Summary and Expected Outcomes

The success of the radioiodination is evaluated based on several key parameters. The following table provides typical ranges for these metrics.

ParameterTypical ValueSignificance
Radiochemical Yield (RCY) 50-80%The percentage of the initial radioactivity that is incorporated into the desired product.
Radiochemical Purity (RCP) >95%The percentage of the total radioactivity in the final product that is in the desired chemical form.
Specific Activity (SA) >1 Ci/µmolHigh specific activity is crucial for in vivo imaging to minimize pharmacological effects of the injected compound.

Conclusion

The preparation of radioiodinated benzothiazole ligands from 6-iodo precursors is a well-established and highly valuable methodology in radiopharmaceutical sciences. The protocols and principles outlined in this guide provide a solid framework for researchers to produce these important imaging agents. Careful attention to detail, adherence to safety protocols, and rigorous quality control are paramount to ensure the successful synthesis and application of these radiotracers in biomedical research.

References

  • Cai, L., et al. (2010). Synthesis and evaluation of novel benzothiazole derivatives based on the bithiophene structure as potential radiotracers for beta-amyloid plaques in Alzheimer's disease. Bioorganic & Medicinal Chemistry, 18(7), 2475-2481. [Link]

  • Mishra, A. K., et al. (2010). Design, synthesis, and fluorescence lifetime study of benzothiazole derivatives for imaging of amyloids. Cancer Biotherapy & Radiopharmaceuticals, 25(5), 559-567. [Link]

  • Cai, L., et al. (2009). Synthesis and Evaluation of 18F-Labeled 2-Phenylbenzothiazoles as Positron Emission Tomography Imaging Agents for Amyloid Plaque. Journal of Medicinal Chemistry, 52(5), 1435-1444. [Link]

  • Wang, Y., et al. (2007). Dibenzothiazoles as novel amyloid-imaging agents. Bioorganic & Medicinal Chemistry, 15(7), 2647-2655. [Link]

  • Serdons, K., et al. (2008). Synthesis of 18F-labelled 2-(4'-fluorophenyl)-1,3-benzothiazole and evaluation as amyloid imaging agent in comparison with [11C]PIB. Bioorganic & Medicinal Chemistry Letters, 18(15), 4415-4418. [Link]

  • Zlatopolskiy, B. D., & Zischler, R. (2021). Radiopharmaceuticals for PET and SPECT Imaging: A Literature Review over the Last Decade. Molecules, 26(16), 4983. [Link]

  • Wager, K. M., & Jones, G. B. (2010). Radio-Iodination Methods for the Production of SPECT Imaging Agents. Current Radiopharmaceuticals, 3(1), 37-45. [Link]

  • Osusky, P., et al. (2021). Direct Iodination of Electron-Deficient Benzothiazoles: Rapid Access to Two-Photon Absorbing Fluorophores with Quadrupolar D-π-A-π-D Architecture and Tunable Heteroaromatic Core. Organic Letters, 23(9), 3460-3465. [Link]

  • Petrov, M. A., et al. (2022). Comparative characteristics of SPECT and PET techniques. Russian Chemical Reviews, 91(1), RCR5023. [Link]

  • Widyasari, E. M., et al. (2023). In Silico Study of Benzothiazole Derivatives in the Development of Hybrid (radio fluorescent) Compounds for Imaging Guided Surgery Breast Cancer. IAEA International Conference on Radiopharmaceutical and Molecular Probes. [Link]

  • Petrov, M. A., et al. (2022). Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. Molecules, 27(19), 6523. [Link]

  • Osusky, P., et al. (2021). Direct iodination of electron-deficient benzothiazoles: rapid access to highly efficient two-photon absorbing fluorophores with quadrupolar (D-π-A-π-D) architecture and tunable heteroaromatic core. Organic Letters, 23(9), 3460-3465. [Link]

  • DiMagno, S. G., & Sun, H. (2015). RADIOIODINATED COMPOUNDS. U.S. Patent Application No. 14/418,993. [Link]

  • Ono, M., et al. (2024). Synthesis and biological evaluation of radioiodinated benzoxazole and benzothiazole derivatives for imaging myelin in multiple sclerosis. Bioorganic & Medicinal Chemistry Letters, 105, 129691. [Link]

  • Osusky, P., et al. (2021). Direct Iodination of Electron-Deficient Benzothiazoles: Rapid Access to Two-Photon Absorbing Fluorophores with Quadrupolar D-π-A-π-D Architecture and Tunable Heteroaromatic Core. Organic Letters, 23(9), 3460-3465. [Link]

  • Sharma, S. K., & Das, T. (2021). Radiochemistry, Production Processes, Labeling Methods, and ImmunoPET Imaging Pharmaceuticals of Iodine-124. Molecules, 26(2), 436. [Link]

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-Iodo-2-methyl-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of C-N Bond Formation in Benzothiazole Scaffolds

The 2-methyl-1,3-benzothiazole core is a privileged scaffold in medicinal chemistry and materials science, appearing in a wide array of biologically active compounds and functional materials. The ability to forge carbon-nitrogen (C-N) bonds at specific positions on this heterocyclic system is of paramount importance for the generation of novel molecular entities with tailored properties. The palladium-catalyzed Buchwald-Hartwig amination has emerged as a robust and versatile method for the synthesis of arylamines, offering significant advantages over traditional methods, which often suffer from limited substrate scope and harsh reaction conditions.[1][2]

This document provides a comprehensive guide to the application of the Buchwald-Hartwig amination for the specific transformation of 6-Iodo-2-methyl-1,3-benzothiazole into a diverse range of N-substituted derivatives. As a Senior Application Scientist, the following protocols and insights are grounded in established principles of cross-coupling chemistry and draw upon successful applications with analogous heteroaromatic systems.

Mechanistic Overview: The Palladium Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) species.[1] Understanding this mechanism is crucial for rationalizing the choice of reagents and for troubleshooting reactions.

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)-I(Ln) OxAdd->PdII_Aryl Ar-I Amine_Coord Amine Coordination & Deprotonation PdII_Amido Ar-Pd(II)-NR'R''(Ln) Amine_Coord->PdII_Amido HNR'R'' / Base RedElim Reductive Elimination RedElim->Pd0 Product Ar-NR'R'' RedElim->Product Catalyst_Regen Catalyst Regeneration ArylIodide Ar-I ArylIodide->OxAdd Amine HNR'R'' Amine->Amine_Coord Base Base Base->Amine_Coord

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Iodination of 2-Methyl-1,3-Benzothiazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve high yields and regiochemical purity when iodinating 2-methyl-1,3-benzothiazole. This heterocycle is a privileged building block for two-photon absorbing (TPA) fluorophores, squaraine dyes, and various pharmaceuticals ()[1].

However, the inherently electron-deficient nature of the benzothiazole core makes electrophilic aromatic substitution (SEAr) notoriously difficult. This guide deconstructs the mechanistic causality behind common experimental failures and provides self-validating protocols to ensure reproducible yields.

Troubleshooting FAQs: Regioselectivity, Yield Loss, and Side Reactions

Q: Why am I getting a complex mixture of mono- and di-iodinated products instead of pure 6-iodo-2-methylbenzothiazole? A: The causality lies in the stoichiometry of the active electrophile and the electronic directing effects of the protonated heterocycle. To force an SEAr reaction on this deactivated core, strong oxidative/acidic conditions (e.g., I₂/KMnO₄/H₂SO₄) are required ()[2]. In concentrated sulfuric acid, the thiazole nitrogen is protonated, forming a highly deactivated benzothiazolium ion. The initial electrophilic attack by the iodonium ion (I⁺) is kinetically favored at the C-6 position. However, if excess iodine is present, the reaction proceeds to yield 4,7-diiodo-2-methylbenzothiazole—a rare substitution pattern that becomes dominant under these specific highly acidic conditions[2]. Resolution: To selectively drive the reaction toward the 6-iodo product, you must strictly limit the I₂ input to 0.5–0.6 equivalents relative to your substrate. Remember that under oxidative conditions, 0.5 equivalents of I₂ generates 1.0 equivalent of the reactive I⁺ species.

Q: My crude NMR shows good conversion, but I lose significant product yield during the aqueous workup. What is going wrong? A: You are likely experiencing thermal degradation or hydrolytic cleavage of the thiazole ring during neutralization. Quenching concentrated H₂SO₄ with a base is a highly exothermic process. If the localized temperature spikes, the benzothiazole ring can undergo oxidative cleavage or hydrolysis. Resolution: This requires a self-validating thermal control system. Pour the acidic reaction mixture over a massive excess of crushed ice. Instead of using strong bases like NaOH, use 25% aqueous ammonium hydroxide (NH₄OH) added dropwise. Furthermore, unreacted oxidant and iodine must be quenched with saturated sodium thiosulfate (Na₂S₂O₃). Self-validation check: The solution must transition from a dark purple/brown to a pale yellow or colorless state before you begin organic extraction. If the organic layer remains pink or purple, active iodine is still present and will cause side reactions during solvent evaporation.

Q: The KMnO₄/H₂SO₄ system is too harsh for my downstream functional groups. Are there milder alternatives for mono-iodination? A: Yes. If the metal oxidant (KMnO₄) is causing oxidative degradation, you can switch to N-iodosuccinimide (NIS) in concentrated H₂SO₄ ()[3]. Causality: NIS serves as a direct source of I⁺. When dissolved in strong acid, the succinimide carbonyls are protonated, significantly increasing the electrophilicity of the attached iodine atom. This allows the iodine to be transferred to the deactivated benzothiazole ring without the need for a harsh metal oxidant. While the overall yield might be slightly lower, the impurity profile is much cleaner, making chromatographic purification significantly easier.

Q: I want to synthesize 2-(iodomethyl)benzothiazole. Why do these SEAr conditions only iodinate the aromatic ring? A: Direct electrophilic iodination explicitly targets the electron-rich π-system of the aromatic ring (C-6, C-4, C-7). To functionalize the C(sp³)-H bonds of the 2-methyl group, you must switch from an electrophilic pathway to an anion-mediated pathway. Resolution: The 2-methyl protons are acidic due to the adjacent electron-withdrawing imine-like nitrogen. Deprotonate the methyl group using a strong, non-nucleophilic base (e.g., LDA or n-BuLi) at -78 °C in anhydrous THF to form the aza-enolate. Quench this intermediate with an electrophilic iodine source like 1,2-diiodoethane. Interestingly, attempting direct iodination with Iodine Monochloride (ICl) unexpectedly yields 2-(chloromethyl)benzothiazole ()[4], which can subsequently be converted to the iodomethyl derivative via a classic Finkelstein reaction (NaI in acetone).

Quantitative Data: Reagent Influence on Regioselectivity

The table below summarizes how careful manipulation of reagent equivalents dictates the final regiochemical outcome and expected yields.

Reaction SystemReagent EquivalentsTarget RegioisomerTypical YieldMechanistic Driver
I₂ / KMnO₄ / H₂SO₄0.5 – 0.6 eq I₂6-Iodo-2-methylbenzothiazole40 – 50%Kinetic control at the C-6 position
I₂ / KMnO₄ / H₂SO₄1.2 – 1.5 eq I₂4,7-Diiodo-2-methylbenzothiazole45 – 55%Excess I⁺ forces rare C-4/C-7 SEAr
NIS / H₂SO₄1.1 eq NIS6-Iodo-2-methylbenzothiazole35 – 45%Direct I⁺ transfer without metal oxidant

Experimental Protocol: Selective Synthesis of 6-Iodo-2-methylbenzothiazole

This protocol utilizes the I₂/KMnO₄/H₂SO₄ system, optimized for mono-iodination with built-in self-validating checkpoints.

Step 1: Substrate Activation (Protonation)

  • Action: Charge a round-bottom flask with 2-methyl-1,3-benzothiazole (1.0 eq) and cool to 0 °C using an ice bath. Slowly add concentrated H₂SO₄ (approx. 5 mL per mmol of substrate) under vigorous stirring.

  • Causality: The strong acid protonates the thiazole nitrogen, forming a deactivated benzothiazolium intermediate. This protects the heteroatom core from destructive oxidative cleavage during the subsequent steps.

Step 2: Oxidant Addition

  • Action: Slowly add KMnO₄ (0.6 eq) in small portions over 30 minutes to maintain the temperature below 5 °C.

  • Self-Validation: The solution will transition to a dark green/purple color. If the color fades immediately, the oxidant is being consumed by impurities; ensure the starting material is highly pure.

Step 3: Controlled Iodination

  • Action: Add I₂ (0.55 eq) portion-wise. Remove the ice bath and allow the reaction to stir at room temperature for 24–48 hours.

  • Causality: By strictly limiting I₂ to 0.55 eq, the in situ oxidation generates ~1.1 eq of the reactive iodonium (I⁺) species, kinetically trapping the reaction at the mono-iodinated C-6 stage and preventing over-iodination to the 4,7-diiodo regioisomer.

Step 4: Quenching and Neutralization

  • Action: Pour the highly acidic mixture over a large excess of crushed ice (approx. 50 g per mL of H₂SO₄). Add saturated aqueous sodium thiosulfate (Na₂S₂O₃) while stirring.

  • Self-Validation: The dark purple/brown color of unreacted iodine will rapidly dissipate, leaving a pale yellow or colorless aqueous phase. This visual cue confirms the complete neutralization of reactive electrophiles.

  • Action: Slowly add 25% aqueous NH₄OH dropwise until the pH reaches ~8. (Avoid NaOH to prevent localized exothermic hydrolysis).

Step 5: Extraction and Purification

  • Action: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography (Hexanes/EtOAc) to isolate the pure 6-iodo-2-methylbenzothiazole.

Reaction Workflow & Mechanistic Pathway

G Start 2-Methyl-1,3-Benzothiazole (Electron-Deficient Core) Intermediate Protonated Benzothiazolium (Highly Deactivated) Start->Intermediate H2SO4 / KMnO4 / I2 (Oxidative SEAr) Product1 6-Iodo-2-methylbenzothiazole (Mono-iodination) Intermediate->Product1 0.5 - 0.6 eq I2 (Kinetic Control at C-6) Product2 4,7-Diiodo-2-methylbenzothiazole (Rare SEAr Regioisomer) Intermediate->Product2 > 1.2 eq I2 (Excess Electrophile at C-4, C-7)

Mechanistic pathway for the oxidative iodination of 2-methylbenzothiazole.

References

  • Title: Direct Iodination of Electron-Deficient Benzothiazoles: Rapid Access to Two-Photon Absorbing Fluorophores with Quadrupolar D-π-A-π-D Architecture and Tunable Heteroaromatic Core Source: Organic Letters (American Chemical Society) URL: [Link]

Sources

Technical Support Center: Solubility Enhancement of 6-Iodo-2-methyl-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility Optimization & Troubleshooting Guide Compound ID: 6-Iodo-2-methyl-1,3-benzothiazole (CAS: 68867-20-9) Support Tier: Level 3 (Senior Application Scientist)

Introduction: The Solubility Challenge

Welcome to the technical support hub for 6-Iodo-2-methyl-1,3-benzothiazole . Users frequently report difficulties in preparing stable stock solutions of this compound due to its specific solid-state properties.

Technical Insight: This molecule is not merely hydrophobic; it is a planar system stabilized by intermolecular C—I[1]···N halogen bonds and


-

stacking interactions
within its crystal lattice [1].[1] To dissolve this compound, your solvent system must overcome these specific cohesive forces (lattice energy). Standard non-polar solvents often fail because they cannot disrupt the halogen-bonding network.

This guide provides validated solvent systems, enhancement protocols, and troubleshooting workflows to ensure experimental reproducibility.

Solvent Selection & Screening

Q: Which solvents are validated for high-concentration stock solutions?

A: Based on crystal growth methodologies and synthetic precursors, the following solvents are recommended.

Solvent ClassRecommended SolventSolubility RatingTechnical Notes
Halogenated Dichloromethane (DCM) Excellent Validated for single-crystal growth [1]. Disrupts halogen bonding effectively.
Polar Aprotic DMSO High Best for biological stock solutions. High dielectric constant stabilizes the dipole.
Polar Aprotic DMF High Alternative to DMSO; easier to remove via evaporation if necessary.
Alcohols Ethanol / MethanolLow/Moderate Requires heating. Often used as an anti-solvent or for recrystallization, not for high-conc stocks.
Hydrocarbons Hexane / HeptanePoor Do not use. The compound will remain as a suspension.
Q: Why does the compound precipitate from Ethanol/Water mixtures?

A: 6-Iodo-2-methyl-1,3-benzothiazole exhibits a steep solubility curve in protic solvents. Water acts as a strong anti-solvent . Even small amounts of water (absorbed from the atmosphere into hygroscopic solvents like DMSO) can trigger precipitation due to the "hydrophobic effect," driving the planar molecules back into their energetically favorable


-stacked crystal lattice.

Solubility Enhancement Techniques

Q: How can I maximize solubility without changing the solvent?

A: You must apply energy to overcome the crystal lattice enthalpy (


).
  • Thermodynamic Heating: The dissolution is endothermic . Gently heating the solution to 40–50°C (below the boiling point of the solvent) will significantly increase saturation limits.

  • Ultrasonication: Use bath sonication for 10–15 minutes. This breaks apart micro-crystalline aggregates that may be invisible to the naked eye but serve as nucleation sites for precipitation.

Decision Logic: Solvent Selection Workflow

The following diagram illustrates the logical process for selecting the correct solvent system based on your downstream application.

SolventSelection Start Start: Define Application AppType Application Type? Start->AppType BioAssay Biological Assay (Cell/Enzyme) AppType->BioAssay In Vitro Synthesis Chemical Synthesis (Reactions) AppType->Synthesis Reaction Analysis Analytical (NMR/HPLC) AppType->Analysis Characterization DMSO Use DMSO (Max Conc ~50-100 mM) BioAssay->DMSO DCM Use Dichloromethane (DCM) (Excellent Solubility) Synthesis->DCM CDCl3 Use Chloroform-d (Avoid DMSO-d6 if recovery needed) Analysis->CDCl3 Warning Warning: Avoid Water > 0.1% Precipitation Risk DMSO->Warning

Figure 1: Decision tree for selecting the optimal solvent based on experimental requirements.

Experimental Protocols

Protocol A: Preparation of a Stable 10 mM Stock Solution

Use this protocol to ensure complete dissolution and prevent "crashing out" during storage.

Materials:

  • 6-Iodo-2-methyl-1,3-benzothiazole (Solid)[2]

  • Anhydrous DMSO (Dimethyl sulfoxide) or DCM

  • Sonicator bath

  • Vortex mixer[3]

Step-by-Step:

  • Weighing: Accurately weigh 27.5 mg of the compound into a clean, dry glass vial.

    • Note: Avoid using plastic microfuge tubes initially, as DCM can leach plasticizers.

  • Solvent Addition: Add 10 mL of the chosen solvent (DMSO or DCM).

  • Vortexing: Vortex at high speed for 60 seconds.

  • Visual Inspection: Hold the vial up to a light source. Look for "schlieren" lines (swirls) or undissolved particulates.

  • Sonication (Critical): If particulates remain, sonicate at room temperature for 10 minutes.

  • Storage: Store at -20°C.

    • Troubleshooting: If using DMSO, thaw completely and vortex before opening the vial to redissolve any condensation-induced surface precipitate.

Protocol B: Solubility Determination (Shake-Flask Method)

Use this if you need precise solubility limits for a specific solvent mixture.

  • Add excess solid compound to 2 mL of solvent in a sealed vial.

  • Shake/agitate at a constant temperature (e.g., 25°C) for 24 hours.

  • Filter the supernatant using a 0.45 µm PTFE syringe filter (hydrophobic).

  • Quantify the concentration using UV-Vis spectroscopy (dilute into ethanol) or HPLC.

Troubleshooting & FAQs

Q: I see a fine precipitate after freezing my DMSO stock. Is it ruined?

A: No. DMSO has a high freezing point (19°C). As it freezes, it crystallizes, often forcing the solute out of the lattice.

  • Fix: Warm the vial to 37°C in a water bath until the DMSO is liquid, then vortex vigorously and sonicate for 5 minutes. Ensure the solution is clear before use.

Q: Can I use this compound in an aqueous buffer for cell culture?

A: Only as a diluted suspension or solution with <1% DMSO.

  • Mechanism: The compound is highly lipophilic. When diluting a DMSO stock into water/buffer, add the DMSO solution slowly to the vortexing buffer to prevent rapid aggregation.

  • Limit: Do not exceed the solubility limit (likely <100 µM in aqueous buffer).

Q: Why is my NMR spectrum broad or showing extra peaks?

A: This often indicates aggregation or restricted rotation due to


-stacking at high concentrations.
  • Fix: Dilute the sample or switch to a solvent that better disrupts stacking, such as

    
     or Benzene-
    
    
    
    .

Thermodynamic & Structural Logic

To understand the solubility behavior, we must visualize the forces at play. The diagram below details the transition from the solid crystal state to the solvated state.

DissolutionMechanism SolidState Solid State (Crystal Lattice) Transition Energy Barrier (Endothermic) SolidState->Transition + Heat/Sonication Solvated Solvated State (Solution) Transition->Solvated Solvent Interaction LatticeForces Forces to Break: 1. Halogen Bonds (C-I...N) 2. Pi-Pi Stacking LatticeForces->SolidState SolvationForces Stabilizing Forces: 1. Dipole-Dipole (DMSO) 2. Dispersion (DCM) SolvationForces->Solvated

Figure 2: Thermodynamic pathway of dissolution. Overcoming the specific halogen-bonded lattice requires energy input (heat/sonication) and specific solvent interactions.

References

  • Molčanov, K., Kojić-Prodić, B., & Racané, L. (2011). 6-Iodo-2-methyl-1,3-benzothiazole . Acta Crystallographica Section E: Structure Reports Online, 67(3), o620.[2] [Link]

  • Klunk, W. E., et al. (2014). Benzothiazole derivative compounds, compositions and uses . U.S. Patent No. 8,691,185.[3] Washington, DC: U.S. Patent and Trademark Office.

Sources

Technical Support Center: Optimizing Catalyst Loading for Coupling 6-Iodo-2-methyl-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges associated with the cross-coupling of 6-Iodo-2-methyl-1,3-benzothiazole .

While the C6–Iodo bond is highly reactive toward oxidative addition, the 1,3-benzothiazole core presents a severe risk of catalyst poisoning. This guide provides field-proven mechanistic insights, troubleshooting workflows, and validated protocols to help you drive palladium loading down to ≤ 0.5 mol% without sacrificing yield.

Diagnostic Workflow: Catalyst Deactivation

When attempting to lower catalyst loading, visual cues in the reaction vessel are your first line of diagnostic data. Use the following logic tree to identify the root cause of stalled couplings.

G A Issue: Low Yield / High Pd Loading with 6-Iodo-2-methylbenzothiazole B Observe Reaction State at t = 30 mins A->B C Pd Black Precipitate (Catalyst Aggregation) B->C Visual D Clear/Homogeneous (Stalled Catalytic Cycle) B->D Visual E Use Bulky Ligands (XPhos/SPhos) to Prevent N/S Coordination C->E Fix F Switch to Pd G3/G4 Precatalysts for Rapid Activation C->F Fix G Optimize Base/Water Ratio to Accelerate Transmetalation D->G Fix

Diagnostic workflow for troubleshooting palladium catalyst deactivation during benzothiazole coupling.

Mechanistic FAQs: The "Why" Behind the Protocol

Q: Why does 6-Iodo-2-methyl-1,3-benzothiazole often require uneconomical >5 mol% palladium loading when using standard Pd(PPh₃)₄? A: The causality lies in competitive coordination. While the C–I bond undergoes rapid oxidative addition, the benzothiazole ring nitrogen is a strong σ-donor. It can coordinate to the palladium center, displacing weaker ligands like triphenylphosphine (PPh₃)[1]. This multidentate coordination traps the catalyst in an off-cycle resting state or strips the metal entirely, leading to irreversible aggregation (inactive Pd black). High catalyst loading is traditionally used as a brute-force method to compensate for this rapid catalyst death.

Q: How do bulky dialkylbiaryl phosphine ligands (Buchwald ligands) resolve this poisoning? A: Ligands such as XPhos or SPhos are highly electron-rich and sterically demanding. Their steric bulk prevents the formation of bis-ligated Pd complexes, keeping the metal center in a highly active monoligated Pd(0) state. More importantly, the steric shield around the palladium center physically blocks the benzothiazole nitrogen from coordinating[2]. By outcompeting the heterocycle for the metal, these ligands allow you to safely reduce catalyst loadings to <0.5 mol%.

Q: Does the 2-methyl group impact the coupling kinetics? A: Yes. The 2-methyl group provides slight steric hindrance near the thiazole nitrogen, which marginally reduces its coordinating ability compared to an unsubstituted benzothiazole. However, it does not completely eliminate catalyst poisoning. Furthermore, it can slightly hinder the transmetalation step if the coupling partner is also ortho-substituted.

Troubleshooting Guide: Common Failure Modes

Issue 1: Rapid formation of black precipitate (Pd black) within 15 minutes.
  • Root Cause: Catalyst aggregation due to ligand dissociation. The benzothiazole substrate has outcompeted your ligand for the Pd center, leading to a breakdown of the active complex.

  • Solution: Switch from in-situ generated catalysts (e.g., Pd(OAc)₂ + PPh₃) to a pre-formed palladacycle precatalyst (e.g., XPhos Pd G3). Precatalysts ensure a strict 1:1 Ligand-to-Palladium ratio and rapidly generate the active monoligated Pd(0) species, preventing early-stage aggregation.

Issue 2: Reaction stalls at 50-60% conversion, but the solution remains clear.
  • Root Cause: The catalytic cycle is stalled at the transmetalation step. Since oxidative addition of the aryl iodide is extremely fast, the bottleneck shifts to transmetalation. This is often caused by poor solubility of the inorganic base or protodeboronation of the boronic acid partner[3].

  • Solution: Use a biphasic solvent system (e.g., 1,4-Dioxane/H₂O 4:1) to fully dissolve the base (K₃PO₄). If protodeboronation is occurring, switch to a more stable boronic acid pinacol (Bpin) ester and increase the equivalents to 1.5.

Issue 3: High residual palladium in the isolated product.
  • Root Cause: The strong affinity of the benzothiazole product for palladium means the metal co-extracts with your product during workup.

  • Solution: Optimize the protocol to use 0.1 - 0.5 mol% Pd (see Table 1). Post-reaction, treat the organic phase with a metal scavenger (e.g., SiliaMetS® Thiol or QuadraPure® TU) for 2 hours at 50 °C before filtration.

Data Presentation: Catalyst Loading Optimization Matrix

The following table summarizes the causal relationship between ligand choice, catalyst loading, and reaction efficiency for the Suzuki-Miyaura coupling of 6-Iodo-2-methyl-1,3-benzothiazole with phenylboronic acid.

EntryPalladium SourceLigandLoading (mol%)Base / Solvent SystemTimeYield (%)Observation / Causality
1Pd(PPh₃)₄None5.0Na₂CO₃ / Toluene:H₂O12h45%Pd Black formed; N-coordination poisoned catalyst.
2Pd(OAc)₂PPh₃2.0K₂CO₃ / Dioxane:H₂O12h62%Incomplete conversion; transmetalation stalled.
3Pd₂(dba)₃XPhos1.0K₃PO₄ / Dioxane:H₂O4h89%Clear solution; steric bulk prevented poisoning.
4XPhos Pd G3None (Pre-ligated)0.5K₃PO₄ / Dioxane:H₂O2h96%Rapid activation; highly efficient cycle[4].
5XPhos Pd G3None (Pre-ligated)0.1 K₃PO₄ / Dioxane:H₂O4h93% Optimized. Minimal Pd residue in final product.

Step-by-Step Methodology: Low-Loading Suzuki-Miyaura Protocol

This protocol is a self-validating system designed to achieve >90% yield using only 0.1 mol% to 0.5 mol% palladium loading.

Reagents Required:

  • 6-Iodo-2-methyl-1,3-benzothiazole (1.0 equiv, 1.0 mmol)

  • Arylboronic acid or Bpin ester (1.2 equiv, 1.2 mmol)

  • XPhos Pd G3 Precatalyst (0.1 - 0.5 mol%)

  • K₃PO₄ (anhydrous, finely ground) (2.0 equiv, 2.0 mmol)

  • 1,4-Dioxane and Deionized Water (Degassed)

Procedure:

  • Vessel Preparation: Flame-dry a Schlenk tube or a specialized microwave vial equipped with a magnetic stir bar. Backfill with Argon (3 cycles).

  • Solid Reagent Loading: Add 6-Iodo-2-methyl-1,3-benzothiazole, the arylboronic acid, and K₃PO₄ to the vessel.

  • Catalyst Addition: Add the XPhos Pd G3 precatalyst. Causality Note: Adding the precatalyst as a solid ensures it is not prematurely activated before the substrate is present.

  • Solvent Addition & Degassing: Add 4.0 mL of 1,4-Dioxane and 1.0 mL of H₂O (4:1 v/v). Sparge the mixture with Argon for 10 minutes. Causality Note: Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid and oxidation of the electron-rich XPhos ligand.

  • Reaction Execution: Seal the vessel and heat to 80 °C under vigorous stirring (800+ rpm).

    • Self-Validation Check: The solution should turn from a pale yellow to a deep, clear amber. If it turns black, oxygen was present or the ligand degraded.

  • Monitoring: Monitor by LC-MS or TLC after 2 hours. The highly reactive C–I bond should ensure complete consumption of the starting material.

  • Workup & Scavenging: Cool to room temperature. Dilute with Ethyl Acetate (10 mL) and wash with water (2 x 5 mL). To the organic layer, add 5 equivalents (relative to Pd) of a thiol-based silica scavenger. Stir at 50 °C for 2 hours, filter through a pad of Celite, and concentrate in vacuo.

References

  • Source: nih.gov (PMC)
  • Application Notes and Protocols for Suzuki Cross-Coupling Reactions of 4-Bromo-6-methylbenzo[d]thiazole Source: BenchChem URL
  • Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0)
  • Palladium-Catalyzed Coupling of Azoles or Thiazoles with Aryl Thioethers via C–H/C–S Activation Source: ACS Publications URL

Sources

Technical Support Center: Purification of 6-Iodo-2-methyl-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the synthesis and purification of 6-Iodo-2-methyl-1,3-benzothiazole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during the purification of this important synthetic intermediate.

Troubleshooting Guide: Navigating Experimental Challenges

This section addresses specific issues you might encounter during your experiments in a question-and-answer format, providing insights into the underlying causes and actionable solutions.

Question 1: After my reaction work-up, my crude product is a dark, oily residue instead of the expected solid. What are the likely causes and how can I rectify this?

Answer: The observation of a dark, oily crude product when a solid is expected often points to the presence of significant impurities or residual solvent. Several factors could be at play:

  • Incomplete Reaction: The presence of unreacted starting materials or reaction intermediates can result in an impure, non-crystalline final product. It is crucial to monitor the reaction to completion using Thin-Layer Chromatography (TLC).

  • Formation of Colored Byproducts: Side reactions can generate highly colored impurities. For instance, if your synthesis involves a Sandmeyer reaction from an amino-benzothiazole precursor, the decomposition of the intermediate diazonium salt can lead to phenolic and azo-coupled byproducts, which are often dark and tarry.[1]

  • Residual High-Boiling Solvents: Solvents like DMF or DMSO, if used in the reaction, can be challenging to remove completely and may result in an oily residue.

  • Oxidation of Thiol Precursors: If your synthesis starts from a substituted 2-aminothiophenol, oxidation of the thiol group can lead to disulfide byproducts, which can interfere with crystallization.[2][3]

Troubleshooting Workflow:

start Crude product is a dark oil check_tlc Analyze crude product by TLC start->check_tlc incomplete_rxn Incomplete reaction detected check_tlc->incomplete_rxn Starting material present colored_impurities Multiple colored spots on TLC check_tlc->colored_impurities Multiple spots residual_solvent Suspect residual high-boiling solvent check_tlc->residual_solvent Oily consistency with few spots optimize_rxn Optimize reaction conditions (time, temp.) incomplete_rxn->optimize_rxn column_chrom Purify via column chromatography colored_impurities->column_chrom solid_product Obtain solid product column_chrom->solid_product high_vac Dry under high vacuum with gentle heating residual_solvent->high_vac trituration Triturate with a non-polar solvent (e.g., hexane) high_vac->trituration trituration->solid_product

Caption: Troubleshooting workflow for an oily crude product.

Question 2: My ¹H NMR spectrum of the purified product shows multiple signals in the aromatic region and more than one methyl singlet. What are the potential impurities?

Answer: The presence of additional aromatic and methyl signals in the ¹H NMR spectrum of your purified 6-Iodo-2-methyl-1,3-benzothiazole strongly suggests the presence of isomeric impurities. The most common culprits are:

  • Regioisomers: Depending on the synthetic route, particularly in direct iodination of 2-methylbenzothiazole, iodination can occur at other positions on the benzene ring, leading to a mixture of regioisomers.

  • Di-iodinated Byproducts: A frequent side reaction during the iodination of benzothiazoles is over-iodination, which can lead to the formation of di-iodinated species.[1] A notable and sometimes major byproduct is 4,7-diiodo-2-methylbenzothiazole.[1][4]

To confirm the presence of these impurities, a careful analysis of the coupling patterns in the aromatic region of the ¹H NMR and a comparison with literature data for the expected product and potential byproducts is necessary.

Question 3: I am struggling to separate my product from a persistent impurity with a very similar Rf value on TLC. What advanced purification strategies can I employ?

Answer: When standard column chromatography fails to provide adequate separation due to similar polarities of the product and impurities, several alternative or modified techniques can be attempted:

  • Optimize Column Chromatography Conditions:

    • Solvent System: Experiment with different solvent systems. A shallow gradient elution, where the polarity of the eluent is increased very slowly, can often improve the separation of closely eluting compounds.[2]

    • Stationary Phase: While silica gel is standard, for challenging separations, consider using a different stationary phase like alumina (neutral or basic) or a bonded-phase silica.[3]

  • Recrystallization: This is a powerful technique for purifying solid compounds. The key is to find a suitable solvent or solvent system where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurity remains soluble at all temperatures. A trial-and-error approach with small amounts of material is often necessary to identify the optimal solvent.[5][6]

  • Preparative Thin-Layer Chromatography (Prep TLC): For small-scale purifications, preparative TLC can offer higher resolution than column chromatography.

Purification TechniqueKey Considerations
Optimized Column Chromatography Use a long column with a shallow solvent gradient.
Recrystallization Requires finding a suitable solvent where solubility differs significantly between the product and impurity with temperature.
Preparative TLC Ideal for small quantities; allows for precise separation of bands.

Question 4: My product appears pure by TLC, but the yield is consistently low. What are the common pitfalls leading to low yields in this synthesis?

Answer: Low yields can be frustrating and can stem from various factors throughout the synthetic and purification process. Here are some common areas to investigate:

  • Suboptimal Reaction Conditions: The temperature, reaction time, and stoichiometry of reagents are critical. Small-scale trial reactions can help in optimizing these parameters.

  • Purity of Starting Materials: Impurities in the starting materials can lead to side reactions and lower the yield of the desired product. Ensure the purity of your precursors.

  • Product Decomposition: The product may be unstable under the reaction or workup conditions. Monitor the reaction by TLC to check for the appearance of new, lower Rf spots over time, which could indicate degradation.

  • Losses During Work-up and Purification: Significant amounts of product can be lost during extractions if the partitioning between the organic and aqueous layers is not optimal. Similarly, using an inappropriate solvent system for column chromatography can lead to product loss on the column.

Frequently Asked Questions (FAQs)

Q1: What is the expected physical state of 6-Iodo-2-methyl-1,3-benzothiazole?

A1: 6-Iodo-2-methyl-1,3-benzothiazole is a solid at room temperature.[7]

Q2: What are some suitable solvent systems for the recrystallization of 6-Iodo-2-methyl-1,3-benzothiazole?

A2: While the optimal solvent system should be determined experimentally, common choices for recrystallizing benzothiazole derivatives include ethanol, ethanol/water mixtures, or mixtures of a polar solvent like ethyl acetate with a non-polar solvent like hexane.[2] One report mentions obtaining single crystals by slow evaporation from a dichloromethane solution.[8]

Q3: How can I visualize 6-Iodo-2-methyl-1,3-benzothiazole on a TLC plate?

A3: 6-Iodo-2-methyl-1,3-benzothiazole, being an aromatic and conjugated system, can typically be visualized under UV light (254 nm), where it will appear as a dark spot on a fluorescent background.[9][10] Additionally, iodine vapor can be used as a staining agent, which often forms yellow-brown spots with organic compounds.[9][11]

Q4: What are the key safety considerations when handling reagents for the synthesis of 6-Iodo-2-methyl-1,3-benzothiazole?

A4: The specific hazards depend on the synthetic route. However, if using 2-aminothiophenol derivatives, be aware that they are often air-sensitive and have a strong, unpleasant odor; they should be handled in a well-ventilated fume hood.[3] Always consult the Safety Data Sheet (SDS) for all reagents and products. 6-Iodo-2-methyl-1,3-benzothiazole itself is classified as acutely toxic if swallowed.

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography
  • Preparation of the Column:

    • Select a glass column of appropriate size. A general rule of thumb is to use a silica gel to crude product ratio of 30:1 to 100:1 by weight.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pack the column by pouring the slurry and allowing the solvent to drain, gently tapping the column to ensure even packing. Do not let the silica gel run dry.

  • Loading the Sample:

    • Dissolve the crude product in a minimal amount of the appropriate solvent (ideally the eluent).

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then evaporating the solvent.

    • Carefully add the sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting with the chosen solvent system, starting with a low polarity and gradually increasing it if necessary.

    • Collect fractions and monitor their composition by TLC.

  • Isolation of the Product:

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: General Procedure for Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a test solvent. Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a flask, add the crude product and the minimum amount of the hot recrystallization solvent required to fully dissolve it.

  • Decolorization (if necessary): If the solution is colored due to impurities, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath can promote crystallization.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.

Logical Relationships in Purification

start Crude 6-Iodo-2-methyl-1,3-benzothiazole tlc_analysis TLC Analysis start->tlc_analysis single_spot Single major spot observed? tlc_analysis->single_spot recrystallization Recrystallization single_spot->recrystallization Yes column_chromatography Column Chromatography single_spot->column_chromatography No pure_product Pure Product recrystallization->pure_product multiple_spots Multiple spots observed column_chromatography->pure_product

Caption: Decision workflow for purification strategy.

References

  • TLC stains. Available at: [Link]

  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. Available at: [Link]

  • Nichols, L. (2022). 2.3F: Visualizing TLC Plates. Chemistry LibreTexts. Available at: [Link]

  • TLC Visualization Techniques. Scribd. Available at: [Link]

  • Čičak, M., Cindrić, M., & Matković-Čalogović, D. (2011). 6-Iodo-2-methyl-1,3-benzothiazole. Acta Crystallographica Section E: Structure Reports Online, 67(3), o620. Available at: [Link]

  • Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Arabian Journal of Chemistry. Available at: [Link]

  • Synthesis, Antiproliferative Evaluation and QSAR Analysis of Novel Halogen- and Amidino-Substituted Benzothiazoles and Benzimidazoles. MDPI. Available at: [Link]

  • SUPPLEMENTARY INFORMATION. Available at: [Link]

  • Detection and Visualization Methods Used in Thin-Layer Chromatography. ResearchGate. Available at: [Link]

  • Gregory, R. V., & Daniel, J. W. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2154–2157. Available at: [Link]

  • How to detect compounds on TLC plates?. Filterbio. Available at: [Link]

  • How to recrystallize an oily compound?. ResearchGate. Available at: [Link]

  • UV/chlorine process for degradation of benzothiazole and benzotriazole in water: Efficiency, mechanism and toxicity evaluation. PubMed. Available at: [Link]

  • Question Regarding Recrystallization. Reddit. Available at: [Link]

  • Summary of Common Crystallization Solvents. Available at: [Link]

  • Direct Iodination of Electron-Deficient Benzothiazoles: Rapid Access to Two-Photon Absorbing Fluorophores with Quadrupolar D-pi-. Zenodo. Available at: [Link]

  • 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization. MDPI. Available at: [Link]

  • 6-Iodo-2-methyl-1,3-benzothia-zole. PubMed. Available at: [Link]

  • Iodine-Mediated Intramolecular Oxidative Cyclization of 2-(Styrylthio)anilines: Synthesis of 2-Substituted Benzothiazoles. Organic Chemistry Portal. Available at: [Link]

  • Direct Iodination of Electron-Deficient Benzothiazoles: Rapid Access to Two-Photon Absorbing Fluorophores with Quadrupolar D-π-A-π-D Architecture and Tunable Heteroaromatic Core. ACS Publications. Available at: [Link]

  • Chlorination of benzothiazoles and benzotriazoles and transformation products identification by LC-HR-MS/MS. ResearchGate. Available at: [Link]

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI. Available at: [Link]

  • Advanced treatment of benzothiazole contaminated waters: comparison of O3, AC, and O3/AC processes. PubMed. Available at: [Link]

  • Benzothiazole derivative compounds, compositions and uses. Google Patents.
  • Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO. PubMed Central. Available at: [Link]

  • 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization. PubMed Central. Available at: [Link]

Sources

Troubleshooting oxidative addition steps with 6-Iodo-2-methyl-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Subject: Troubleshooting Oxidative Addition & Cross-Coupling Failures

Status: Open | Priority: High | Agent: Senior Application Scientist

Executive Summary: The Substrate Profile

You are encountering difficulties with 6-Iodo-2-methyl-1,3-benzothiazole . While the C6-Iodine bond appears to be a standard aryl halide electrophile, this substrate presents a "Trojan Horse" of chemical challenges.

The benzothiazole core is electron-deficient, theoretically accelerating oxidative addition (OA) to Pd(0). However, the N3 nitrogen and S1 sulfur atoms are potent Lewis bases that can displace ligands, leading to catalyst arrest. Furthermore, the C2-methyl group is not inert; it possesses benzylic-like acidity and susceptibility to radical abstraction, creating a secondary failure mode often mistaken for catalyst death.

Diagnostic Module: Why is my reaction failing?

Use this decision matrix to identify your specific failure mode before proceeding to the solutions.

TroubleshootingFlow Start START: Low Yield / No Product CheckSM Analyze Crude Mixture (LCMS/NMR) Start->CheckSM Result1 Starting Material (SM) Remains Unchanged CheckSM->Result1 > 80% SM Recov. Result2 SM Consumed -> Complex Mixture / Tars CheckSM->Result2 < 10% SM Recov. Result3 De-iodinated Product (2-methyl-1,3-benzothiazole) CheckSM->Result3 Clean Byproduct Issue1 ISSUE: Catalyst Poisoning (Coordination Arrest) Result1->Issue1 Issue2 ISSUE: C2-Methyl Activation (Base/Radical Side Rxn) Result2->Issue2 Issue3 ISSUE: Protodehalogenation (Hydride Source Present) Result3->Issue3

Figure 1: Diagnostic flow for categorizing reaction failure based on crude analysis.

Technical Deep Dive & Solutions
Issue A: The "Coordination Trap" (Catalyst Poisoning)

Symptoms: Reaction stalls immediately. High recovery of starting material. Mechanism: The benzothiazole nitrogen (N3) is a soft base. In the absence of sterically bulky ligands, the substrate coordinates to the Pd(II) center after oxidative addition (or even to Pd(0) before OA), forming a stable, unreactive "off-cycle" resting state [1]. This prevents transmetallation.

The Fix: Ligand Sterics & Chelation You must make the catalyst "slippery" to the nitrogen lone pair but active toward the C-I bond.

ParameterRecommendationScientific Rationale
Ligand Class Biaryl Phosphines (Buchwald) Ligands like XPhos or SPhos provide extreme steric bulk.[1] This prevents the N-atom of the benzothiazole from binding to the Pd center, forcing the reaction down the catalytic cycle [2].
Alternative Bis-phosphines (Chelating) Xantphos or DPEphos .[2] Large bite angles favor reductive elimination, but their rigidity also discourages the formation of bis-heterocycle complexes.
Pre-catalyst Pd(II) Pre-catalysts Use Pd(dba)₂ or G3/G4 Palladacycles . Avoid Pd(PPh₃)₄; the PPh₃ ligands are too labile and will be displaced by the benzothiazole nitrogen.
Issue B: The C2-Methyl Liability (Side Reactions)

Symptoms: Black reaction mixture, polymerization, or formation of aldehydes (if O₂ is present). Mechanism: The protons on the C2-methyl group are acidified by the electron-withdrawing benzothiazole ring (


). Strong bases (e.g., NaOtBu, KHMDS) can deprotonate this position, leading to condensation side reactions. Additionally, this position is susceptible to radical abstraction if the reaction temperature is too high or if radical scavengers are absent [3].

The Fix: Base & Environment Control

  • Switch Bases: Move from alkoxides to Carbonates (Cs₂CO₃, K₂CO₃) or Phosphates (K₃PO₄) . These are strong enough for the Suzuki/Buchwald cycle but kinetically slower to deprotonate the C2-methyl group.

  • Solvent Choice: If using carbonates, use 1,4-Dioxane or Toluene with a small amount of water (or wet solvent) to solubilize the inorganic base, rather than using DMF/DMSO which can accelerate base-mediated decomposition.

Issue C: Solubility Limits

Symptoms: Inconsistent conversion, precipitation. Data: 6-Iodo-2-methyl-1,3-benzothiazole is a planar, crystalline solid.[3]

SolventSolubility RatingNotes
Toluene ModerateGood for high temp, but may require heating to dissolve initially.
DMF/DMAc HighExcellent solubility, but difficult to remove; promotes base-mediated side reactions.
THF/Dioxane GoodBest balance. Dioxane allows higher temps (101°C) than THF (66°C).
Mechanistic Visualization

The following diagram illustrates the competition between the productive Oxidative Addition pathway and the non-productive Coordination pathway.

Mechanism Pd0 Pd(0)L Active Catalyst CoordComplex DEAD END: Pd(L)(Substrate)₂ (N-Coordination) Pd0->CoordComplex Low Steric Ligand (PPh3) OA_Complex Oxidative Addition Complex (Ar-Pd-I) Pd0->OA_Complex Bulky Ligand (XPhos) Substrate 6-Iodo-2-methyl- benzothiazole Substrate->Pd0 Mix Product Cross-Coupled Product OA_Complex->Product Transmetallation & Red. Elim.

Figure 2: The "Fork in the Road." Without bulky ligands, the equilibrium favors the red path (N-coordination), effectively poisoning the catalyst.

Validated Experimental Protocol

Protocol: Suzuki-Miyaura Coupling of 6-Iodo-2-methyl-1,3-benzothiazole Use this protocol to benchmark your reagents.

Reagents:

  • Substrate: 1.0 equiv (275 mg, 1.0 mmol)

  • Boronic Acid: 1.5 equiv[1]

  • Catalyst: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%)

    • Note: Pre-complexing Pd and Ligand in solvent for 5 mins is recommended.

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: 1,4-Dioxane : Water (10:1 ratio) [0.2 M concentration]

Procedure:

  • Charge: Add substrate, boronic acid, K₃PO₄, and XPhos to a vial equipped with a stir bar.

  • Purge: Seal and purge with Argon/N₂ for 5 minutes.

  • Solvent: Add degassed Dioxane/Water mixture.[1]

  • Catalyst: Add Pd(OAc)₂ quickly under positive inert gas pressure (or add as a solution).

  • Heat: Stir vigorously at 80°C for 4-12 hours.

    • Warning: Do not exceed 100°C initially to avoid C2-methyl radical degradation.

  • Monitor: Check LCMS at 1 hour. If SM is consumed but no product forms, check for homocoupling of the boronic acid (indicates OA failed and Boron consumed itself).

References
  • Catalyst Deactivation by Heterocycles

    • Guram, A. S., et al. "New Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of Organic Chemistry, 2007.[4]

    • Insight: Establishes that N-containing heterocycles can displace phosphines, requiring bulky ligands to maintain the active cycle.
  • Benzothiazole Synthesis & Coupling

    • Itoh, T., & Mase, T. "A Novel Practical Synthesis of Benzothiazoles via Pd-Catalyzed Thiol Cross-Coupling."[4] Organic Letters, 2007.[4]

    • Insight: Demonstrates Pd-catalyzed methods on this specific scaffold and highlights sensitivity to basic conditions.
  • Reactivity of 2-Methylbenzothiazoles

    • Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation. The Journal of Physical Chemistry A, 2015.
    • Insight: Details the radical susceptibility of the C2-methyl group and oxidation p

Sources

Technical Support Center: Minimizing Homocoupling with 6-Iodo-2-methyl-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for cross-coupling reactions involving 6-Iodo-2-methyl-1,3-benzothiazole . As a highly electron-deficient aryl iodide, this substrate presents unique kinetic challenges in palladium-catalyzed workflows (such as Suzuki-Miyaura, Sonogashira, and Stille couplings).

This guide is designed for researchers and drug development professionals. It moves beyond basic troubleshooting to explain the causality behind side reactions, providing self-validating protocols to ensure high-fidelity carbon-carbon bond formation.

Mechanistic Overview: The Homocoupling Problem

To solve homocoupling, we must first understand the kinetic imbalances in the catalytic cycle. 6-Iodo-2-methyl-1,3-benzothiazole undergoes extremely rapid oxidative addition due to the electron-withdrawing nature of the benzothiazole core [1]. If the subsequent transmetalation step is comparatively slow, the highly reactive Ar-Pd(II)-I intermediate accumulates. This accumulation, especially in the presence of trace oxygen or unoptimized Pd(II) precatalysts, triggers an off-cycle pathway where two aryl groups coordinate to the same palladium center, followed by reductive elimination to form the undesired biaryl dimer [2].

CatalyticCycle Pd0 Active Pd(0) Catalyst OxAdd Oxidative Addition (Extremely Fast) Pd0->OxAdd + 6-Iodo-2-methylbenzothiazole PdII_Ar Ar-Pd(II)-I Intermediate (Accumulation Point) OxAdd->PdII_Ar Transmet Transmetalation (Rate-Limiting) PdII_Ar->Transmet + Nucleophile (e.g., Boronic Acid) HomocouplingPath Homocoupling Pathway (O2 ingress / Pd(II) excess) PdII_Ar->HomocouplingPath + Ar-I / Trace O2 RedElim Reductive Elimination Transmet->RedElim RedElim->Pd0 Regenerate Pd(0) Product Desired Cross-Coupled Product RedElim->Product Dimer Biaryl Dimer (Undesired) HomocouplingPath->Dimer

Catalytic cycle showing competition between desired cross-coupling and undesired homocoupling.

Frequently Asked Questions (Mechanistic Insights & Causality)

Q1: Why does 6-Iodo-2-methyl-1,3-benzothiazole form so much biaryl dimer compared to standard aryl bromides? A1: The electron-deficient nature of the benzothiazole ring significantly lowers the activation energy for oxidative addition [1]. Because the C-I bond is already highly reactive, the palladium catalyst rapidly consumes the starting material, saturating the solution with the Ar-Pd(II)-I intermediate. If the nucleophile (e.g., boronic acid) is not activated quickly enough by the base, this intermediate undergoes a secondary transmetalation with another molecule of the aryl iodide or a disproportionation event, leading to homocoupling.

Q2: I am using Pd(OAc)₂ as my catalyst. Could this be causing the issue? A2: Yes. Pd(OAc)₂ is a Pd(II) precatalyst. To enter the cross-coupling cycle, it must first be reduced to Pd(0) in situ. During this initial reduction phase, the Pd(II) species can directly mediate the stoichiometric homocoupling of your organometallic coupling partner or the aryl iodide[2]. Action: Switch to a well-defined Pd(0) source, such as Pd₂(dba)₃ or Pd(PPh₃)₄, to bypass this problematic reduction step [3].

Q3: How critical is deoxygenation, really? A3: It is the single most critical parameter. Dissolved oxygen acts as an oxidant that rapidly converts active Pd(0) species back into Pd(II) complexes without an aryl ligand [4]. These "naked" Pd(II) species act as potent stoichiometric homocoupling agents. Rigorous exclusion of oxygen via subsurface sparging or freeze-pump-thaw cycles is mandatory, not optional [2].

Q4: How can I adjust my ligand to outcompete the homocoupling pathway? A4: You must accelerate the transmetalation and reductive elimination steps to prevent the Ar-Pd(II)-I intermediate from lingering. Bulky, electron-rich ligands (such as XPhos, SPhos, or P(t-Bu)₃) sterically force the palladium center to undergo rapid reductive elimination, effectively "pushing" the catalytic cycle forward and sterically hindering the coordination of a second bulky benzothiazole molecule [3].

Quantitative Optimization Data

The following table synthesizes expected outcomes based on systematic variations in reaction conditions for the Suzuki-Miyaura coupling of 6-Iodo-2-methyl-1,3-benzothiazole.

Catalyst / Ligand SystemAtmosphere PrepBase / SolventCross-Product Yield (%)Homocoupling Dimer (%)Causality / Rationale
Pd(OAc)₂ / PPh₃Brief N₂ FlushK₂CO₃ / THF:H₂O45%35%Pd(II) precatalyst and O₂ ingress drive massive homocoupling.
Pd(PPh₃)₄ (Pd(0))15 min N₂ SpargeK₂CO₃ / THF:H₂O68%18%Pd(0) eliminates initial reduction-driven homocoupling; PPh₃ is too slow for transmetalation.
Pd₂(dba)₃ / XPhosFreeze-Pump-ThawK₃PO₄ / Dioxane:H₂O92% <3% Bulky ligand accelerates reductive elimination; strict O₂ exclusion prevents Pd(0) oxidation.
Pd₂(dba)₃ / XPhosFreeze-Pump-ThawKOtBu / Toluene55%15% (Dehalogenation)Strong base (KOtBu) causes competitive dehalogenation/protodeiodination of the substrate [5].

Troubleshooting Decision Tree

Use the following logical matrix to diagnose and resolve persistent homocoupling in your specific workflow.

TroubleshootingTree Start Homocoupling > 5% Detected CheckAtm Is the solvent rigorously degassed? Start->CheckAtm FixAtm Action: Perform 3x Freeze-Pump-Thaw cycles CheckAtm->FixAtm No CheckCat Is a Pd(II) precatalyst used? CheckAtm->CheckCat Yes FixCat Action: Switch to Pd(0) (e.g., Pd2(dba)3) CheckCat->FixCat Yes CheckConc Is the Ar-I concentration high? CheckCat->CheckConc No FixConc Action: Syringe-pump addition of Ar-I over 2h CheckConc->FixConc Yes

Decision tree for diagnosing and resolving homocoupling in benzothiazole cross-couplings.

Self-Validating Experimental Protocol

To ensure reproducibility and minimize homocoupling, follow this advanced, self-validating protocol for the Suzuki-Miyaura coupling of 6-Iodo-2-methyl-1,3-benzothiazole. This protocol utilizes syringe-pump addition to artificially keep the concentration of the highly reactive aryl iodide low, starving the homocoupling pathway.

Materials Required:
  • Electrophile: 6-Iodo-2-methyl-1,3-benzothiazole (1.0 equiv, 1.0 mmol)

  • Nucleophile: Arylboronic acid (1.2 equiv, 1.2 mmol)

  • Catalyst: Pd₂(dba)₃ (0.02 equiv, 2 mol%)

  • Ligand: XPhos (0.08 equiv, 8 mol%)

  • Base: K₃PO₄ (2.0 equiv, 2.0 mmol)

  • Solvent: 1,4-Dioxane / H₂O (4:1 ratio, 10 mL total)

Step-by-Step Methodology:
  • Rigorous Solvent Degassing (The Foundation):

    • Prepare the 1,4-Dioxane/H₂O mixture in a Schlenk flask.

    • Perform three consecutive Freeze-Pump-Thaw cycles. Alternatively, sparge the solvent with ultra-high-purity Argon through a submerged needle for a minimum of 45 minutes. Causality: Removes dissolved O₂ that oxidizes Pd(0) to homocoupling-active Pd(II).

  • Catalyst & Nucleophile Activation (Inert Atmosphere):

    • In a glovebox or under strict Schlenk conditions, add Pd₂(dba)₃, XPhos, the arylboronic acid, and K₃PO₄ to a dry reaction flask equipped with a magnetic stir bar.

    • Add 8 mL of the degassed solvent mixture. Stir at room temperature for 10 minutes to allow the active Pd(0)-XPhos complex to form.

  • Controlled Electrophile Addition (Kinetic Control):

    • Dissolve 6-Iodo-2-methyl-1,3-benzothiazole in the remaining 2 mL of degassed 1,4-Dioxane.

    • Heat the main reaction flask to 80 °C.

    • Using a syringe pump, add the aryl iodide solution dropwise over 2 hours . Causality: By keeping the steady-state concentration of the highly reactive benzothiazole low, the rate of oxidative addition matches the rate of transmetalation, preventing the buildup of Ar-Pd(II)-I.

  • Self-Validation Checkpoint (TLC/GC-MS):

    • Validation Step: 30 minutes after the syringe pump finishes, extract a 50 µL aliquot under Argon. Quench with EtOAc/H₂O.

    • Run GC-MS. You should observe <2% of the 6,6'-bi(2-methylbenzothiazole) dimer. If dimer formation is >5%, your solvent degassing was insufficient, or oxygen ingress occurred during sampling.

  • Workup and Purification:

    • Cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry over anhydrous Na₂SO₄.

    • Concentrate under reduced pressure and purify via silica gel column chromatography.

References

  • Direct Iodination of Electron-Deficient Benzothiazoles: Rapid Access to Two-Photon Absorbing Fluorophores with Quadrupolar D-π-A-π-D Architecture and Tunable Heteroaromatic Core. Organic Letters - ACS Publications. Available at:[Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy. Organic Process Research & Development - ACS Publications. Available at:[Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications (RSC Publishing). Available at:[Link]

Recrystallization solvents for high-purity 6-Iodo-2-methyl-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Iodo-2-methyl-1,3-benzothiazole (CAS: 68867-20-9) is a critical intermediate, particularly in the synthesis of amyloid imaging agents like [¹¹C]Flutemetamol and other benzothiazole-based radiotracers. Achieving high purity (>99%) is non-negotiable, as trace sulfur-containing impurities or regioisomers can catastrophically interfere with downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Sonogashira coupling).

This guide moves beyond generic textbook advice, addressing the specific physicochemical behavior of the iodobenzothiazole scaffold. We focus on overcoming common pitfalls such as "oiling out," persistent coloration, and melting point discrepancies.

Solvent Selection & Strategy

Q: What is the primary solvent system for routine purification?

A: Absolute Ethanol (EtOH) or Ethanol/Water mixtures.

Why? Benzothiazoles possess a fused benzene-thiazole ring system that is moderately lipophilic but retains polar character due to the nitrogen and sulfur atoms.

  • Mechanism: Ethanol provides the ideal "Goldilocks" polarity. At boiling point (78°C), the dipole-dipole interactions of ethanol overcome the crystal lattice energy of the benzothiazole. Upon cooling, the disruption of these interactions forces the hydrophobic iodinated aromatic rings to stack (pi-pi interactions), excluding polar impurities like unreacted amines or inorganic salts.

  • Protocol: Dissolve the crude solid in boiling absolute ethanol (approx. 10-15 mL per gram). If the solution is dark, treat with activated carbon. If crystallization is slow, add warm water dropwise until slight turbidity persists, then cool slowly.

Q: I need "Analytical Grade" purity for X-ray or Reference Standards. Ethanol isn't working.

A: Switch to a Dichloromethane (DCM) / Hexane layering system or Slow Evaporation.

Why? Single-crystal X-ray diffraction studies of this specific compound have successfully utilized slow evaporation of Dichloromethane .[1]

  • Mechanism: DCM is an excellent solvent for the halogenated benzothiazole due to high polarizability. Hexane acts as an anti-solvent.

  • Protocol: Dissolve the compound in a minimum volume of DCM. Carefully layer 2-3 equivalents of Hexane on top without mixing. Cover with parafilm (poke small holes) and allow to stand undisturbed for 24-48 hours. This method minimizes solvent inclusion and yields high-density crystals.

Technical Data & Specifications

Solvent Properties Table
Solvent SystemRoleBoiling Point (°C)SuitabilityNotes
Ethanol (Abs.) Primary78.4Excellent Best balance of yield and purity. Green solvent.
EtOH : H₂O (9:1) Alternative~78Good Use if "oiling out" occurs in pure EtOH.
DCM High Purity39.6Specific For growing single crystals (slow evaporation).
Ethyl Acetate Wash77.1Moderate Good for triturating sticky solids; less effective for bulk recrystallization.
Hexane Anti-solvent68.0Auxiliary Used to force precipitation from DCM or EtOAc.
Melting Point Discrepancy Note

Users often report confusion regarding the melting point.

  • Literature Range A: 110–112°C (Commonly observed for recrystallized solid).

  • Literature Range B: 134–137°C (Cited in some databases, potentially referring to a different polymorph or high-vacuum boiling point error).

  • Guidance: Expect a sharp melt between 110–115°C . A range >2°C indicates occlusion of solvent or impurities.

Step-by-Step Protocol: The "Ethanol Reflux" Method

This protocol is designed to remove the most common impurity: 2-amino-5-iodothiophenol disulfide (oxidation byproduct).

  • Preparation: Place crude 6-iodo-2-methyl-1,3-benzothiazole (e.g., 5.0 g) in a 100 mL round-bottom flask.

  • Dissolution: Add Absolute Ethanol (50 mL). Add a magnetic stir bar.

  • Heating: Heat to reflux (approx. 80°C) using an oil bath.

    • Checkpoint: If solid does not dissolve completely, add EtOH in 5 mL increments. Total volume should not exceed 15 mL/g.

  • Carbon Treatment (Critical for Color): If the solution is amber/brown (indicating sulfur oxidation products), remove from heat, add Activated Carbon (0.25 g) , and reflux for 5 minutes.

  • Hot Filtration: Filter the hot solution through a pre-warmed Celite pad or sintered glass funnel to remove carbon/insolubles.

  • Crystallization:

    • Allow filtrate to cool to room temperature slowly (over 1 hour).

    • Transfer to an ice bath (0-4°C) for another hour.

    • Troubleshooting: If no crystals form, scratch the glass surface with a spatula or add a single "seed" crystal.

  • Isolation: Filter the white/off-white needles using vacuum filtration.

  • Washing: Wash the cake with cold Ethanol (5-10 mL).

  • Drying: Dry under high vacuum at 40°C for 4 hours.

Troubleshooting & FAQs

Q: My product is "oiling out" (forming a liquid blob) instead of crystallizing.

Diagnosis: The solution is too concentrated, or the temperature dropped too fast (supersaturation shock). Fix:

  • Re-heat the mixture until the oil redissolves.

  • Add a small amount of extra solvent (Ethanol).

  • The "Cloud Point" Trick: Add warm water dropwise to the hot solution until it turns slightly cloudy, then add one drop of ethanol to clear it.

  • Allow to cool very slowly (wrap the flask in a towel to insulate).

Q: The crystals are yellow/brown even after recrystallization.

Diagnosis: Trace iodine or sulfur-based oligomers are trapped in the crystal lattice. Fix: Perform a Trituration before recrystallization.

  • Suspend the solid in cold Hexane or Pentane .

  • Stir vigorously for 20 minutes.

  • Filter.[2][3] The non-polar colored impurities often stay in the hexane, while the benzothiazole remains solid.

  • Proceed with Ethanol recrystallization.[4]

Q: I have a "Ghost Peak" in my HPLC at RRT 0.9.

Diagnosis: This is likely the 4-iodo regioisomer or unreacted 2-methyl-1,3-benzothiazole . Fix: Ethanol alone may not separate regioisomers efficiently due to similar polarity.

  • Strategy: Switch to Column Chromatography (Silica gel, Hexane:Ethyl Acetate 9:1) for the initial cleanup, then recrystallize the main fraction to remove silica leachables.

Visual Workflow

The following diagram illustrates the decision logic for solvent selection and impurity removal.

Recrystallization_Workflow Start Crude 6-Iodo-2-methyl-1,3-benzothiazole Check_Color Is crude solid dark/brown? Start->Check_Color Trituration Triturate with Cold Hexane (Remove surface impurities) Check_Color->Trituration Yes Dissolve Dissolve in Boiling Ethanol (15 mL/g) Check_Color->Dissolve No Trituration->Dissolve Carbon Add Activated Carbon (Filter hot) Dissolve->Carbon If solution colored Cooling Slow Cooling to RT Dissolve->Cooling If clear Carbon->Cooling Check_Result Observation? Cooling->Check_Result Oiling Oiling Out Check_Result->Oiling Crystals Crystals Formed Check_Result->Crystals Remedy_Oil Reheat + Add Ethanol OR Add Seed Crystal Oiling->Remedy_Oil Final_Wash Filter & Wash with Cold EtOH Crystals->Final_Wash Remedy_Oil->Cooling

Caption: Decision tree for the purification of 6-Iodo-2-methyl-1,3-benzothiazole, addressing color impurities and oiling-out phenomena.

References

  • Crystallographic Structure & Purification: Title: 6-Iodo-2-methyl-1,3-benzothiazole.[4][5][6] Source: Acta Crystallographica Section E: Structure Reports Online (2011). Context: Describes the isolation of single crystals via slow evaporation of dichloromethane. URL:[Link]

  • General Benzothiazole Synthesis & Properties: Title: Synthesis and evaluation of 11C-labeled 6-substituted 2-arylbenzothiazoles as amyloid imaging agents. Source: Journal of Medicinal Chemistry (2003).[7] Context: Establishes the role of this intermediate in radiotracer development and purification standards. URL:[Link][7]

Sources

Technical Support Center: Stability and Reactivity of 6-Iodo-2-methyl-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 6-Iodo-2-methyl-1,3-benzothiazole. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this versatile building block in their synthetic endeavors. Our goal is to provide in-depth, field-proven insights into the stability of this reagent, particularly under the basic reaction conditions frequently employed in modern organic synthesis. This resource addresses common challenges and provides robust troubleshooting strategies in a direct question-and-answer format to ensure the success of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section directly addresses specific issues you might encounter during your experiments. Each answer is grounded in fundamental chemical principles and supported by practical, actionable advice.

Question 1: I am planning several cross-coupling reactions (Suzuki, Buchwald-Hartwig) with 6-Iodo-2-methyl-1,3-benzothiazole. What are the primary stability concerns I should be aware of when selecting a base?

Answer:

This is an excellent starting point, as proactive consideration of your substrate's stability is critical for success. For 6-Iodo-2-methyl-1,3-benzothiazole, there are two primary sites of reactivity that can be problematic under basic conditions, aside from the desired C-I bond activation:

  • The 2-Methyl Group: The protons on the methyl group at the C2 position are significantly more acidic than a typical aryl methyl group. This is due to the electron-withdrawing nature of the thiazole ring and the ability of the resulting carbanion to be stabilized.[1][2] Strong bases can deprotonate this position, leading to unwanted side reactions.

  • The Benzothiazole Ring System: The benzothiazole core is generally robust. However, under harsh conditions, particularly with strong aqueous bases at elevated temperatures, the thiazole ring can be susceptible to nucleophilic attack and subsequent ring-opening, often forming disulfide byproducts.[2][3][4]

For most standard palladium-catalyzed cross-coupling reactions conducted in anhydrous organic solvents, ring-opening is a minor concern. The most immediate challenge is managing the reactivity of the 2-methyl group, especially when using very strong bases. The C-I bond is highly reactive and well-suited for cross-coupling, making it the desired reaction pathway.

Question 2: My Buchwald-Hartwig amination using sodium tert-butoxide (NaOt-Bu) is giving low yields of the desired amine along with a complex mixture of byproducts. What is likely happening to my starting material?

Answer:

This is a classic issue when using strongly basic, sterically hindered alkoxides like NaOt-Bu with this substrate. The primary culprit is the deprotonation of the 2-methyl group, which competes with, or even outpaces, the desired catalytic cycle of the amination.

Causality: The pKa of the 2-methyl protons on a benzothiazole is low enough to be readily abstracted by NaOt-Bu. This generates a reactive nucleophilic species, the (6-Iodo-1,3-benzothiazol-2-yl)methanide anion. This intermediate can then engage in several detrimental side reactions:

  • Reaction with Starting Material: The anion can potentially react with another molecule of the starting material.

  • Aldol-type Condensations: If any trace aldehyde or ketone impurities are present (e.g., from the solvent), this anion can initiate condensation reactions.[1]

  • Catalyst Inhibition: The generated species may interact with the palladium catalyst in an unproductive manner.

The result is a low yield of your target arylamine and the formation of a complex product mixture that is often difficult to purify.

  • Switch to a Weaker, Non-Nucleophilic Base: The most effective solution is to change your base. For Buchwald-Hartwig aminations, a progression from weaker to stronger bases is recommended until reactivity is observed.[5] Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent alternatives that are typically strong enough to facilitate the C-N coupling without significantly deprotonating the 2-methyl group.[5][6]

  • Lower the Reaction Temperature: If you must use a stronger base, lowering the reaction temperature can sometimes temper the rate of the undesired deprotonation relative to the productive catalytic cycle.

  • Use a Pre-catalyst: Employing a well-defined palladium pre-catalyst can sometimes lead to faster C-N bond formation, which can outcompete the substrate degradation pathway.

Start 6-Iodo-2-methyl- 1,3-benzothiazole Base Strong Base (e.g., NaOt-Bu) Deprotonation Deprotonation at C2-Methyl (Primary Side Reaction) Base->Deprotonation Fast Coupling Desired Cross-Coupling (e.g., Buchwald-Hartwig) Base->Coupling Slower / Desired RingOpening Ring Opening (Harsh Aqueous Conditions) Base->RingOpening Rare in anhydrous solvent ProtoDeiodination Proto-deiodination (H⁺ Source) Base->ProtoDeiodination Possible

Caption: Key reaction pathways for 6-Iodo-2-methyl-1,3-benzothiazole with a strong base.

Question 3: My Suzuki-Miyaura coupling is sluggish, and I'm observing significant amounts of 2-methyl-1,3-benzothiazole (the de-iodinated product) in my crude NMR. How can I improve the yield and prevent this side reaction?

Answer:

This issue points to two common problems in cross-coupling: a suboptimal base/solvent system and a competitive proto-deiodination pathway.

Proto-deiodination is the replacement of the iodine atom with a hydrogen atom. This side reaction can be promoted by several factors, including the presence of water or other protic sources, extended reaction times, and certain palladium-hydride species that can form during the catalytic cycle.

Start Low Yield / Sluggish Suzuki Reaction CheckBase Is the base strong enough and soluble? Start->CheckBase YesBase Yes CheckBase->YesBase NoBase No CheckBase->NoBase Poor solubility or too weak CheckSolvent Is the solvent appropriate? (e.g., Dioxane, Toluene, DMF) YesBase->CheckSolvent ScreenBases Screen Bases: K₃PO₄, Cs₂CO₃, K₂CO₃ NoBase->ScreenBases ScreenBases->CheckSolvent YesSolvent Yes CheckSolvent->YesSolvent NoSolvent No CheckSolvent->NoSolvent CheckTemp Is temperature optimal? (Typically 80-110 °C) YesSolvent->CheckTemp ScreenSolvents Try alternative solvent (e.g., Toluene/H₂O, Dioxane/H₂O) NoSolvent->ScreenSolvents ScreenSolvents->CheckTemp YesTemp Yes CheckTemp->YesTemp NoTemp No CheckTemp->NoTemp CheckLigand Consider alternative ligand (e.g., SPhos, XPhos) YesTemp->CheckLigand OptimizeTemp Increase temperature in increments of 10 °C NoTemp->OptimizeTemp OptimizeTemp->CheckLigand Success Reaction Optimized CheckLigand->Success

Caption: Decision workflow for troubleshooting a low-yielding Suzuki-Miyaura coupling reaction.

The choice of base is paramount. A base that is too weak or poorly soluble will result in a slow reaction, giving proto-deiodination more time to occur.

BaseStrengthCommon SolventsRemarks
K₂CO₃ ModerateToluene/H₂O, DMFA standard choice, but can be slow. Often requires aqueous conditions for solubility and activity.
Cs₂CO₃ StrongDioxane, Toluene, DMFMore soluble in organic solvents than K₂CO₃. Often provides faster reaction rates.
K₃PO₄ StrongDioxane, TolueneAn excellent choice for sensitive substrates. Generally provides high yields and minimizes side reactions.
NaOt-Bu Very StrongDioxane, THF, TolueneNot recommended for this substrate due to high risk of deprotonating the 2-methyl group.

To efficiently find the optimal conditions, a parallel screen is recommended.

  • Setup: In separate reaction vials, add 6-Iodo-2-methyl-1,3-benzothiazole (1.0 eq.), your boronic acid partner (1.2 eq.), and the palladium catalyst/ligand system (e.g., Pd(OAc)₂ (2 mol%) and SPhos (4 mol%)).

  • Base Addition: To each vial, add a different base (2.0 eq.):

    • Vial 1: K₂CO₃

    • Vial 2: Cs₂CO₃

    • Vial 3: K₃PO₄

  • Solvent and Reaction: Add anhydrous dioxane (to 0.2 M concentration). Degas the vials with argon, seal, and heat to 100 °C.

  • Monitoring: Monitor each reaction by TLC or LC-MS at 1h, 4h, and 12h to determine the rate of conversion and formation of the de-iodinated byproduct.

  • Analysis: The condition that gives the fastest conversion to the desired product with the least amount of 2-methyl-1,3-benzothiazole formation is the optimal choice.

References

  • Benachenhou, F., Mimouni, N., Mederbel, Y., & Kaïd Slimane, R. (2010). Hydrolysis study: Synthesis of novel styrenic Schiff bases derived from benzothiazole. Journal of the Serbian Chemical Society.
  • Various Authors. (n.d.). 2-Methylbenzothiazole | Request PDF. ResearchGate. Available at: [Link]

  • BenchChem Technical Support Team. (2025). Common side reactions in the synthesis of iodinated benzothiazoles. BenchChem.
  • Gong, Z., et al. (2023). Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO. The Journal of Physical Chemistry A. Available at: [Link]

  • Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry. Science of Synthesis, Georg Thieme Verlag. Available at: [Link]

  • Piras, L., et al. (2022). Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold Bearing a Five-Membered Ring System. Molecules. Available at: [Link]

  • SFERA. (2020). Design, Synthesis and Evaluation of Benzothiazole Derivatives as Multifunctional Agents. Available at: [Link]

  • Buchwald, S. L., & Hartwig, J. F. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Hoan, D. Q., et al. (2022). Synthesis of some benzo[d]thiazole derivatives via suzuki cross- coupling reaction. HPU2 Journal of Science and Technology.

Sources

Technical Support Center: Overcoming Steric Hindrance in 6-Iodo-2-methyl-1,3-benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-iodo-2-methyl-1,3-benzothiazole derivatives. This guide provides in-depth troubleshooting advice and practical protocols to address the unique challenges posed by this sterically hindered scaffold, particularly in palladium-catalyzed cross-coupling reactions.

The 6-iodo-2-methyl-1,3-benzothiazole core is a valuable building block in medicinal chemistry, appearing in compounds with a wide range of biological activities, including anticancer and antimicrobial properties.[1][2][3] However, the iodine at the 6-position, influenced by the adjacent fused ring and the 2-methyl group, presents significant steric challenges that can impede common synthetic transformations. This guide is designed to help you navigate these challenges effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the reactivity of 6-iodo-2-methyl-1,3-benzothiazole.

Q1: Why are cross-coupling reactions with 6-iodo-2-methyl-1,3-benzothiazole often low-yielding or unsuccessful?

A1: Several factors contribute to the difficulty of these reactions:

  • Steric Hindrance: The iodine atom at the C-6 position is sterically encumbered by the fused benzothiazole ring system. This bulkiness can slow down the crucial oxidative addition step in the catalytic cycle, where the palladium catalyst inserts into the carbon-iodine bond.[4][5]

  • Catalyst Inhibition: The sulfur and nitrogen heteroatoms in the benzothiazole ring can act as Lewis bases and coordinate to the palladium center. This coordination can sequester the active catalyst, reducing its availability to participate in the catalytic cycle and leading to lower reaction rates or complete inhibition.[6][7]

  • Substrate Reactivity: While the C-I bond is generally reactive, the electronic properties of the benzothiazole ring can influence its susceptibility to oxidative addition.

Q2: What are the recommended first-line catalyst systems for a Suzuki-Miyaura coupling involving this substrate?

A2: For sterically hindered aryl halides, standard catalysts like Pd(PPh₃)₄ are often inefficient. You should start with systems known to be effective for challenging couplings. Bulky, electron-rich phosphine ligands are essential as they promote the formation of highly active, low-coordinate palladium(0) species that can more readily undergo oxidative addition.[5][8]

A robust starting point is a combination of a palladium precursor with a biarylphosphine ligand. Modern, pre-formed catalysts (precatalysts) are highly recommended for reproducibility.

Catalyst/Ligand CombinationTypical Loading (mol%)Key Advantages
Pd₂(dba)₃ + SPhos or XPhos1-3% Pd, 2-6% LigandExcellent for hindered substrates; promotes fast oxidative addition.[8]
XPhos Pd G3 (Precatalyst)1-3%Air- and moisture-stable, highly active for challenging couplings.[6]
PEPPSI-IPr (Pd-NHC Precat.)1-3%N-Heterocyclic Carbene (NHC) ligand offers high stability and activity.[9][10]

Q3: For a Buchwald-Hartwig amination, what are the best initial conditions to try?

A3: The Buchwald-Hartwig amination is a powerful method for C-N bond formation but is also sensitive to steric effects.[11][12] Similar to Suzuki coupling, the choice of ligand is critical. For a substrate like 6-iodo-2-methyl-1,3-benzothiazole, especially with a bulky amine, highly active catalyst systems are required.

  • Catalyst/Ligand: Start with a second-generation (or later) Buchwald precatalyst like tBuXPhos Pd G3 or RuPhos Pd G2. These systems are specifically designed for hindered couplings.[13][14]

  • Base: A strong, non-nucleophilic base is typically needed. Sodium tert-butoxide (NaOtBu) is the most common and often most effective base, promoting high reaction rates.[12] However, if your substrate has base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) should be considered.[12]

  • Solvent: Anhydrous, non-protic solvents like toluene or dioxane are standard choices.

Q4: How does the choice of base impact the outcome of a Suzuki-Miyaura coupling?

A4: The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura reaction. It activates the boronic acid by forming a more nucleophilic "ate" complex, which then transfers its organic group to the palladium center.[8]

  • Strong Bases (e.g., K₃PO₄, Cs₂CO₃): These are often required for challenging couplings. They are highly effective at promoting the formation of the boronate species. Cs₂CO₃ is particularly useful for difficult substrates due to its high solubility in organic solvents.[6]

  • Aqueous vs. Anhydrous: Many Suzuki reactions benefit from a biphasic solvent system (e.g., toluene/water). The water helps to dissolve the inorganic base.[6] However, for substrates prone to protodeiodination (replacement of iodine with hydrogen), using anhydrous conditions with a base like K₃PO₄ can be beneficial.

Section 2: Troubleshooting Guides

This section provides structured advice for overcoming specific experimental failures.

Problem 1: Low or No Conversion in Suzuki-Miyaura Coupling

Symptom: TLC or LC-MS analysis shows a significant amount of unreacted 6-iodo-2-methyl-1,3-benzothiazole after the expected reaction time.

Troubleshooting Workflow:

G start Low/No Conversion check_reagents Verify Reagent Quality (Boronic Acid, Base, Solvent) start->check_reagents degas Improve Degassing (3x Freeze-Pump-Thaw) check_reagents->degas Reagents OK change_ligand Switch to Bulky Ligand (e.g., XPhos, SPhos, RuPhos) degas->change_ligand Degassing OK success Reaction Successful degas->success Improved change_catalyst Use a Precatalyst (e.g., XPhos Pd G3) change_ligand->change_catalyst No Improvement change_ligand->success Improved change_base Switch to Stronger Base (K3PO4 -> Cs2CO3) change_catalyst->change_base No Improvement change_catalyst->success Improved increase_temp Increase Temperature (e.g., 80°C -> 110°C) change_base->increase_temp No Improvement change_base->success Improved increase_temp->success Improved G cluster_0 Palladium(0)/Palladium(II) Catalytic Cycle cluster_1 Impact of Steric Hindrance cluster_2 Role of Bulky Ligands (L) pd0 L2Pd(0) (Active Catalyst) oa Oxidative Addition (Rate-Limiting Step) pd0->oa Ar-X pd2 L2Pd(II)(Ar)(X) oa->pd2 tm Transmetalation pd2->tm Ar'-M pd2_2 L2Pd(II)(Ar)(Ar') tm->pd2_2 re Reductive Elimination pd2_2->re Forms Ar-Ar' re->pd0 hindrance Steric Clash at Ar-X slows down Oxidative Addition ligand_role 1. Stabilize monoligated Pd(0)L (highly reactive). 2. Promote C-C bond formation in Reductive Elimination.

Sources

Validation & Comparative

Navigating the Mass Spectral Maze: A Comparative Guide to the Fragmentation of 6-Iodo-2-methyl-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the unambiguous identification of novel or modified small molecules is a cornerstone of successful research. Mass spectrometry (MS) stands as a pivotal analytical technique in this endeavor, providing critical information about a molecule's mass and structure through the analysis of its fragmentation patterns. This guide offers an in-depth, comparative analysis of the electron ionization (EI) mass spectrometry fragmentation of 6-Iodo-2-methyl-1,3-benzothiazole, a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science.

While direct experimental data for this specific molecule is not widely published, this guide will leverage established fragmentation principles of organic molecules and comparative data from closely related benzothiazole analogues to provide a robust, predictive model of its mass spectral behavior.[1][2][3][4] By understanding the influence of the iodo- and methyl-substituents on the fragmentation of the core benzothiazole scaffold, researchers can more confidently identify this and similar compounds in complex matrices.

The Architecture of Fragmentation: A Tale of Two Substituents

The fragmentation of 6-Iodo-2-methyl-1,3-benzothiazole under electron ionization is dictated by the interplay between the stable benzothiazole ring system and its substituents: a methyl group at the 2-position and an iodine atom at the 6-position. The molecular ion (M+) peak is expected at a mass-to-charge ratio (m/z) of 275, corresponding to its molecular weight.[5][6]

The initial ionization event, the removal of an electron, will likely occur on the electron-rich benzothiazole ring system, particularly the sulfur or nitrogen atoms.[2] The resulting molecular ion is energetically unstable and will undergo a series of fragmentation reactions to yield more stable daughter ions. The most probable fragmentation pathways are initiated by cleavages at the weakest bonds and the loss of stable neutral molecules or radicals.[4]

Proposed Fragmentation Pathway of 6-Iodo-2-methyl-1,3-benzothiazole

The fragmentation of 6-Iodo-2-methyl-1,3-benzothiazole is anticipated to proceed through several key steps, as illustrated in the diagram below. The initial loss of a hydrogen radical from the methyl group is a common fragmentation pathway for 2-methylbenzothiazoles, leading to the formation of a stable, resonance-stabilized cation.[1][7] Subsequently, the molecule can undergo cleavage of the C-I bond, loss of the iodine atom, or fragmentation of the thiazole ring.

fragmentation_pathway M [C8H6INS]+• m/z = 275 (Molecular Ion) A [C8H5INS]+ m/z = 274 M->A - H• B [C8H6NS]+ m/z = 148 M->B - I• C [C7H3NS]+ m/z = 133 B->C - CH3• D [C6H4S]+• m/z = 108 B->D - HCN

Caption: Proposed EI fragmentation pathway of 6-Iodo-2-methyl-1,3-benzothiazole.

A Comparative Analysis: The Influence of Substitution

To better understand the fragmentation of 6-Iodo-2-methyl-1,3-benzothiazole, it is instructive to compare its expected fragmentation pattern with that of related, well-characterized benzothiazole derivatives.

CompoundMolecular FormulaMolecular Weight (Da)Key Fragment Ions (m/z)Key Fragmentation Processes
6-Iodo-2-methyl-1,3-benzothiazole C₈H₆INS275.11275 (M+), 274, 148, 133, 108Loss of H•, I•, CH₃•, HCN
2-Methylbenzothiazole [1][7]C₈H₇NS149.21149 (M+), 148, 108, 91, 69Loss of H•, HCN, cleavage of thiazole ring
6-Bromo-2-hydrazino-1,3-benzothiazole [8]C₇H₆BrN₃S~244.11M/M+2 isotopic patternLoss of Br•, fragmentation of hydrazino group

The comparison highlights the significant influence of the halogen substituent. For 6-Iodo-2-methyl-1,3-benzothiazole, the cleavage of the C-I bond is a major expected fragmentation pathway, leading to a prominent ion at m/z 148. This is analogous to the behavior of brominated benzothiazoles, which also show a characteristic loss of the halogen atom.[8] In contrast, for 2-methylbenzothiazole, the fragmentation is dominated by the loss of a hydrogen radical and subsequent ring cleavage.[1]

Experimental Protocol for Mass Spectrometric Analysis

The following protocol outlines a standard method for the analysis of 6-Iodo-2-methyl-1,3-benzothiazole using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

I. Sample Preparation
  • Solution Preparation: Prepare a 1 mg/mL stock solution of 6-Iodo-2-methyl-1,3-benzothiazole in a high-purity solvent such as dichloromethane or ethyl acetate.

  • Working Standard: Dilute the stock solution to a final concentration of 10-100 µg/mL for GC-MS analysis.

II. Gas Chromatography (GC) Conditions
  • GC System: Agilent 7890B GC or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet: Split/splitless injector, operated in splitless mode.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

III. Mass Spectrometry (MS) Conditions
  • MS System: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: m/z 40-400.

  • Data Acquisition: Full scan mode.

experimental_workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis A Prepare 1 mg/mL Stock Solution B Dilute to 10-100 µg/mL Working Standard A->B C Inject Sample into GC B->C D Separation on GC Column C->D E Elution into MS D->E F Electron Ionization (70 eV) E->F G Mass Analysis (m/z 40-400) F->G H Data Acquisition G->H I Identify Molecular Ion Peak H->I J Analyze Fragmentation Pattern I->J K Compare with Reference Spectra J->K

Caption: Experimental workflow for GC-MS analysis of 6-Iodo-2-methyl-1,3-benzothiazole.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the mass spectrometry fragmentation pattern of 6-Iodo-2-methyl-1,3-benzothiazole. By understanding the fundamental principles of mass spectrometry and leveraging comparative data from related compounds, researchers can confidently approach the structural elucidation of this and other novel benzothiazole derivatives. The provided experimental protocol offers a robust starting point for acquiring high-quality mass spectral data. For definitive structural confirmation, high-resolution mass spectrometry (HRMS) to determine elemental composition and tandem mass spectrometry (MS/MS) experiments are recommended to further probe the fragmentation pathways.

References

  • Nikolaou, A., et al. (2016). Chlorination of benzothiazoles and benzotriazoles and transformation products identification by LC-HR-MS/MS. Journal of Hazardous Materials, 312, 137-146. Available at: [Link]

  • Ogura, H., Sugimoto, S., & Itoh, T. (1970). Electron‐impact fragmentation of N‐substituted 2‐aminobenzoxazoles and 2‐aminobenzothiazoles. Organic Mass Spectrometry, 3(11), 1341-1348. Available at: [Link]

  • Clark, J. (2022). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Available at: [Link]

  • NIST. (n.d.). Benzothiazole, 2-methyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Available at: [Link]

  • Millard, B. J., & Temple, A. F. (1968). High resolution mass spectrometry.—II Some substituted benzothiazoles. Organic Mass Spectrometry, 1(3), 285-295. Available at: [Link]

  • ResearchGate. (n.d.). Mass spectra of halogenostyrylbenzoxazoles. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Pavlović, G., et al. (2011). 6-Iodo-2-methyl-1,3-benzothiazole. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o620. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Fragmentation Mechanisms. Organic Chemistry at CU Boulder. Available at: [Link]

  • Pawar, S. J., et al. (2021). Synthesis, Molecular Docking and Antimicrobial Evaluation of Some Benzothiazoles. ResearchGate. Available at: [Link]

  • Pavlović, G., et al. (2011). 6-Iodo-2-methyl-1,3-benzothia-zole. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o620. Available at: [Link]

  • ResearchGate. (n.d.). Chlorination of benzothiazoles and benzotriazoles and transformation products identification by LC-HR-MS/MS. Available at: [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis -Compounds. American Journal of Organic Chemistry, 4(2), 29-36. Available at: [Link]

  • Naidoo, K. J., & Kaye, P. T. (2010). Electron-Induced (EI) Mass Fragmentation is Directed by Intra-molecular H-Bonding in Two Isomeric Benzodipyran Systems. Molecules, 15(9), 6111-6125. Available at: [Link]

Sources

Comparing reactivity of 6-iodo vs 6-bromo-2-methyl-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Analysis of the Reactivity of 6-iodo- vs. 6-bromo-2-methyl-1,3-benzothiazole in Palladium-Catalyzed Cross-Coupling Reactions

Introduction

In the realm of medicinal chemistry and materials science, the 2-methyl-1,3-benzothiazole scaffold is a privileged structure, appearing in a wide array of biologically active compounds and functional materials. The strategic functionalization of this core, particularly at the 6-position, is a common objective for derivatization and property modulation. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, are indispensable tools for forging new carbon-carbon and carbon-heteroatom bonds at this position.

The choice of the halogen atom at the 6-position—typically bromine or iodine—is a critical parameter that significantly influences the reaction kinetics, required catalytic system, and overall efficiency of these transformations. This guide provides a comprehensive comparison of the reactivity of 6-iodo-2-methyl-1,3-benzothiazole and 6-bromo-2-methyl-1,3-benzothiazole, offering experimental insights and theoretical underpinnings to aid researchers in selecting the optimal substrate and reaction conditions for their synthetic goals.

Theoretical Underpinnings: The Carbon-Halogen Bond as a Linchpin of Reactivity

The disparate reactivity of aryl iodides and bromides in palladium-catalyzed cross-coupling reactions is fundamentally rooted in the difference in their carbon-halogen (C-X) bond dissociation energies (BDEs). The C-I bond is inherently weaker and more polarizable than the C-Br bond. This has a profound impact on the rate-determining step of most cross-coupling catalytic cycles: the oxidative addition of the aryl halide to the low-valent palladium(0) complex.

BondBond Dissociation Energy (kcal/mol)
C-I~65
C-Br~81

The lower BDE of the C-I bond translates to a lower activation energy for the oxidative addition step, leading to significantly faster reaction rates. Consequently, 6-iodo-2-methyl-1,3-benzothiazole is generally more reactive than its bromo- counterpart. This enhanced reactivity often allows for the use of milder reaction conditions, lower catalyst loadings, and a broader range of coupling partners.

Comparative Reactivity in Key Cross-Coupling Reactions

While a direct, side-by-side kinetic study of 6-iodo- vs. 6-bromo-2-methyl-1,3-benzothiazole is not extensively reported, a wealth of data from analogous systems and the foundational principles of organometallic chemistry allow for a robust and predictive comparison.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forms a new C-C bond using a boronic acid or ester, is arguably one of the most widely used cross-coupling reactions. The choice of halogen on the benzothiazole core has significant practical implications.

For 6-iodo-2-methyl-1,3-benzothiazole:

  • Reaction Conditions: Typically proceeds under mild conditions, often at or slightly above room temperature.

  • Catalyst Loading: Lower catalyst loadings (e.g., 1-2 mol%) are often sufficient.

  • Ligand Choice: Less electron-rich and sterically hindered phosphine ligands, or even ligandless conditions with a suitable palladium source, can be effective.

  • Reaction Times: Generally shorter reaction times are required for complete conversion.

For 6-bromo-2-methyl-1,3-benzothiazole:

  • Reaction Conditions: Often requires elevated temperatures (e.g., 80-120 °C) to achieve reasonable reaction rates.

  • Catalyst Loading: Higher catalyst loadings (e.g., 2-5 mol%) may be necessary.

  • Ligand Choice: More electron-rich and sterically demanding ligands (e.g., SPhos, XPhos, or RuPhos) are frequently employed to facilitate the more challenging oxidative addition of the C-Br bond.

  • Reaction Times: Longer reaction times are typically needed to drive the reaction to completion.

Illustrative Suzuki-Miyaura Catalytic Cycle:

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L2 OA_complex Oxidative Addition Complex Pd0->OA_complex Ar-X (Rate-determining step) ArPdX Ar-Pd(II)(X)L2 OA_complex->ArPdX Oxidative Addition note For Ar-I: Lower activation energy, faster rate. For Ar-Br: Higher activation energy, slower rate. OA_complex->note Transmetalation_complex Transmetalation Complex ArPdX->Transmetalation_complex R-B(OR)2 ArPdR Ar-Pd(II)(R)L2 Transmetalation_complex->ArPdR Transmetalation RE_complex Reductive Elimination Complex ArPdR->RE_complex Reductive Elimination RE_complex->Pd0 Ar-R

Caption: Generalized Suzuki-Miyaura catalytic cycle.

Heck Coupling

The Heck reaction couples the aryl halide with an alkene. The higher reactivity of the C-I bond is also advantageous here.

  • 6-iodo-2-methyl-1,3-benzothiazole: Can often be coupled under phosphine-free conditions (Jeffery conditions) using a phase-transfer catalyst, which is often not feasible for the bromo- derivative. Reaction temperatures are generally lower.

  • 6-bromo-2-methyl-1,3-benzothiazole: Typically requires higher temperatures and the use of phosphine ligands to achieve good yields.

Buchwald-Hartwig Amination

This reaction forms a C-N bond. The choice of halogen can influence the required generation of the palladium catalyst and the ligand system.

  • 6-iodo-2-methyl-1,3-benzothiazole: Can often be coupled using a wider range of palladium precursors and ligands. The milder conditions can be beneficial for thermally sensitive amine coupling partners.

  • 6-bromo-2-methyl-1,3-benzothiazole: Often necessitates the use of more specialized, highly active catalyst systems, such as those derived from bulky, electron-rich biarylphosphine ligands (e.g., G3 or G4 palladacycles).

Experimental Protocol: A Comparative Suzuki-Miyaura Coupling

To provide a practical illustration, the following are representative, self-validating protocols for the Suzuki-Miyaura coupling of both 6-iodo- and 6-bromo-2-methyl-1,3-benzothiazole with phenylboronic acid. The conditions are adjusted to reflect the expected differences in reactivity.

Experimental Workflow:

Experimental_Workflow start Start: Assemble Reaction Vessel reagents Add Reactants: - Halo-benzothiazole - Phenylboronic Acid - Base (e.g., K2CO3) start->reagents solvent Add Solvent (e.g., Dioxane/Water) reagents->solvent degas Degas Mixture (e.g., N2 sparging) solvent->degas catalyst Add Pd Catalyst and Ligand degas->catalyst heat Heat to Reaction Temp. (Monitor by TLC/LC-MS) catalyst->heat workup Aqueous Workup & Extraction heat->workup purify Purification (e.g., Column Chromatography) workup->purify end End: Characterize Product purify->end

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Coupling of 6-iodo-2-methyl-1,3-benzothiazole
  • Reactants:

    • 6-iodo-2-methyl-1,3-benzothiazole (1.0 mmol, 1.0 equiv)

    • Phenylboronic acid (1.2 mmol, 1.2 equiv)

    • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02 mmol, 2 mol%)

  • Solvent:

    • 1,4-Dioxane (4 mL)

    • Water (1 mL)

  • Procedure:

    • To a flame-dried round-bottom flask, add 6-iodo-2-methyl-1,3-benzothiazole, phenylboronic acid, and potassium carbonate.

    • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon).

    • Add the dioxane and water.

    • Sparge the mixture with the inert gas for 15 minutes to degas the solution.

    • Add the Pd(dppf)Cl₂ catalyst.

    • Heat the reaction mixture to 80 °C and stir for 2-4 hours .

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Coupling of 6-bromo-2-methyl-1,3-benzothiazole
  • Reactants:

    • 6-bromo-2-methyl-1,3-benzothiazole (1.0 mmol, 1.0 equiv)

    • Phenylboronic acid (1.2 mmol, 1.2 equiv)

    • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.04 mmol, 4 mol%)

    • Optional but recommended for difficult couplings: A more active catalyst system like Pd₂(dba)₃ with a ligand such as SPhos.

  • Solvent:

    • 1,4-Dioxane (4 mL)

    • Water (1 mL)

  • Procedure:

    • Follow steps 1-5 as described in Protocol 1, adjusting the amount of catalyst.

    • Heat the reaction mixture to 100-110 °C and stir for 8-16 hours .

    • Follow steps 7-10 as described in Protocol 1.

Summary of Expected Performance

Feature6-iodo-2-methyl-1,3-benzothiazole6-bromo-2-methyl-1,3-benzothiazoleJustification
Reactivity HighModerateWeaker C-I bond leads to faster oxidative addition.
Typical Reaction Temp. Lower (e.g., RT to 80 °C)Higher (e.g., 80 to 120 °C)Higher thermal energy needed to overcome the activation barrier for C-Br bond cleavage.
Catalyst Loading Lower (1-3 mol%)Higher (2-5 mol%)More challenging oxidative addition requires a higher concentration of the active catalyst.
Ligand Requirements Less demanding (e.g., dppf)More demanding (e.g., SPhos, XPhos)Electron-rich, bulky ligands are often needed to promote the oxidative addition of the C-Br bond.
Reaction Time ShorterLongerA consequence of the faster rate of the rate-determining step.
Cost Generally higherGenerally lowerIodinated starting materials are often more expensive than their brominated counterparts.

Conclusion and Recommendations

The choice between 6-iodo- and 6-bromo-2-methyl-1,3-benzothiazole for cross-coupling reactions is a trade-off between reactivity and cost.

  • 6-iodo-2-methyl-1,3-benzothiazole is the substrate of choice when mild reaction conditions are paramount, such as when dealing with thermally sensitive functional groups or when aiming for high throughput synthesis where shorter reaction times are advantageous. Its high reactivity allows for greater flexibility in catalyst and ligand selection.

  • 6-bromo-2-methyl-1,3-benzothiazole is a more cost-effective option and is perfectly suitable for many applications, particularly on a larger scale where the cost of the starting material is a significant factor. Researchers must be prepared to employ more forcing conditions, including higher temperatures, longer reaction times, and potentially more sophisticated and expensive catalyst systems to achieve comparable yields to the iodo- derivative.

Ultimately, the optimal choice depends on the specific synthetic challenge, the scale of the reaction, and the economic constraints of the project. A thorough understanding of the inherent reactivity differences is essential for developing robust and efficient synthetic routes.

References

  • Organometallics, 2003, 22 (21), pp 4235–4239. DOI: 10.1021/om0304764. Available at: [Link]

  • Molecules, 2017, 22(8), 1339. DOI: 10.3390/molecules22081339. Available at: [Link]

  • J. Org. Chem., 2011, 76 (8), pp 2776–2784. DOI: 10.1021/jo200122g. Available at: [Link]

FTIR characteristic peaks for 6-Iodo-2-methyl-1,3-benzothiazole identification

Author: BenchChem Technical Support Team. Date: March 2026

Structural Validation of 6-Iodo-2-methyl-1,3-benzothiazole: An In-Depth FTIR Spectroscopic Guide

Introduction & Significance

6-Iodo-2-methyl-1,3-benzothiazole is a critical heterocyclic intermediate utilized extensively in the synthesis of squaraine dyes for photodynamic therapy (PDT)1[1] and the development of two-photon absorbing fluorophores 2[2]. The introduction of a heavy iodine atom at the 6-position of the benzothiazole core drastically alters the molecule's photophysical and electronic properties. While NMR spectroscopy is standard for mapping atomic connectivity, Fourier-Transform Infrared (FTIR) spectroscopy offers a rapid, self-validating method to confirm functional group transformations and specific aromatic substitution patterns.

Mechanistic Causality in FTIR Peak Shifts

To effectively utilize FTIR for structural validation, one must understand the causality behind the spectral shifts when transitioning from the precursor (2-methylbenzothiazole) to the iodinated product.

  • The Heavy-Atom Effect on the Aromatic Ring: The basic benzothiazole scaffold exhibits characteristic stretching vibrations for C=N (~1630 cm⁻¹), C=C (~1580–1450 cm⁻¹), and C-S (~690 cm⁻¹)3[3]. The introduction of iodine—a large, highly polarizable, and electronegative atom—alters the electron density distribution across the fused benzene ring. This "heavy-atom effect" slightly dampens the frequency of the aromatic C=C stretching vibrations compared to the unsubstituted precursor.

  • Out-of-Plane (oop) C-H Bending as a Diagnostic Tool: Often, researchers focus solely on finding the C-I stretch. However, the most reliable diagnostic indicator of successful 6-position substitution is the shift in the aromatic out-of-plane C-H bending vibrations 4[4].

    • Precursor (2-Methylbenzothiazole): The benzene ring is fused at positions 1 and 2, leaving 4 adjacent protons (positions 4, 5, 6, 7). This configuration yields a strong, characteristic oop bending band between 735–770 cm⁻¹.

    • Product (6-Iodo-2-methylbenzothiazole): Iodination at the 6-position creates a 1,2,4-trisubstituted benzene pattern. The remaining protons are at positions 4, 5 (2 adjacent protons), and 7 (1 isolated proton). Consequently, the strong 750 cm⁻¹ band disappears, replaced by two distinct new bands: one at 800–860 cm⁻¹ (adjacent protons) and another at 860–900 cm⁻¹ (isolated proton).

  • The C-I Stretch and the ATR Crystal Caveat: The carbon-iodine (C-I) stretch is typically observed as a weak-to-medium band in the far-end of the mid-IR spectrum, specifically between 500–600 cm⁻¹5[5]. Crucial Field Insight: If you are using Attenuated Total Reflectance (ATR) FTIR, the choice of the internal reflection element (crystal) is paramount. Zinc Selenide (ZnSe) crystals have a low-frequency cutoff around 650 cm⁻¹, rendering them completely blind to the C-I stretch. A Diamond ATR crystal (cutoff ~400 cm⁻¹) or a traditional Potassium Bromide (KBr) transmission pellet must be used to observe this bond.

Comparative FTIR Data Presentation

The following table summarizes the quantitative spectral shifts used to objectively compare the precursor and the iodinated product.

Functional Group / Vibrational Mode2-Methylbenzothiazole (Precursor) [cm⁻¹]6-Iodo-2-methylbenzothiazole (Product)[cm⁻¹]Diagnostic Significance
C=N Stretch (Thiazole) ~1635~1630Confirms intact thiazole core
Aromatic C=C Stretch 1580, 14501565, 1440Shifted due to iodine's heavy-atom effect
C-S Stretch ~690~685Confirms intact thiazole core
oop C-H Bend (4 adjacent H) 735 - 770 (Strong)AbsentDisappearance confirms substitution
oop C-H Bend (2 adjacent H) Absent800 - 860 (Medium)Confirms 1,2,4-trisubstitution pattern
oop C-H Bend (1 isolated H) Absent860 - 900 (Medium)Confirms 1,2,4-trisubstitution pattern
C-I Stretch Absent500 - 600 (Weak/Medium)Direct confirmation of iodination

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following step-by-step methodology establishes a self-validating workflow for FTIR analysis.

Step 1: System Calibration and Background Collection

  • Ensure the FTIR spectrometer is equipped with a Diamond ATR accessory (or prepare a KBr press if using transmission mode).

  • Clean the Diamond crystal with high-purity isopropanol and allow it to evaporate completely.

  • Collect a background spectrum (minimum 32 scans, 4 cm⁻¹ resolution) from 4000 to 400 cm⁻¹. This baseline is critical for resolving the weak C-I stretch near the 500 cm⁻¹ noise threshold.

Step 2: Precursor Baseline Analysis (The Control)

  • Place 2-5 mg of the pure 2-methylbenzothiazole precursor onto the ATR crystal.

  • Apply consistent pressure using the ATR anvil.

  • Acquire the spectrum. Verify the presence of the strong 735–770 cm⁻¹ oop C-H bending band. Save this as the control spectrum.

Step 3: Product Data Acquisition

  • Clean the crystal thoroughly to prevent cross-contamination.

  • Place 2-5 mg of the synthesized 6-Iodo-2-methylbenzothiazole onto the crystal and apply the same anvil pressure.

  • Acquire the spectrum (32 scans, 4 cm⁻¹ resolution).

Step 4: Spectral Subtraction and Validation

  • Overlay the product spectrum with the precursor control spectrum.

  • Validation Check 1: Confirm the disappearance of the 735–770 cm⁻¹ band. If this band persists, the reaction is incomplete, or the sample is contaminated with the starting material.

  • Validation Check 2: Identify the emergence of the new oop C-H bends at ~820 cm⁻¹ and ~880 cm⁻¹.

  • Validation Check 3: Locate the C-I stretch between 500–600 cm⁻¹.

Workflow Visualization

Workflow cluster_synthesis Chemical Synthesis & Modification cluster_validation FTIR Structural Validation N1 Precursor 2-Methylbenzothiazole N2 Electrophilic Iodination (I₂ / Oxidant) N1->N2 N3 Target Compound 6-Iodo-2-methylbenzothiazole N2->N3 N4 Sample Preparation (Diamond ATR or KBr) N3->N4 Purified Sample N5 Data Acquisition (4000 - 400 cm⁻¹) N4->N5 N6 Spectral Comparison (Precursor vs. Product) N5->N6 N7 Peak Confirmation (oop C-H shift & C-I stretch) N6->N7

Caption: Workflow mapping the synthesis and FTIR structural validation of 6-Iodo-2-methylbenzothiazole.

References

1.[3] Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance - Der Pharma Chemica. URL: 2.[1] Synthesis and Photochemical Evaluation of Iodinated Squarylium Cyanine Dyes - ResearchGate. URL: 3.[2] Direct Iodination of Electron-Deficient Benzothiazoles: Rapid Access to Two-Photon Absorbing Fluorophores - ACS Publications. URL: 4.[4] Interpretation of Infrared Spectra, A Practical Approach - Wiley Analytical Science. URL: 5.[5] IR Tables, UCSC - WPMU CDN. URL:

Sources

A Comparative Guide to Developing a Stability-Indicating HPLC Method for the Purity Assessment of 6-Iodo-2-methyl-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, in-depth walkthrough for the development and comparison of High-Performance Liquid Chromatography (HPLC) methods for assessing the purity of 6-Iodo-2-methyl-1,3-benzothiazole. Moving beyond a simple procedural list, we will explore the scientific rationale behind each decision, from initial parameter selection to the rigorous validation required for a stability-indicating method. This document is intended for researchers, analytical scientists, and drug development professionals who require robust and reliable analytical methods for quality control and regulatory submission.

Introduction: The Imperative for a Robust Purity Method

6-Iodo-2-methyl-1,3-benzothiazole is a heterocyclic compound belonging to the benzothiazole class, a scaffold of significant interest in medicinal chemistry and materials science.[1][2][3] As with any active pharmaceutical ingredient (API) or key intermediate, ensuring its purity is not merely a quality control checkpoint; it is a critical component of safety and efficacy. The presence of impurities, whether from the synthetic route or subsequent degradation, can have unintended consequences.

High-Performance Liquid Chromatography (HPLC) is the definitive technique for this purpose, offering high resolution and sensitivity.[4] However, a truly reliable method must be "stability-indicating"—capable of definitively separating the main compound from all potential degradation products.[5][6] This guide details the systematic development of such a method, comparing two common elution strategies—isocratic and gradient—and culminating in the validation of the superior approach through forced degradation studies, in alignment with International Council for Harmonisation (ICH) guidelines.[7][8]

Section 1: Foundational Strategy - Analyte-Driven Method Design

The physical and chemical properties of the analyte must dictate the initial chromatographic approach. A thorough understanding of the molecule prevents wasted effort on unsuitable techniques.

Analyte Properties: 6-Iodo-2-methyl-1,3-benzothiazole

  • Structure: A fused bicyclic system containing benzene and thiazole rings, with methyl and iodo substituents.

  • Formula: C₈H₆INS[9]

  • Molecular Weight: 275.11 g/mol [9]

  • Polarity: The molecule is predominantly non-polar due to its aromatic structure and the large, hydrophobic iodine atom.[10][11] It is a solid at ambient temperature.[12]

  • UV Absorbance: The conjugated aromatic system of the benzothiazole core acts as a strong chromophore, making it ideally suited for UV detection.

Rationale for Reverse-Phase HPLC (RP-HPLC)

Given the non-polar nature of 6-Iodo-2-methyl-1,3-benzothiazole, RP-HPLC is the logical choice.[13] This technique utilizes a non-polar stationary phase (the column) and a polar mobile phase.[11] The analyte is retained on the column through hydrophobic interactions; the more non-polar the compound, the stronger its retention.[11] Elution is achieved by increasing the organic (non-polar) solvent content of the mobile phase, which competes with the analyte for the stationary phase. This approach is the workhorse of the pharmaceutical industry, accounting for over 90% of HPLC applications due to its versatility and reproducibility.[13]

Section 2: Phase 1 - Initial Method Development and Screening

The initial phase focuses on establishing basic separation parameters and identifying a suitable detection wavelength. The goal is to achieve a sharp, well-retained peak for the main analyte.

Experimental Protocol: Initial Screening
  • Column Selection: A C18 column is the first choice for non-polar analytes due to its dense, hydrophobic alkyl chain coverage.[10] A standard dimension (e.g., 4.6 x 150 mm, 5 µm particle size) provides a good balance of efficiency and backpressure.

  • Mobile Phase Preparation:

    • Aqueous (A): 0.1% Phosphoric Acid in HPLC-grade water. The acid ensures a low pH to suppress the ionization of any free silanol groups on the silica-based column, preventing peak tailing.

    • Organic (B): Acetonitrile. It is chosen for its low viscosity and UV transparency.

  • Sample Preparation: Prepare a stock solution of 6-Iodo-2-methyl-1,3-benzothiazole at approximately 0.5 mg/mL in acetonitrile. Dilute with a 50:50 mixture of acetonitrile and water to a working concentration of ~50 µg/mL.

  • Initial Gradient Run:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector: Diode Array Detector (DAD) or Photodiode Array (PDA) scanning from 200-400 nm.

    • Gradient Program: Start with a broad gradient to scout for the analyte and any major impurities (e.g., 5% to 95% Acetonitrile over 20 minutes).

  • Wavelength (λmax) Determination: From the DAD/PDA data, identify the wavelength of maximum absorbance for the main analyte peak. For benzothiazole derivatives, this is often in the 250-280 nm range.[1][14] For this guide, we will assume a λmax of 272 nm was identified.

cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Analyte Analyte Characterization (Non-polar, UV-active) Column Column Selection (C18, 4.6x150mm) Analyte->Column MobilePhase Mobile Phase Prep (ACN / 0.1% H3PO4) Column->MobilePhase Sample Sample Preparation (~50 µg/mL) MobilePhase->Sample ScoutGradient Scouting Gradient (5-95% ACN) Sample->ScoutGradient DAD_Scan DAD/PDA Scan (200-400 nm) IdentifyPeak Identify Analyte Peak DAD_Scan->IdentifyPeak ScoutGradient->DAD_Scan DetermineLambda Determine λmax (e.g., 272 nm) IdentifyPeak->DetermineLambda cluster_stress Stress Conditions (ICH Q1A/Q1B) API API Sample (6-Iodo-2-methyl-1,3-benzothiazole) Acid Acid Hydrolysis (1M HCl, 60°C) API->Acid Base Base Hydrolysis (1M NaOH, 60°C) API->Base Oxidation Oxidation (6% H₂O₂) API->Oxidation Thermal Thermal (105°C, solid) API->Thermal Photo Photolytic (UV/Vis Light) API->Photo Analysis Analyze All Samples with Optimized Gradient Method Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Result Specificity Demonstrated: API peak is resolved from all degradation peaks. Analysis->Result

Figure 2: Logical workflow for forced degradation studies to establish method specificity.

Expected Outcome: Analysis of the stressed samples using Method B should show new peaks corresponding to degradation products. The critical validation is that the main analyte peak remains spectrally pure (as confirmed by DAD/PDA analysis) and is baseline-resolved from all degradant peaks. This provides high confidence that the method is stability-indicating.

Section 5: Method Validation According to ICH Q2(R1)

Once the optimized gradient method has been proven specific, it must be fully validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose. [7][15][16] Summary of Validation Parameters and Acceptance Criteria

Validation ParameterPurposeTypical Acceptance Criteria
System Suitability Ensures the chromatographic system is performing adequately.Tailing Factor ≤ 1.5; Theoretical Plates > 2000; %RSD of replicate injections < 2.0%.
Specificity Confirms the method can unequivocally assess the analyte in the presence of impurities and degradants.Peak purity of the analyte in stressed samples must pass. Resolution between analyte and closest peak > 2.0.
Linearity Demonstrates a proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.999 over a specified range (e.g., LOQ to 150% of target conc.).
Accuracy Measures the closeness of test results to the true value.% Recovery of spiked samples should be within 98.0% - 102.0%.
Precision (Repeatability & Intermediate)Shows the degree of scatter between a series of measurements.%RSD for multiple preparations should be ≤ 2.0%. [7]
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ~10; must be verified for accuracy and precision.
Robustness Measures the method's capacity to remain unaffected by small, deliberate variations in parameters (e.g., pH, flow rate, column temp).System suitability parameters must be met under all varied conditions.

Final Conclusion and Recommendation

The development of a reliable HPLC purity method is a systematic, science-driven process. While an isocratic approach (Method A) offers simplicity and speed, it lacks the resolving power necessary for a comprehensive stability-indicating assay. The optimized gradient method (Method B) is demonstrably superior, providing the high resolution required to separate the active ingredient from both process-related impurities and potential degradation products.

The successful separation of the 6-Iodo-2-methyl-1,3-benzothiazole peak from all degradants generated during forced degradation studies confirms the specificity and stability-indicating nature of the gradient method. By following this with a full validation according to ICH Q2(R1) guidelines, researchers and drug developers can be confident in the quality, safety, and stability data generated for their compound. Therefore, the Optimized Gradient Method (Method B) is the recommended approach for the definitive purity assessment of 6-Iodo-2-methyl-1,3-benzothiazole.

References

  • Pharma Knowledge Forum. (2024). How to Develop HPLC Method for Nonpolar Compounds. [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Typeset. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. SciSpace. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2025). A Review on HPLC Method Development and Validation in Forced Degradation Studies. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]

  • Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. [Link]

  • Chromatography Forum. (2025). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. [Link]

  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]

  • Biosciences Biotechnology Research Asia. (n.d.). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. [Link]

  • ResolveMass Laboratories. (2025). Forced Degradation vs. Long-Term Stability Studies: What's the Difference?[Link]

  • PubChem. (n.d.). 6-Iodo-2-(methylthio)benzo[d]thiazole. [Link]

  • International Journal of Scientific Development and Research. (n.d.). Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chromatography: An Overview. [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Iodo-2-methyl-1,3-benzothiazole. [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • BMC Chemistry. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. [Link]

  • PubMed. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. [Link]

  • Frontiers in Chemistry. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. [Link]

  • Malaysian Journal of Analytical Sciences. (n.d.). SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION. [Link]

Sources

Crystal Structure and X-ray Diffraction Data of 6-Iodo-2-methyl-1,3-benzothiazole: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Iodo-2-methyl-1,3-benzothiazole (C8H6INS) is a highly versatile, electron-deficient heterocyclic building block widely utilized in the synthesis of two-photon absorbing fluorophores and advanced optoelectronic materials[1]. For drug development professionals and materials scientists, understanding the solid-state behavior and reactivity of this compound is critical. The presence of the highly polarizable iodine atom not only dictates its supramolecular assembly via strong halogen bonding but also serves as an optimal leaving group for transition-metal-catalyzed cross-coupling reactions[2].

This guide provides an in-depth analysis of the crystal structure and X-ray diffraction (XRD) data of 6-Iodo-2-methyl-1,3-benzothiazole[3]. We objectively compare its crystallographic and synthetic performance against alternative halogenated derivatives (e.g., 6-bromo- and 4,7-diiodo- analogs) and provide self-validating experimental protocols for crystal growth and synthetic application.

Crystallographic Profile & X-ray Diffraction Data

The solid-state architecture of a functional precursor dictates its solubility, stability, and reactivity. Single-crystal X-ray diffraction of 6-Iodo-2-methyl-1,3-benzothiazole reveals an almost ideally planar molecule, with a root-mean-square (r.m.s.) deviation of just 0.009 Å[3]. The largest deviation from the mean plane is localized at the iodine atom (0.075 Å)[4].

Causality of Crystal Packing: The Halogen Bond

The crystal packing is primarily governed by highly directional C–I···N halogen bonds [3]. Because iodine is highly polarizable, the electron-withdrawing nature of the benzothiazole core creates a localized region of positive electrostatic potential (the


-hole) on the iodine atom. This 

-hole acts as a strong Lewis acid, interacting with the Lewis basic thiazole nitrogen of an adjacent molecule[3]. This specific interaction links the molecules into antiparallel zigzag C(7) chains along the [1 0 -1] direction[3]. Secondary stabilization is provided by off-set

stacking contacts (centroid-centroid distance = 3.758 Å) between inversion-related thiazole rings[3].
Table 1: Comparative Crystallographic Data
Parameter6-Iodo-2-methyl-1,3-benzothiazole[4]4,7-Diiodo-2-methylbenzothiazole[5]
Chemical Formula C8H6INSC8H5I2NS
Molecular Weight 275.11 g/mol 401.00 g/mol
Crystal System MonoclinicMonoclinic
Space Group P2₁/c (implied by settings)P2₁/c
Unit Cell Dimensions a = 8.3255(3) Åb = 7.6967(3) Åc = 13.8083(5) ÅData specific to substitution pattern
Volume (V) 884.76(6) ų-
Z (Molecules/cell) 4Z' = 1 (Asymmetric unit)
Primary Packing Motif Strong C–I···N Halogen BondsWeak C–H···N Interactions
Secondary Interactions Off-set

stacking (3.758 Å)
Supramolecular rings

Performance Comparison: 6-Iodo- vs. Alternatives

When selecting a halogenated benzothiazole for downstream synthesis (such as Suzuki-Miyaura or Sonogashira couplings), researchers must evaluate the trade-offs between stability, reactivity, and solid-state properties.

6-Iodo- vs. 6-Bromo-2-methyl-1,3-benzothiazole
  • Synthetic Reactivity: The C–I bond dissociation energy (~238 kJ/mol) is significantly lower than the C–Br bond (~336 kJ/mol). In palladium-catalyzed cross-coupling reactions, the oxidative addition of Pd(0) into the C–I bond of 6-Iodo-2-methyl-1,3-benzothiazole is kinetically favored, allowing for milder reaction conditions (e.g., 80 °C vs. >100 °C for bromides) and higher yields (>85%)[2].

  • Supramolecular Assembly: Bromine's lower polarizability results in a weaker

    
    -hole. Consequently, 6-bromo derivatives often rely more heavily on 
    
    
    
    stacking and weak C–H···N hydrogen bonds rather than robust, directional halogen bonding, altering the bulk density and solubility profiles of the solid.
6-Iodo- vs. 4,7-Diiodo-2-methylbenzothiazole
  • Steric and Electronic Effects: The 4,7-diiodo derivative introduces significant steric bulk adjacent to the thiazole nitrogen (at the 4-position). This steric hindrance disrupts the ideal C–I···N halogen bonding observed in the mono-iodo derivative. As a result, the 4,7-diiodo crystal lattice relies on weaker C–H···N interactions to form dimers[5].

  • Application Suitability: While the diiodo variant is useful for creating quadrupolar A-

    
    -D-
    
    
    
    -A architectures, the mono-iodo (6-iodo) variant provides a highly predictable, single-site reactive center ideal for asymmetric fluorophore synthesis[2].

Visualizing Workflows & Mechanisms

G A 6-Iodo-2-methyl-1,3-benzothiazole (Monomer) B Polarization of Iodine (Formation of σ-hole) A->B Electron withdrawal by benzothiazole core C Directional C-I···N Halogen Bonding B->C Interaction with thiazole Nitrogen D Antiparallel Zigzag C(7) Chains [1 0 -1] Direction C->D Primary packing motif E Off-set π–π Stacking (3.758 Å) D->E Secondary interaction between chains F Stable 3D Crystal Lattice (Monoclinic, Z=4) E->F Final assembly

Caption: Supramolecular assembly pathway of 6-Iodo-2-methyl-1,3-benzothiazole via halogen bonding.

Synth S1 6-I-2-MeBT (Starting Material) S3 Suzuki-Miyaura Cross-Coupling (80 °C) S1->S3 S2 Boronic Acid Derivative + Pd Catalyst S2->S3 Oxidative addition at C-I bond S4 Aqueous Workup & Extraction (CHCl3) S3->S4 Reaction completion (TLC verified) S5 Column Chromatography (Hexanes/EtOAc) S4->S5 Crude isolation S6 Purified Fluorophore Precursor S5->S6 Yield: >85%

Caption: Suzuki-Miyaura cross-coupling workflow utilizing 6-Iodo-2-methyl-1,3-benzothiazole.

Experimental Protocols (Self-Validating Systems)

To ensure high reproducibility and scientific integrity, the following protocols incorporate built-in validation steps.

Protocol 1: Single Crystal Growth and X-ray Diffraction Analysis

Objective: Obtain high-quality single crystals suitable for XRD to confirm the C–I···N halogen bonding network.

  • Dissolution: Dissolve 50 mg of purified 6-Iodo-2-methyl-1,3-benzothiazole in 2.0 mL of high-purity dichloromethane (CH2Cl2) in a clean glass vial[4].

  • Slow Evaporation: Pierce the cap of the vial with a narrow gauge needle to allow for slow solvent evaporation at standard room temperature (296 K)[4].

  • Harvesting: After 48–72 hours, inspect the vial for colorless single crystals[4]. Validation: Crystals should exhibit sharp edges under a polarized light microscope.

  • Mounting & Data Collection: Mount a suitable crystal (approx. 0.47 × 0.38 × 0.14 mm) on a glass fiber. Collect data using Mo K

    
     radiation (
    
    
    
    = 3.79 mm⁻¹)[4].
  • Refinement Validation: Ensure all H atoms are placed in geometrically idealized positions (riding model). Self-Validation Check: A successful refinement should yield an r.m.s. deviation of the planar benzothiazole system of

    
     0.01 Å[3].
    
Protocol 2: Suzuki-Miyaura Cross-Coupling using 6-Iodo-2-methyl-1,3-benzothiazole

Objective: Utilize the highly reactive C–I bond to synthesize extended


-conjugated systems.
  • Reagent Preparation: In a Schlenk flask under an argon atmosphere, combine 6-Iodo-2-methyl-1,3-benzothiazole (1.0 equiv), the desired boronic acid pinacol ester (1.1 equiv), and potassium acetate (1.5 equiv)[2].

  • Catalyst Addition: Add Pd(dppf)Cl2 (approx. 10 mol%) as the catalyst[2].

  • Solvent & Heating: Suspend the mixture in degassed dimethyl sulfoxide (DMSO) and heat to 80 °C for 5 hours[2].

  • In-Process Monitoring (Self-Validation): Monitor the reaction via Thin Layer Chromatography (TLC) (Hexanes/EtOAc 6:1). The complete disappearance of the starting material (

    
    ) validates the completion of the oxidative addition and subsequent coupling[1].
    
  • Workup & Purification: Cool to ambient temperature, dilute with water, and extract with chloroform (CHCl3). Dry the organic layer over anhydrous MgSO4, concentrate under reduced pressure, and purify via silica gel column chromatography[1].

References

  • 6-Iodo-2-methyl-1,3-benzothiazole Source: Acta Crystallographica Section E: Structure Reports Online (PMC) URL:[Link]

  • Direct Iodination of Electron-Deficient Benzothiazoles: Rapid Access to Two-Photon Absorbing Fluorophores with Quadrupolar D-

    
    -A-
    
    
    
    -D Architecture
    Source: Zenodo / Organic Letters (Supporting Information) URL:[Link]

Sources

A Comparative Benchmarking Guide to the Cross-Coupling Efficiency of 6-Iodo-2-methyl-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the 2-methyl-1,3-benzothiazole scaffold is a privileged structural motif, appearing in a multitude of biologically active compounds and functional materials. The strategic functionalization of this core is paramount for the development of novel molecular entities with tailored properties. Among the various synthetic tools available, palladium-catalyzed cross-coupling reactions stand out for their versatility and broad functional group tolerance. This guide provides a comprehensive analysis of the cross-coupling efficiency of a key building block, 6-Iodo-2-methyl-1,3-benzothiazole , across several seminal palladium-catalyzed reactions: Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings.

This document moves beyond a simple recitation of protocols. As a Senior Application Scientist, the aim is to provide a deeper understanding of the underlying principles, the rationale behind experimental design, and a critical comparison of the strengths and limitations of each method when applied to this specific, yet representative, heterocyclic substrate. The insights presented herein are grounded in a thorough review of the available literature and established mechanistic principles.

Introduction: The Significance of 6-Iodo-2-methyl-1,3-benzothiazole in Synthesis

6-Iodo-2-methyl-1,3-benzothiazole serves as a versatile precursor for the introduction of a wide array of substituents at the 6-position of the benzothiazole ring. The carbon-iodine bond is sufficiently reactive to participate in numerous cross-coupling reactions, making it an ideal handle for late-stage functionalization in complex synthetic sequences. The successful implementation of these reactions is critical for creating libraries of compounds for drug discovery and for fine-tuning the electronic properties of organic materials.

Comparative Analysis of Cross-Coupling Methodologies

The following sections delve into the application of five major cross-coupling reactions to 6-Iodo-2-methyl-1,3-benzothiazole. Each section will provide a general overview of the reaction, a discussion of typical experimental conditions with a representative protocol, and an analysis of the expected efficiency and potential challenges.

The Suzuki-Miyaura Coupling: A Robust C-C Bond Forming Strategy

The Suzuki-Miyaura reaction, which forges a carbon-carbon bond between an organohalide and an organoboron compound, is arguably one of the most widely used cross-coupling reactions due to the stability and low toxicity of the boronic acid reagents.[1]

Mechanistic Rationale: The catalytic cycle, illustrated below, typically involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation with the boronic acid (activated by a base), and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (Ar-I) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-I(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (Base, e.g., K2CO3) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Regeneration Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination

Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Expected Efficiency and Experimental Protocol: While specific data for 6-Iodo-2-methyl-1,3-benzothiazole is not extensively reported, studies on analogous bromo- and iodo-substituted benzothiazoles suggest that Suzuki couplings proceed with high efficiency.[1][2] Yields are often in the range of 80-95%.[1] The choice of palladium source, ligand, and base is crucial for optimal results.

Table 1: Representative Suzuki-Miyaura Coupling Conditions

ParameterConditionRationale
Substrate 6-Iodo-2-methyl-1,3-benzothiazoleAryl iodide provides good reactivity.
Coupling Partner Arylboronic acid (1.1-1.5 equiv.)Stable and readily available.
Catalyst Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf)Common and effective palladium sources.
Base K₂CO₃ or K₃PO₄ (2-3 equiv.)Activates the boronic acid for transmetalation.
Solvent DMF, Toluene, or 1,4-Dioxane/H₂OAprotic polar solvents or aqueous mixtures are typical.
Temperature 80-120 °CSufficient thermal energy to drive the catalytic cycle.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Combine Combine 6-Iodo-2-methyl-1,3-benzothiazole, arylboronic acid, base, and solvent. Degas Degas the mixture (e.g., with Argon). Combine->Degas Add_Catalyst Add Palladium catalyst. Degas->Add_Catalyst Heat Heat the reaction mixture at the specified temperature. Add_Catalyst->Heat Monitor Monitor progress by TLC or LC-MS. Heat->Monitor Quench Cool to room temperature and quench. Monitor->Quench Upon completion Extract Extract with an organic solvent. Quench->Extract Dry Dry the organic layer and concentrate. Extract->Dry Purify Purify by column chromatography. Dry->Purify

Figure 2: General workflow for a Suzuki-Miyaura coupling experiment.

The Heck Reaction: Alkenylation of the Benzothiazole Core

The Heck reaction facilitates the coupling of an aryl or vinyl halide with an alkene, offering a direct route to substituted alkenes.[3] This reaction is particularly valuable for introducing vinyl groups, which can be further functionalized.

Mechanistic Rationale: The accepted mechanism involves oxidative addition of the aryl iodide to Pd(0), followed by migratory insertion of the alkene into the Pd-C bond. A subsequent β-hydride elimination releases the product and a palladium hydride species, which is then converted back to the active Pd(0) catalyst by a base.

Heck_Reaction Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (Ar-I) Alkene_Complex [Ar-Pd(II)(Alkene)(L2)]+I- Ar-Pd(II)-I(L2)->Alkene_Complex Alkene Coordination Insertion_Product R-CH2-CH(Ar)-Pd(II)-I(L2) Alkene_Complex->Insertion_Product Migratory Insertion Ar-Alkene Ar-Alkene Insertion_Product->Ar-Alkene β-Hydride Elimination HPd(II)I(L2) HPd(II)I(L2) Insertion_Product->HPd(II)I(L2) HPd(II)I(L2)->Pd(0)L2 Base

Figure 3: Catalytic cycle of the Heck reaction.

Expected Efficiency and Experimental Protocol: The Heck reaction with iodoarenes is generally efficient. For 6-Iodo-2-methyl-1,3-benzothiazole, coupling with acrylates or styrenes is expected to proceed in good to excellent yields. The regioselectivity of the addition to the alkene is a key consideration and is typically controlled by steric and electronic factors.

Table 2: Representative Heck Reaction Conditions

ParameterConditionRationale
Substrate 6-Iodo-2-methyl-1,3-benzothiazoleHighly reactive towards oxidative addition.
Coupling Partner Alkene (e.g., Styrene, Acrylate)The choice of alkene dictates the product structure.
Catalyst Pd(OAc)₂ (1-5 mol%) with a phosphine ligandA common and effective catalyst system.
Ligand P(o-tol)₃ or PPh₃Modulates the reactivity of the palladium center.
Base NEt₃ or K₂CO₃Neutralizes the HI generated in the reaction.
Solvent DMF, Acetonitrile, or TolueneAprotic polar solvents are generally preferred.
Temperature 80-140 °CHigher temperatures are often required.
The Sonogashira Coupling: A Gateway to Alkynylated Benzothiazoles

The Sonogashira coupling is the premier method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[4] This reaction is instrumental in the synthesis of conjugated systems and has found wide application in materials science.

Mechanistic Rationale: The reaction typically proceeds through a dual catalytic cycle involving both palladium and copper. The palladium cycle is similar to that of other cross-coupling reactions, while the copper co-catalyst facilitates the formation of a copper acetylide, which then undergoes transmetalation with the palladium complex. Copper-free protocols have also been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[4]

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (Ar-I) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-I(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Regeneration Ar-C≡CR Ar-C≡CR Ar-Pd(II)-C≡CR(L2)->Ar-C≡CR Reductive Elimination R-C≡CH R-C≡CH Cu-C≡CR Cu-C≡CR R-C≡CH->Cu-C≡CR Base, Cu(I) Cu-C≡CR->Ar-Pd(II)-I(L2)

Figure 4: Catalytic cycles of the Sonogashira coupling reaction.

Expected Efficiency and Experimental Protocol: The Sonogashira coupling of 6-Iodo-2-methyl-1,3-benzothiazole is expected to be highly efficient. The use of a copper co-catalyst generally allows for milder reaction conditions, though copper-free methods are also effective, particularly with highly reactive aryl iodides.

Table 3: Representative Sonogashira Coupling Conditions

ParameterConditionRationale
Substrate 6-Iodo-2-methyl-1,3-benzothiazoleIdeal substrate for Sonogashira coupling.
Coupling Partner Terminal Alkyne (1.1-1.5 equiv.)Provides the alkynyl moiety.
Catalyst Pd(PPh₃)₂Cl₂ (1-3 mol%)A standard and reliable palladium catalyst.
Co-catalyst CuI (2-5 mol%)Facilitates the formation of the copper acetylide.
Base NEt₃ or DiisopropylamineActs as both a base and a solvent in many cases.
Solvent THF or DMFCo-solvent may be used if the base is not sufficient.
Temperature Room Temperature to 60 °CGenerally milder conditions than other couplings.
The Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines from aryl halides.[5][6] This reaction has revolutionized the synthesis of anilines and related compounds, which are prevalent in pharmaceuticals.

Mechanistic Rationale: The catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by coordination of the amine and subsequent deprotonation by a base to form a palladium-amido complex. Reductive elimination then furnishes the desired arylamine and regenerates the Pd(0) catalyst.

Buchwald_Hartwig_Amination Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (Ar-I) Amine_Complex [Ar-Pd(II)(HNR'R'')(L2)]+I- Ar-Pd(II)-I(L2)->Amine_Complex Amine Coordination Amido_Complex Ar-Pd(II)-NR'R''(L2) Amine_Complex->Amido_Complex Deprotonation (Base) Amido_Complex->Pd(0)L2 Regeneration Ar-NR'R'' Ar-NR'R'' Amido_Complex->Ar-NR'R'' Reductive Elimination

Figure 5: Catalytic cycle of the Buchwald-Hartwig amination.

Expected Efficiency and Experimental Protocol: The amination of 6-Iodo-2-methyl-1,3-benzothiazole is anticipated to proceed well with a variety of primary and secondary amines. The choice of a bulky, electron-rich phosphine ligand is often critical for achieving high yields, especially with less reactive amines. Strong bases are typically required to facilitate the deprotonation of the amine.

Table 4: Representative Buchwald-Hartwig Amination Conditions

ParameterConditionRationale
Substrate 6-Iodo-2-methyl-1,3-benzothiazoleA suitable electrophile for C-N coupling.
Coupling Partner Primary or Secondary AmineThe nucleophilic component of the reaction.
Catalyst Pd₂(dba)₃ or Pd(OAc)₂ (1-3 mol%)Common palladium precursors.
Ligand Xantphos, BINAP, or other biaryl phosphinesCrucial for promoting reductive elimination.
Base NaOtBu, K₃PO₄, or Cs₂CO₃A strong, non-nucleophilic base is required.
Solvent Toluene or DioxaneAnhydrous, aprotic solvents are essential.
Temperature 80-110 °CElevated temperatures are usually necessary.
The Stille Coupling: A Versatile but More Hazardous Alternative

The Stille reaction couples an organohalide with an organostannane reagent.[7] While it offers broad functional group tolerance and is insensitive to moisture and air, the toxicity of organotin compounds has led to a decline in its use in favor of greener alternatives like the Suzuki-Miyaura coupling.

Mechanistic Rationale: The catalytic cycle is analogous to the Suzuki-Miyaura coupling, involving oxidative addition, transmetalation from the organostannane, and reductive elimination.

Stille_Coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (Ar-I) Ar-Pd(II)-R'(L2) Ar-Pd(II)-R'(L2) Ar-Pd(II)-I(L2)->Ar-Pd(II)-R'(L2) Transmetalation (R'-SnBu3) Ar-Pd(II)-R'(L2)->Pd(0)L2 Regeneration Ar-R' Ar-R' Ar-Pd(II)-R'(L2)->Ar-R' Reductive Elimination

Figure 6: Catalytic cycle of the Stille coupling reaction.

Expected Efficiency and Experimental Protocol: The Stille coupling of 6-Iodo-2-methyl-1,3-benzothiazole should be a high-yielding transformation. The primary drawback is the need to handle toxic organotin reagents and the often-difficult removal of tin byproducts from the reaction mixture.

Table 5: Representative Stille Coupling Conditions

ParameterConditionRationale
Substrate 6-Iodo-2-methyl-1,3-benzothiazoleA suitable electrophile for Stille coupling.
Coupling Partner Organostannane (e.g., Aryl-SnBu₃)The organometallic nucleophile.
Catalyst Pd(PPh₃)₄ (2-5 mol%)A common and effective catalyst.
Solvent Toluene, DMF, or THFAnhydrous aprotic solvents are used.
Additives LiCl (in some cases)Can accelerate the transmetalation step.
Temperature 80-120 °CThermal energy is typically required.

Conclusion and Outlook

6-Iodo-2-methyl-1,3-benzothiazole is a highly effective substrate for a range of palladium-catalyzed cross-coupling reactions. The choice of a particular method will depend on the desired substituent to be introduced, the availability of the coupling partner, and considerations of practicality and safety.

  • For general C-C bond formation with aryl and vinyl groups, the Suzuki-Miyaura coupling is the recommended method due to its high efficiency, broad functional group tolerance, and the low toxicity of the boronic acid reagents.

  • The Heck reaction provides a direct and efficient route to alkenylated benzothiazoles.

  • The Sonogashira coupling is the method of choice for the synthesis of alkynylated derivatives , which are valuable precursors for more complex structures.

  • The Buchwald-Hartwig amination offers a reliable and versatile approach for the synthesis of 6-amino-2-methyl-1,3-benzothiazoles , a class of compounds with significant potential in medicinal chemistry.

  • The Stille coupling, while effective, should be considered with caution due to the toxicity of the organotin reagents.

Future research in this area will likely focus on the development of more sustainable and efficient catalytic systems, including the use of non-precious metal catalysts and reactions that can be performed under milder conditions, such as in aqueous media. The continued exploration of the cross-coupling chemistry of 6-Iodo-2-methyl-1,3-benzothiazole will undoubtedly lead to the discovery of new molecules with important applications in science and technology.

References

  • Stille, J. K. The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English. 1986 , 25 (6), 508–524. [Link]

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. 1995 , 95 (7), 2457–2483. [Link]

  • Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. 2007 , 107 (3), 874–922. [Link]

  • Hoan, D. Q.; et al. Synthesis of some benzo[d]thiazole derivatives via suzuki cross-coupling reaction. HPU2 Journal of Science and Technology. 2022 , 1 (1), 60-65. [Link]

  • Itoh, T.; Mase, T. A Novel Practical Synthesis of Benzothiazoles via Pd-Catalyzed Thiol Cross-Coupling. Organic Letters. 2007 , 9 (19), 3687–3689. [Link]

  • Wolfe, J. P.; Wagaw, S.; Marcoux, J.-F.; Buchwald, S. L. Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research. 1998 , 31 (12), 805–818. [Link]

  • Hartwig, J. F. Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism. Angewandte Chemie International Edition. 1998 , 37 (15), 2046–2067. [Link]

  • Khan, I.; et al. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. Molecules. 2013 , 18 (8), 8848-8860. [Link]

  • Beletskaya, I. P.; Cheprakov, A. V. The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews. 2000 , 100 (8), 3009–3066. [Link]

  • The Cross-Coupling Reaction of Organoalane Reagents with 2-Methylthiobenzo[d]thiazoles via C–S Bond Cleavage Catalyzed by Nickel. New Journal of Chemistry. 2018 . [Link]

  • Gholinejad, M.; et al. Synthesis of 6-(iodomethyl)-2-methylthiazolo[3,2-b][1][7][8]triazole 3 or... ResearchGate. 2017 . [Link]

  • Master Organic Chemistry. The Heck, Suzuki, and Olefin Metathesis Reactions. 2016 . [Link]

Sources

Comparative Guide: UV-Vis Absorption Spectra of Benzothiazole Halides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzothiazole is a fused bicyclic scaffold comprising a benzene ring fused to a thiazole ring. It is a privileged pharmacophore in drug discovery, serving as a core for antitumor, antimicrobial, and imaging agents.

In UV-Vis spectroscopy, the benzothiazole chromophore exhibits characteristic absorption bands in the near-UV region (200–350 nm). Substituting the hydrogen at the C2 position with halogens (F, Cl, Br, I) alters the electronic distribution, resulting in shifts in the absorption maximum (


). This guide provides a technical comparison of these shifts, the mechanistic basis for the observed spectral changes, and a robust protocol for experimental validation.

Key Insight for Researchers: A common pitfall in literature searches is conflating the spectra of pure 2-halobenzothiazoles with their highly conjugated derivatives (e.g., hydrazones or azo dyes), which absorb in the visible region (>350 nm). Pure 2-halobenzothiazoles are typically colorless to pale yellow liquids/solids with


 values remaining in the UV region (280–310 nm).

Mechanistic Insight: Substituent Effects on the Chromophore

The UV absorption of benzothiazole arises primarily from


 transitions within the aromatic system and 

transitions involving the lone pairs on the nitrogen and sulfur atoms.
The Halogen Effect (Auxochromes)

Halogens attached to the C2 position act as auxochromes . Their influence is governed by two opposing effects:

  • Inductive Effect (-I): Halogens are electronegative, withdrawing electron density from the ring (

    
    -bond). This stabilizes the HOMO, potentially leading to a hypsochromic (blue) shift.
    
  • Mesomeric Effect (+M): Halogens possess lone pair electrons that can donate into the

    
    -system of the benzothiazole ring. This destabilizes the HOMO more than the LUMO, narrowing the energy gap (
    
    
    
    ) and causing a bathochromic (red) shift .

Net Result: For Cl, Br, and I, the +M effect and polarizability typically dominate, causing a progressive red shift relative to the parent benzothiazole. Fluorine, having a very strong -I effect and poor orbital overlap (2p-3p mismatch with S/C), often shows a negligible or slight shift.

Visualization of Electronic Effects

The following diagram illustrates the electronic interplay at the C2 position.

Benzothiazole_Electronic_Effects Halogen Halogen (X) (F, Cl, Br, I) C2 C2 Position (Benzothiazole Core) Halogen->C2 Inductive Withdrawal (-I) (Stabilizes HOMO) PiSystem π-Conjugated System Halogen->PiSystem Mesomeric Donation (+M) (Destabilizes HOMO) Spectrum UV Spectrum (Shift in λmax) PiSystem->Spectrum Reduces HOMO-LUMO Gap (Bathochromic Shift)

Figure 1: Interplay of inductive and mesomeric effects determining the spectral shift.

Comparative Analysis: Spectral Data

The following table synthesizes expected spectral behaviors based on electronic theory and available experimental data for ethanol solutions. Note that exact values vary by solvent polarity (solvatochromism).

CompoundSubstituent (C2)

(nm) [Ethanol]
Electronic CharacterSpectral Shift (vs. H)
Benzothiazole -H285 , 250, 220ReferenceN/A
2-Fluorobenzothiazole -F285 - 288 Strong -I, Weak +MNegligible / Slight Red
2-Chlorobenzothiazole -Cl290 - 295 Moderate -I, Moderate +MModerate Red Shift
2-Bromobenzothiazole -Br295 - 300 Weak -I, Stronger +MDistinct Red Shift
2-Iodobenzothiazole -I305 - 315 Weak -I, Strong PolarizabilitySignificant Red Shift

Note: Comparison with strong auxochromes: A 2-amino substituent (-NH


) causes a much larger shift (

nm) due to a powerful +M effect. The halogen shifts are subtle by comparison.

Experimental Protocol: Measuring UV-Vis Spectra

To obtain publication-quality spectral data, follow this self-validating protocol. This method minimizes errors from solvent impurities and concentration effects.

Materials
  • Spectrophotometer: Double-beam UV-Vis (e.g., Agilent Cary 60 or Shimadzu UV-1900).

  • Cuvettes: Matched Quartz cuvettes (1 cm path length). Glass/plastic absorb UV and are unsuitable.

  • Solvent: Spectroscopic grade Ethanol (99.9%) or Methanol. Avoid Acetone (absorbs at <330 nm).[1]

Step-by-Step Workflow
  • Baseline Correction (Auto-Zero):

    • Fill two matched cuvettes with pure solvent.

    • Place in sample and reference holders.

    • Run baseline correction (200–800 nm). Acceptance Criteria: Absorbance < 0.005 A across the range.

  • Stock Solution Preparation:

    • Weigh ~5-10 mg of the benzothiazole halide.

    • Dissolve in 10 mL solvent (Concentration

      
       1 mg/mL or ~5 mM).
      
    • Note: 2-Chlorobenzothiazole is a liquid; use a micropipette (density

      
       1.3 g/mL).
      
  • Dilution Series (The Validation Step):

    • Prepare three working concentrations (e.g., 10

      
      M, 20 
      
      
      
      M, 50
      
      
      M).
    • Measure absorbance for all three.

    • Validation: Calculate the Molar Extinction Coefficient (

      
      ) for each. 
      
      
      
      .
    • Pass Criteria:

      
       values should be consistent (within 5%) across concentrations. If 
      
      
      
      decreases at higher concentrations, aggregation is occurring—dilute further.
  • Data Acquisition:

    • Scan range: 200 nm to 450 nm.

    • Scan speed: Medium (approx. 200-400 nm/min) for high resolution.

    • Record

      
       and Absorbance (
      
      
      
      ).[2][3][4][5]
Experimental Workflow Diagram

UV_Protocol_Workflow Start Start Experiment Solvent Select Solvent (EtOH/MeOH, Spectroscopic Grade) Start->Solvent Baseline Baseline Correction (Matched Quartz Cuvettes) Solvent->Baseline Stock Prepare Stock Solution (~5 mM) Baseline->Stock Dilution Prepare Dilution Series (10, 20, 50 µM) Stock->Dilution Measure Measure Absorbance (200-450 nm) Dilution->Measure Validate Calculate ε (Check linearity) Measure->Validate Validate->Dilution Deviant ε (Re-dilute) Report Report λmax & ε Validate->Report Consistent ε

Figure 2: Step-by-step protocol for ensuring data integrity in spectral measurements.

Troubleshooting & Data Integrity

IssueProbable CauseCorrective Action
No peaks < 210 nm Solvent Cut-offEthanol cuts off ~205 nm.[6] Use Acetonitrile or water for deep UV.
Broad tail > 350 nm ImpuritiesPure halides should be sharp. Recrystallize (solids) or distill (liquids).
Negative Absorbance Mismatched CuvettesRe-run baseline with the exact same cuvette orientation.
Peak Flattening Detector SaturationAbsorbance > 2.0. Dilute sample until A

0.8 - 1.0.

References

  • BenchChem. (2025). Comparative analysis of the spectral data of benzothiazole isomers. Retrieved from

  • NIST Chemistry WebBook. (2024). Benzothiazole UV/Visible Spectrum. National Institute of Standards and Technology. Retrieved from

  • Sigma-Aldrich. (2024). 2-Chlorobenzothiazole Product Sheet & Properties. Retrieved from

  • ResearchGate. (2007). Synthesis and electronic absorption of 2-arylbenzothiazole derivatives. Spectrochimica Acta Part A. Retrieved from

  • Michigan State University. (2024). UV-Visible Spectroscopy: Absorption Shifts and Auxochromes. Retrieved from

Sources

Safety Operating Guide

Navigating the Safe Disposal of 6-Iodo-2-methyl-1,3-benzothiazole: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and scientists engaged in drug development and chemical synthesis, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 6-Iodo-2-methyl-1,3-benzothiazole, a compound frequently utilized in synthetic organic chemistry. By understanding the chemical's inherent hazards and adhering to the protocols outlined below, you can ensure a safe and compliant disposal process, thereby protecting yourself, your colleagues, and the environment.

Understanding the Hazard Profile of 6-Iodo-2-methyl-1,3-benzothiazole

Before initiating any disposal procedure, a thorough understanding of the compound's toxicological and physical hazards is paramount. 6-Iodo-2-methyl-1,3-benzothiazole is classified as an acutely toxic and hazardous substance. The primary routes of exposure are oral ingestion, dermal contact, and inhalation.[1][2]

Table 1: Hazard Identification and Classification

Hazard ClassificationGHS PictogramSignal WordHazard Statements
Acute Toxicity, Oral (Category 3)

DangerH301: Toxic if swallowed.[1][3]
Acute Toxicity, Dermal (Category 3)

DangerH311: Toxic in contact with skin.[1][2]
Acute Toxicity, Inhalation (Category 3)

DangerH331: Toxic if inhaled.[1]
Skin Irritation (Category 2)

WarningH315: Causes skin irritation.[1][4]
Eye Irritation (Category 2A)

WarningH319: Causes serious eye irritation.[1][4]
Specific target organ toxicity — single exposure (Category 3), Respiratory system

WarningH335: May cause respiratory irritation.[1][4]
Hazardous to the aquatic environment, long-term hazard (Category 4)NoneNo Signal WordH413: May cause long lasting harmful effects to aquatic life.[3]

Given these hazards, all handling and disposal operations must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[1][2]

Immediate Safety and Personal Protective Equipment (PPE)

Prior to handling 6-Iodo-2-methyl-1,3-benzothiazole for disposal, ensure that the following personal protective equipment is worn and that emergency equipment is readily accessible.

Table 2: Required Personal Protective Equipment (PPE)

Body PartProtectionStandard
HandsChemical-resistant gloves (e.g., Nitrile rubber)EN 374
Eyes/FaceSafety glasses with side-shields and a face shieldEN 166
BodyProtective clothing (e.g., lab coat, chemical-resistant apron)
RespiratoryIf not handled in a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary.

An eyewash station and a safety shower must be in close proximity to the work area.[5]

Step-by-Step Disposal Protocol for 6-Iodo-2-methyl-1,3-benzothiazole

The guiding principle for the disposal of this compound is to collect it as a hazardous waste for subsequent treatment by a licensed environmental management company. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste. [1]

Waste Collection and Segregation

As a halogenated organic compound, 6-Iodo-2-methyl-1,3-benzothiazole must be segregated from non-halogenated chemical waste streams.[6] This is a critical step as mixing halogenated and non-halogenated waste can complicate and increase the cost of disposal.[6]

Experimental Protocol: Waste Collection

  • Select an Appropriate Waste Container: Use a clearly labeled, leak-proof container with a screw-top lid. The container must be compatible with the chemical. High-density polyethylene (HDPE) containers are generally suitable.

  • Label the Container: Before adding any waste, affix a "Hazardous Waste" label to the container. The label must include:

    • The full chemical name: "6-Iodo-2-methyl-1,3-benzothiazole"

    • The associated hazards (e.g., "Toxic," "Irritant")

    • The date of accumulation.

  • Transfer the Waste: Carefully transfer the solid 6-Iodo-2-methyl-1,3-benzothiazole into the designated waste container using a dedicated spatula or scoop. Avoid generating dust.

  • Decontaminate Tools and Glassware: Any tools or glassware that have come into contact with the compound must be decontaminated. Rinse them with a suitable organic solvent (e.g., acetone, ethanol) and collect the rinsate in a separate, labeled "Halogenated Organic Solvent Waste" container.

  • Seal the Container: Securely close the waste container.

  • Storage: Store the sealed waste container in a designated satellite accumulation area that is secure and has secondary containment to prevent spills from reaching drains.[7]

Disposal of Empty Containers

An empty container that has held 6-Iodo-2-methyl-1,3-benzothiazole is still considered hazardous waste. To render it non-hazardous, it must be triple-rinsed with a suitable solvent. The rinsate from this process must be collected and disposed of as halogenated hazardous waste.[8]

Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is crucial.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

  • Spill: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in the designated hazardous waste container. Clean the spill area with a cloth dampened with a suitable solvent and collect the cloth as hazardous waste. For large spills, evacuate the area and contact your institution's environmental health and safety department.

Advanced Disposal Technologies

While laboratory personnel are primarily responsible for the safe collection and storage of 6-Iodo-2-methyl-1,3-benzothiazole waste, it is valuable to understand the ultimate fate of this compound. Licensed hazardous waste facilities employ advanced technologies to neutralize or destroy such chemicals in an environmentally sound manner.

Diagram: Decision-Making Flowchart for Disposal

G cluster_0 Laboratory Protocol cluster_1 Licensed Disposal Facility Operations start Disposal of 6-Iodo-2-methyl-1,3-benzothiazole Required ppe Don Appropriate PPE start->ppe collect Collect Solid Waste in Labeled, Segregated Halogenated Waste Container ppe->collect decontaminate Triple-Rinse Contaminated Glassware & Tools collect->decontaminate collect_rinsate Collect Rinsate as Halogenated Liquid Waste decontaminate->collect_rinsate store Store in Satellite Accumulation Area collect_rinsate->store transfer Arrange for Pickup by Licensed Waste Disposal Facility store->transfer incineration High-Temperature Incineration with Flue Gas Treatment transfer->incineration Off-site Transport dehalogenation Potential Pre-treatment: Chemical Dehalogenation incineration->dehalogenation May be employed landfill Secure Landfilling of Ash Residue incineration->landfill

Caption: A flowchart illustrating the procedural steps for the safe laboratory disposal and subsequent professional treatment of 6-Iodo-2-methyl-1,3-benzothiazole.

The most common method for the disposal of halogenated organic compounds is high-temperature incineration.[9][10] Incineration at temperatures above 850°C, and for halogenated waste, often above 1100°C, ensures the complete destruction of the organic molecule.[9][11] The resulting flue gases are treated to remove acidic gases (like hydrogen iodide) and other pollutants before being released into the atmosphere.

Other potential, though less common for solid waste, technologies include various forms of chemical dehalogenation.[12] Research has also explored microbial and advanced oxidation processes for the degradation of benzothiazole derivatives in wastewater, which could be applicable in certain large-scale treatment scenarios.[3][13][14]

Regulatory Framework

The disposal of 6-Iodo-2-methyl-1,3-benzothiazole is governed by national and local regulations. In the United States, the primary federal law is the Resource Conservation and Recovery Act (RCRA), which provides a "cradle-to-grave" framework for hazardous waste management.[4][15] It is the responsibility of the waste generator (the laboratory) to properly identify, manage, and document their hazardous waste.[16]

By adhering to the procedures outlined in this guide, you will not only be in compliance with these regulations but will also be upholding the highest standards of laboratory safety and environmental responsibility.

References

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  • Resource Conservation and Recovery Act. Wikipedia. [Link]

  • GREEN SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES: A SUSTAINABLE APPROACH TO ANTICANCER AGENTS. ResearchGate. [Link]

  • SAFETY DATA SHEET - SigmaAldrich.cn. Sigma-Aldrich. [Link]

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  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA. [Link]

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  • Degradation of benzothiazole pollutant by sulfate radical-based advanced oxidation process. ResearchGate. [Link]

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  • How Does Temperature Control in Incinerators Minimize the Formation of Dioxins and Furans?. (2026, February 2). Pollution → Sustainability Directory. [Link]

  • Laboratory Waste Disposal Handbook. (2022, March 15). University of Essex. [Link]

  • Organic Solvent Waste Disposal. Safety & Risk Services. [Link]

  • (PDF) Iodination of Organic Compounds Using the Reagent System I2-30% aq. H2O2 under Organic Solvent-free Reaction Conditions. ResearchGate. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.